2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Description
Properties
IUPAC Name |
2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7-4-3-5-9(8(7)2)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQIIAOZKJTSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis pathway for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
An In-Depth Technical Guide to the Synthesis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability. The 2,2,2-trifluoroethyl moiety is a particularly valuable functional group in this regard. This guide provides a comprehensive overview of scientifically robust synthesis pathways for this compound, a key intermediate for the development of advanced fluorinated compounds.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful synthesis, purification, and characterization. We will examine three primary synthetic strategies: classical reductive amination, direct N-alkylation, and modern palladium-catalyzed cross-coupling.
Part 1: The Direct Pathway via Reductive Amination
Reductive amination is one of the most powerful and widely used methods for the formation of C-N bonds, valued for its efficiency and operational simplicity. The strategy involves the in situ formation of an imine or iminium ion from an amine and a carbonyl compound, which is then immediately reduced to the target amine.
Mechanism and Scientific Rationale
The reaction between 2,3-dimethylaniline and a trifluoroacetaldehyde equivalent first forms a hemiaminal intermediate, which then dehydrates to form an electrophilic iminium ion. A carefully chosen reducing agent then selectively reduces this iminium ion in the presence of the unreacted carbonyl starting material.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation.[2] It is a mild and selective hydride donor, sufficiently reactive to reduce the iminium intermediate but generally unreactive towards the aldehyde or ketone starting material.[3] This selectivity prevents the formation of the corresponding alcohol byproduct and allows for a one-pot procedure, which is highly advantageous for efficiency.[2] The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]
Experimental Protocol: Reductive Amination
Objective: To synthesize this compound from 2,3-dimethylaniline and 2,2,2-trifluoroacetaldehyde ethyl hemiacetal.
Materials:
-
2,3-Dimethylaniline
-
2,2,2-Trifluoroacetaldehyde ethyl hemiacetal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethylaniline (1.0 equiv).
-
Dissolve the aniline in anhydrous DCE (to a concentration of approx. 0.2 M).[4]
-
Add 2,2,2-trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv). Stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel.[4]
Data Summary: Reductive Amination
| Parameter | Condition | Rationale / Reference |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for iminium ions over aldehydes.[2][3] |
| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for NaBH(OAc)₃ reductions.[2] |
| Stoichiometry | Amine:Aldehyde:Reducer ≈ 1:1.2:1.5 | Excess aldehyde and reducer drive the reaction to completion. |
| Temperature | Room Temperature | Mild conditions tolerate a wide range of functional groups.[4] |
| Typical Yield | 70-90% | Dependent on purity of starting materials and purification efficiency. |
Workflow Diagram: Reductive Amination
Caption: Experimental workflow for reductive amination.
Part 2: Synthesis via Direct N-Alkylation
Direct N-alkylation offers an alternative, straightforward approach using a strong electrophile. This method relies on the nucleophilic character of the aniline nitrogen attacking an alkyl group bearing an excellent leaving group.
Mechanism and Scientific Rationale
This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. 2,3-dimethylaniline acts as the nucleophile, and a 2,2,2-trifluoroethyl species with a highly effective leaving group serves as the electrophile. Trifluoromethanesulfonate (triflate, OTf) is an exceptional leaving group due to the high stability of the resulting triflate anion, making reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate highly reactive alkylating agents.[5]
The reaction generates triflic acid as a byproduct, which would protonate the starting aniline, rendering it non-nucleophilic. Therefore, a non-nucleophilic base, such as diisopropylethylamine (DIEA) or 2,6-lutidine, is required to scavenge the acid and ensure the reaction proceeds to completion.
Experimental Protocol: N-Alkylation
Objective: To synthesize this compound via direct alkylation.
Materials:
-
2,3-Dimethylaniline
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate[5]
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask under an inert atmosphere, dissolve 2,3-dimethylaniline (1.0 equiv) and DIEA (1.5 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 equiv) in DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup as described in the reductive amination protocol (Part 1, steps 7-8).
-
Purify the crude product by flash column chromatography.
Data Summary: N-Alkylation
| Parameter | Condition | Rationale / Reference |
| Alkylating Agent | 2,2,2-Trifluoroethyl triflate | Triflate is an excellent leaving group, enhancing reactivity.[5] |
| Base | Diisopropylethylamine (DIEA) | Non-nucleophilic base to neutralize generated acid. |
| Solvent | Dichloromethane (DCM) | Aprotic solvent suitable for SN2 reactions. |
| Temperature | 0 °C to Room Temperature | Controls the initial rate of the highly exothermic reaction. |
| Typical Yield | 65-85% | Can be lower than reductive amination due to potential side reactions. |
Part 3: The Modern Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its remarkable versatility and functional group tolerance. This method allows for the formation of C-N bonds under conditions that are often milder than classical methods.[6]
Mechanism and Scientific Rationale
The reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide or triflate (e.g., 1-bromo-2,3-dimethylbenzene) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine (2,2,2-trifluoroethylamine). In the presence of a base, the amine is deprotonated, and subsequent reductive elimination from the palladium center yields the desired N-arylated product and regenerates the Pd(0) catalyst.[7]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium. Bulky, electron-rich ligands, such as XPhos or SPhos, are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[8] The choice of base (e.g., K₃PO₄, NaOtBu) is also crucial for the deprotonation of the amine within the palladium coordination sphere.[8]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize the target compound from 1-bromo-2,3-dimethylbenzene and 2,2,2-trifluoroethylamine.
Materials:
-
1-Bromo-2,3-dimethylbenzene
-
2,2,2-Trifluoroethylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous and degassed
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.025 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask.
-
Add the aryl bromide (1.0 equiv) and anhydrous, degassed toluene.
-
Add 2,2,2-trifluoroethylamine (1.2 equiv).
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry, filter, and concentrate as previously described.
-
Purify the product by flash column chromatography.
Catalytic Cycle Diagram: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Part 4: Purification and Characterization
Purification
Regardless of the synthetic route, purification is essential to isolate the target compound from starting materials, reagents, and byproducts.
-
Flash Column Chromatography: This is the most common method for purification. A solvent system of ethyl acetate in hexanes or heptanes is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective and scalable purification method. A suitable solvent system must be identified where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the aromatic protons on the dimethylaniline ring, the two methyl groups (singlets), the methylene (-CH₂-) group adjacent to the nitrogen (a quartet due to coupling with the CF₃ group), and the N-H proton (a broad singlet or triplet). The expected chemical shifts for the aromatic and methyl protons can be compared to the starting 2,3-dimethylaniline.[9]
-
¹³C NMR: Will show the expected number of aromatic and aliphatic carbons. The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling.
-
¹⁹F NMR: Will show a single signal (a triplet due to coupling with the adjacent CH₂ group) confirming the presence of the CF₃ group.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₀H₁₂F₃N, MW: 203.20 g/mol ).[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This guide has detailed three robust and distinct pathways for the synthesis of this compound.
-
Reductive Amination is a highly reliable and often high-yielding classical method that is ideal for straightforward, large-scale synthesis.
-
Direct N-Alkylation provides a mechanistically simple alternative, though it requires a highly reactive and specialized alkylating agent.
-
Buchwald-Hartwig Amination represents the state-of-the-art in C-N bond formation, offering broad substrate scope and high functional group tolerance, making it invaluable in complex molecule synthesis where other methods may fail.
The optimal choice of synthetic route will depend on factors specific to the research or development context, including the availability of starting materials, required scale, cost considerations, and the need for functional group compatibility in more elaborate synthetic campaigns. Each method, when executed with care, provides a reliable entry point to this valuable fluorinated building block.
References
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- Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(33), 20431-20435. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03379d]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03379d]
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- Google Patents. (2010). CN101245020B - Process for synthesizing 2,3-difluoroaniline. [URL: https://patents.google.
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- International Union of Crystallography. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [URL: https://journals.iucr.org/e/issues/2024/01/00/ga2034/index.html]
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2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline CAS number and structure
An In-depth Technical Guide to 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized aromatic amine intermediate. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceuticals and agrochemicals. The document delves into the compound's core characteristics, logical synthetic pathways, and its strategic importance in modern drug discovery, emphasizing the rationale behind its molecular design.
Core Compound Identification and Physicochemical Properties
This compound is a substituted aniline derivative characterized by the presence of two methyl groups on the aromatic ring and a trifluoroethyl group on the amine nitrogen.
Chemical Structure:
Caption: Chemical structure of this compound.
The strategic placement of the trifluoroethyl moiety is critical. In medicinal chemistry, the introduction of fluorine atoms is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The strong carbon-fluorine bond is resistant to metabolic oxidation, often preventing the formation of reactive metabolites—a common issue with aniline-containing compounds[1].
Table 1: Compound Identification and Properties
| Identifier | Value | Source |
| CAS Number | 1021088-29-8 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂F₃N | [2][5] |
| Molecular Weight | 203.20 g/mol | [2][3] |
| IUPAC Name | This compound | [5] |
| SMILES | FC(F)(F)CNC1=CC=CC(C)=C1C | [3] |
| Appearance | Yellow to brown oily liquid (estimated) | [6] |
| Storage | 2-8°C | [2][4] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is not extensively detailed in publicly available literature, as it is primarily a building block rather than a final product. However, a logical and industrially scalable approach is the reductive amination of 2,3-dimethylaniline with 2,2,2-trifluoroacetaldehyde.
Causality of Method Selection: Reductive amination is a robust and high-yielding method for forming C-N bonds. This two-step, one-pot process involves the initial formation of a hemiaminal, which then dehydrates to a Schiff base (iminium ion). A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, then reduces the imine to the target secondary amine. STAB is often preferred due to its mild nature, tolerance of various functional groups, and lack of toxicity compared to cyanide-based reagents.
Proposed Synthetic Pathway:
Caption: Proposed synthesis via reductive amination.
This pathway offers high selectivity for the mono-alkylated product, which is crucial for maintaining the purity of the intermediate for subsequent synthetic steps.
Applications in Drug Discovery and Agrochemicals
This compound serves as a critical intermediate, valued for the unique combination of its structural features.[2]
-
Enhanced Metabolic Stability: The trifluoroethyl group significantly blocks N-dealkylation and oxidation at the alpha-carbon, common metabolic pathways for secondary amines. This enhances the pharmacokinetic profile of a potential drug candidate by increasing its half-life and reducing the likelihood of generating toxic metabolites.[2][4]
-
Modulation of Physicochemical Properties: The lipophilic nature of the dimethyl-substituted aromatic ring combined with the electron-withdrawing trifluoroethyl group allows for fine-tuning of a molecule's overall lipophilicity (LogP) and electronic properties. This is essential for optimizing membrane permeability and target binding interactions.[2]
-
Scaffold for Bioactive Molecules: The 2,3-disubstituted aniline core is a prevalent scaffold in a wide range of bioactive compounds, including kinase inhibitors and other anti-tumor agents.[7] This intermediate provides a ready-to-use building block for constructing complex molecules in these therapeutic areas.
The aniline motif itself is a "structural alert" in drug discovery, often associated with toxicity.[1] However, strategic modifications, such as the N-trifluoroethylation seen here, represent a key chemical strategy to mitigate these risks while retaining the beneficial scaffolding properties of the aniline core.
Self-Validating Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative, field-proven workflow for the N-alkylation of anilines. The self-validating nature comes from the in-process checks (TLC) and a final purification step that ensures the identity and purity of the final product.
Workflow Diagram:
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,3-dimethylaniline (1.0 eq) and anhydrous dichloromethane (DCM).
-
Imine Formation: Cool the solution to 0 °C. Add 2,2,2-trifluoroacetaldehyde (1.1 eq), often supplied as its hydrate, to the stirred solution. Allow the mixture to stir at room temperature for 1 hour. The formation of the intermediate iminium species is critical before reduction.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, monitoring for any exotherm. The slow addition maintains control over the reduction rate.
-
Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Safety and Handling
-
Toxicity: Aniline derivatives should be handled with care as they can be toxic upon inhalation, ingestion, or skin contact. The trifluoromethyl group may introduce additional metabolic considerations.
-
Handling: Conduct all manipulations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C to ensure its stability.[2][4]
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. [Link]
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spectroscopic data (NMR, IR, MS) of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound (CAS No. 1021088-29-8) represents a fascinating molecular scaffold, combining the electron-rich, sterically defined xylidine core with the powerfully electron-withdrawing and lipophilic trifluoroethyl group.[1][2] This unique combination makes it a valuable synthon for agrochemicals, pharmaceuticals, and advanced polymers.
This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this molecule. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the analytical choices and interpretive logic. We will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by detailed, self-validating experimental protocols. This document is intended for researchers and drug development professionals who require a robust, multi-technique approach to structural verification.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments, respectively.
Expertise & Experience: Predicted Spectral Features
The electronic environment of the molecule is dictated by the interplay between the electron-donating methyl (-CH₃) groups and the inductive electron-withdrawing effect of the N-trifluoroethyl group. These effects govern the chemical shifts (δ) observed in the spectra.
-
¹H NMR: The proton spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. The aromatic region will be complex due to the substitution pattern, showing distinct signals for the three aromatic protons. The ethyl group will exhibit characteristic coupling between the methylene (-CH₂-) and trifluoromethyl (-CF₃) groups.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the 10 unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms and the overall electronic structure. The carbons attached to fluorine will show characteristic coupling (¹J-CF, ²J-CF).
-
¹⁹F NMR: This experiment is crucial for confirming the trifluoroethyl moiety. A single resonance is expected, which will be coupled to the adjacent methylene protons, resulting in a characteristic triplet.
Trustworthiness: Self-Validating Experimental Protocol (¹H, ¹³C, ¹⁹F NMR)
This protocol ensures reproducibility and high-quality data acquisition. The choice of solvent and internal standard is critical for accurate chemical shift referencing.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for many aniline derivatives due to its good dissolving power and relatively clean spectral window.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C NMR).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of approximately 12 ppm, a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire the spectrum with proton decoupling, a spectral width of ~220 ppm, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum with a spectral width appropriate for fluorinated organic compounds, typically referenced to an external standard like CFCl₃.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Data Presentation: Predicted NMR Data Summary
| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 6.8 - 7.2 | m | 3H, Aromatic (Ar-H) |
| ~3.8 | q | 2H, N-CH₂-CF₃ | |
| ~3.5 | br s | 1H, N-H | |
| ~2.3 | s | 3H, Ar-CH₃ | |
| ~2.1 | s | 3H, Ar-CH₃ | |
| ¹³C NMR | 145 - 150 | s | Ar-C (C-N) |
| 120 - 140 | s | Ar-C (quaternary) | |
| 115 - 130 | s | Ar-CH | |
| ~124 | q, ¹JCF ≈ 277 Hz | CF₃ | |
| ~45 | q, ²JCF ≈ 35 Hz | N-CH₂ | |
| ~20 | s | Ar-CH₃ | |
| ~15 | s | Ar-CH₃ | |
| ¹⁹F NMR | -70 to -75 | t | CF₃ |
Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: Predicted Characteristic Absorptions
The structure of this compound contains several IR-active functional groups whose vibrational frequencies are well-established.
-
N-H Stretch: The secondary amine N-H bond will exhibit a moderate absorption band.
-
C-H Stretches: Separate absorptions are expected for the aromatic C-H bonds (typically >3000 cm⁻¹) and the aliphatic C-H bonds of the methyl and methylene groups (typically <3000 cm⁻¹).
-
C=C Stretch: Aromatic ring stretching vibrations will appear as a series of bands in the fingerprint region.
-
C-F Stretches: The most prominent feature will be one or more very strong and sharp absorption bands associated with the C-F stretching vibrations of the -CF₃ group.[4]
Trustworthiness: Self-Validating Experimental Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal to no sample preparation, ensuring high throughput and sample integrity.[5][6][7]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or ZnSe) is clean.
-
Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
-
Sample Analysis:
-
Place a single drop of the neat liquid this compound directly onto the center of the ATR crystal.
-
If the sample is volatile, cover it with a volatile sample cover.
-
Lower the ATR press arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if comparing the spectrum to a traditional transmission spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Visualization: FTIR Analysis Workflow
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Data Presentation: Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3350 - 3450 | Medium | N-H Stretch | Secondary Amine |
| 3020 - 3100 | Medium-Weak | C-H Stretch | Aromatic |
| 2850 - 2980 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| 1580 - 1620 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1100 - 1350 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.
Expertise & Experience: Predicted Molecular Ion and Fragmentation
The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a key diagnostic feature.[8]
-
Molecular Ion (M⁺): The compound C₁₀H₁₂F₃N has a monoisotopic mass of 203.0922 Da. The EI spectrum should show a clear molecular ion peak at m/z 203.
-
Fragmentation Pattern: Aromatic amines are known to undergo specific fragmentation pathways.[9][10] The primary fragmentation is often α-cleavage, the breaking of a bond adjacent to the nitrogen atom.
-
Loss of a methyl radical (-CH₃): While possible from the aromatic ring, this is less favored than cleavage at the N-alkyl chain.
-
Benzylic-type cleavage: Cleavage of the C-C bond in the ethyl group is unlikely.
-
α-Cleavage at the N-CH₂ bond: The most likely significant fragmentation will be the cleavage of the bond between the nitrogen and the trifluoroethyl group or rearrangement and loss of fragments from the side chain. The stability of the resulting ions will dictate the major fragment peaks observed. A common fragmentation for aromatic amines involves the loss of HCN from the ring after initial fragmentation.[8]
-
Trustworthiness: Self-Validating Experimental Protocol (EI-GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method, providing separation from any potential impurities before the sample enters the mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC Method:
-
Injector: Set to 250°C with a split ratio (e.g., 50:1) to avoid overloading the column.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program should be optimized to ensure good separation and peak shape.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Interface Temperature: Set to 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
Detector: Allow a solvent delay of ~3 minutes to prevent the solvent peak from saturating the detector.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) at m/z 203.
-
Propose structures for the major fragment ions based on logical fragmentation pathways.
-
Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
Data Presentation: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Identity |
| 203 | High | [M]⁺ (Molecular Ion) |
| 188 | Medium | [M - CH₃]⁺ |
| 120 | High | [M - CH₂CF₃]⁺ |
| 91 | Medium | Tropylium ion (rearrangement) |
Conclusion
The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and fluorine substitution. FTIR spectroscopy rapidly confirms the presence of key functional groups, particularly the N-H and C-F bonds. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and predictive data outlined in this guide constitute a robust, scientifically-grounded methodology for the unambiguous characterization of this and structurally related molecules, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.
References
- BLDpharm. This compound.
- Chem LibreTexts.
- Drawell.
- eGyanKosh.
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- Whitman College. GCMS Section 6.
- Jasco Inc. Sampling Techniques for FTIR Spectroscopy.
- Wikipedia.
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- University of Florida.
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- ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
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A Technical Guide to the Solubility Profile of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline in Organic Solvents
This guide provides a comprehensive technical overview of the methodologies for determining the solubility profile of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications in synthesis, formulation, and analytical development.
Introduction
This compound, with the chemical formula C₁₀H₁₂F₃N, is an aromatic amine derivative.[1][2] Its structure, featuring a substituted aniline ring and a trifluoroethyl group, suggests a nuanced solubility behavior that is critical for its application in pharmaceutical and agrochemical research. The presence of both hydrophobic (dimethylaniline) and lipophilic/hydrophobic (trifluoroethyl) moieties influences its interaction with various organic solvents. This guide will not only explore the theoretical underpinnings of its solubility but also provide practical, step-by-step protocols for its empirical determination and prediction.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution equals the rate of precipitation.[3] This equilibrium is governed by the chemical potentials of the solute in its solid state and in the saturated solution.[3] For this compound, its solubility in a given organic solvent is primarily influenced by two key factors: the solute's crystal lattice energy and the solvation energy.
A fundamental principle in predicting solubility is the concept of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5][6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4][6] The polarity of this compound is complex; the aromatic ring and alkyl groups contribute to its nonpolar character, while the amine group and the highly electronegative fluorine atoms introduce polarity. Therefore, its solubility is expected to vary significantly across a range of organic solvents with differing polarities.
Modern approaches to solubility prediction often employ thermodynamic cycles and machine learning models.[7][8][9][10] These methods can provide rapid and generalized predictions for the solubility of neutral organic molecules in a wide array of solvents and temperatures.[7][9][10]
Experimental Determination of Solubility
Accurate determination of solubility requires robust experimental methods. The choice of method often depends on the required precision, the amount of substance available, and the throughput needed.
Shake-Flask Method (Equilibrium Method)
This is a traditional and widely accepted method for determining equilibrium solubility.[4] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units of mg/mL, g/L, or mol/L.
Workflow for the Shake-Flask Method
Caption: A stepwise workflow for determining equilibrium solubility using the shake-flask method.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, automated HTS methods are employed. These methods are often based on kinetic solubility measurements.
Protocol (Conceptual):
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Dispensing: The stock solution is dispensed into a multi-well plate.
-
Solvent Addition: The target organic solvents are added to the wells.
-
Precipitation and Detection: The mixture is observed for the formation of a precipitate. This can be detected by nephelometry (light scattering) or UV-Vis spectroscopy. The concentration at which precipitation occurs is a measure of its kinetic solubility.
High-Throughput Solubility Screening Workflow
Caption: A conceptual workflow for high-throughput kinetic solubility screening.
Predicted Solubility Profile
While experimental determination is the gold standard, a qualitative prediction of the solubility of this compound in common organic solvents can be made based on the "like dissolves like" principle.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Solvents | Hexane, Toluene | Low to Moderate | The aromatic ring and methyl groups of the solute have some affinity for nonpolar solvents. However, the polar amine and trifluoroethyl groups may limit solubility. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the solute without the steric hindrance of hydrogen bonding, making them good candidates for solubilization. |
| Polar Protic Solvents | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors and acceptors. The amine group of the solute can accept hydrogen bonds, but the bulky nature of the molecule might hinder extensive solvation. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and are generally excellent solvents for a wide range of organic compounds, including anilines. |
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3]
-
pH (in aqueous-organic mixtures): The basicity of the aniline nitrogen means that in the presence of an acidic aqueous phase, it can be protonated to form a more polar salt, which would significantly alter its partitioning and solubility in the organic phase.
-
Presence of Impurities: The purity of both the solute and the solvent can affect the measured solubility.
Conclusion
The solubility profile of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a framework for understanding and determining this profile, from the underlying theoretical principles to practical experimental protocols. A systematic approach, combining predictive assessment with empirical determination using methods like the shake-flask technique, will yield the most reliable and comprehensive solubility data for this compound.
References
-
Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
-
Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28585661, this compound. Retrieved January 20, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031730, 2-Methyl-3-(2,2,2-trifluoroethyl)aniline. Retrieved January 20, 2026, from [Link].
-
Pergamon Press. (n.d.). SOLUBILITY DATA SERIES. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]
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Reddit. (2014, September 14). Solubility in organic solvents and water. [Link]
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Unnamed author. (2024, October 14). 7 Easy Tests to Identify Organic Compounds in the Field. [Link]
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Unnamed author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Unnamed author. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
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Unnamed author. (n.d.). Solubility test for Organic Compounds. [Link]
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commercial availability and suppliers of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
An In-Depth Technical Guide to 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline for Advanced Research
Introduction: A Strategic Building Block in Modern Chemistry
This compound (CAS No. 1021088-29-8) is an aromatic amine of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical development.[1][2] Its unique molecular architecture, which combines a dimethylated aniline core with a trifluoroethyl group, offers a strategic advantage in designing molecules with tailored physicochemical properties. The presence of the trifluoromethyl moiety is particularly notable for its ability to enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[1] This guide provides an in-depth analysis of the compound's commercial availability, physicochemical properties, safety protocols, and potential applications, serving as a critical resource for researchers and drug development professionals.
Part 1: Commercial Availability and Procurement
This compound is primarily available as a research-grade chemical from specialized suppliers. It is typically synthesized for niche applications and is not produced on a large industrial scale. Procurement is generally straightforward through online catalogs of fine chemical providers, who offer various quantities suitable for laboratory and pilot-scale projects.
Comparative Supplier Analysis
For researchers, selecting a reliable supplier is paramount to ensure the integrity and reproducibility of experimental results. The following table summarizes key suppliers offering this compound, highlighting typical purity levels and available quantities.
| Supplier | CAS Number | Purity | Available Quantities | Storage |
| BLDpharm | 1021088-29-8 | ≥ 97% | Custom | Cold-chain transport suggested[3] |
| MySkinRecipes | 1021088-29-8 | 97% | 100mg, 250mg, 500mg, 1g, 5g[2] | 2-8°C[2] |
Note: Availability and pricing are subject to change. Researchers should contact suppliers directly for current information and to request certificates of analysis (CoA).
Part 2: Physicochemical & Safety Profile
Understanding the fundamental properties and handling requirements of a chemical is a prerequisite for safe and effective experimentation.
Key Compound Properties
| Property | Value | Source |
| CAS Number | 1021088-29-8 | [2][3] |
| Molecular Formula | C₁₀H₁₂F₃N | [2][4] |
| Molecular Weight | 203.2 g/mol | [2] |
| Appearance | Not explicitly defined, but related anilines are typically light yellow to colorless liquids. | [5][6] |
| Storage Temperature | 2-8°C | [2] |
Safety, Handling, and Storage
Hazard Profile (Inferred from Related Compounds):
-
Serious Eye Irritation (H319): Causes serious eye irritation.[7][8]
-
Respiratory Irritation (H335): May cause respiratory irritation.[7]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[9]
Recommended Handling Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[8][10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents and sources of ignition.[5][7] The recommended storage temperature is between 2-8°C.[2]
Part 3: Synthesis & Mechanistic Insights
While specific synthesis patents for this exact molecule were not identified, a logical and widely used method for its preparation is the reductive amination of 2,3-dimethylaniline with 2,2,2-trifluoroacetaldehyde or a suitable equivalent. This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine.
Proposed Synthesis Workflow: Reductive Amination
The diagram below illustrates the proposed two-step synthesis pathway from commercially available starting materials.
Caption: Proposed synthesis via reductive amination.
Exemplary Experimental Protocol
This protocol is a representative method based on standard procedures for reductive amination of anilines.[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Add 2,2,2-trifluoroacetaldehyde hydrate (1.2 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to control gas evolution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (as monitored by TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.
Part 4: Applications in Research & Development
The primary value of this compound lies in its utility as a versatile intermediate for creating more complex molecules.[1] The aniline scaffold is a prevalent substructure in medicinal chemistry, and modifications to it are a key strategy in drug discovery.[12][13]
Causality of Structural Features
The specific combination of the dimethylaniline core and the N-trifluoroethyl group imparts desirable properties to potential drug candidates or agrochemicals.
Caption: Relationship between structure and application potential.
-
Dimethylaniline Core: The methyl groups provide steric bulk and increase lipophilicity, which can influence how a molecule fits into a protein's binding pocket and its ability to cross cell membranes. They also modify the electronic properties of the aniline ring.
-
N-trifluoroethyl Group: This is a critical feature. The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of the aniline nitrogen, affecting its binding interactions. Crucially, the trifluoroethyl group serves as a bioisostere for other alkyl groups but is highly resistant to metabolic oxidation (N-dealkylation), a common pathway for drug metabolism that can lead to inactivation or the formation of reactive metabolites.[1] This enhances the compound's metabolic stability and prolongs its biological half-life.
This compound is therefore an ideal starting point for synthesizing novel compounds in areas such as:
-
Pharmaceuticals: As a building block for kinase inhibitors, GPCR modulators, and other therapeutic agents where aniline scaffolds are common.[6][13]
-
Agrochemicals: For the development of new herbicides, pesticides, and fungicides with improved efficacy and environmental persistence profiles.[1][6]
Conclusion
This compound is a specialized but valuable chemical intermediate for advanced research. While its commercial availability is limited to a few suppliers, it can be reliably procured for laboratory-scale synthesis. Its true potential is realized in its application as a strategic building block, where its unique structural motifs—the dimethylaniline core and the metabolically robust N-trifluoroethyl group—can be leveraged to design next-generation pharmaceuticals and agrochemicals with enhanced performance profiles. Adherence to strict safety protocols, inferred from related aniline compounds, is essential for its handling and use in any research setting.
References
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MySkinRecipes. This compound. [Link]
-
Alfa Aesar. Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. (2008-10-11). [Link]
-
Loba Chemie. 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. (2019-01-31). [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. This compound. [Link]
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A Comprehensive Technical Guide to the Safe Handling of Trifluoroethylated Anilines
This guide provides an in-depth overview of the essential safety and handling precautions for trifluoroethylated anilines, a class of compounds increasingly utilized in pharmaceutical and agrochemical research and development. Synthesizing technical data with field-proven expertise, this document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work.
Understanding the Inherent Hazards of Trifluoroethylated Anilines
Trifluoroethylated anilines, while valuable synthetic intermediates, possess a toxicological profile that demands rigorous adherence to safety protocols. Their hazards are rooted in their chemical structure: the aromatic amine group, a known toxicophore, and the trifluoroethyl moiety, which can influence metabolic pathways and increase lipophilicity, potentially enhancing systemic toxicity.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4] Acute exposure can lead to methemoglobinemia, a condition where the blood's ability to transport oxygen is dangerously reduced, causing symptoms like cyanosis (a bluish tint to the skin, lips, and nails), headache, dizziness, nausea, and in severe cases, unconsciousness and death.[5][6][7]
-
Skin and Eye Irritation/Corrosion: These compounds can cause severe skin irritation and serious eye damage.[3][4][5][8][9] Prolonged or repeated skin contact can lead to dermatitis and allergic reactions.[8]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood, hematopoietic system, liver, and kidneys.[3][5]
-
Carcinogenicity and Mutagenicity: While specific data for all trifluoroethylated anilines is not available, aniline itself is a suspected carcinogen, and many aromatic amines are known to be mutagenic.[8][10][11] Therefore, it is prudent to handle these compounds as potential carcinogens.
-
Environmental Hazards: Trifluoroethylated anilines are often toxic to aquatic life with long-lasting effects.[4][12] Releases into the environment must be strictly avoided.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. These are designed to isolate the hazard from the worker.
-
Chemical Fume Hoods: All work involving trifluoroethylated anilines, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[13][14] The hood sash should be kept as low as possible to maximize containment.[14][15]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.[1][16]
-
Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems is highly recommended to provide a physical barrier between the operator and the chemical.
Experimental Workflow: Safe Weighing and Transfer
Caption: Workflow for weighing and transferring trifluoroethylated anilines.
Personal Protective Equipment (PPE): Essential for Individual Protection
While engineering controls are primary, PPE provides a crucial barrier in case of accidental exposure. The selection of appropriate PPE is critical.
| PPE Component | Specification | Rationale |
| Gloves | Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended. Nitrile gloves are NOT recommended for prolonged contact with aniline and its derivatives.[10] Double gloving is a best practice. | Provides a chemical-resistant barrier to prevent skin absorption, a primary route of exposure.[6] The correct glove material is essential as some common lab gloves, like nitrile, offer insufficient protection against anilines. |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant splash hazard.[10][17] | Protects the eyes from splashes, which can cause severe and irreversible damage.[3][4][8] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat is required.[10] For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or suit should be worn.[17][18] | Protects the skin from contamination and prevents the transfer of chemicals outside the laboratory. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if there is a risk of inhalation exposure, such as during a large spill or when engineering controls are not sufficient.[5][19] Users must be medically cleared, trained, and fit-tested.[10] | Prevents the inhalation of toxic vapors, which can lead to systemic poisoning.[3][5] |
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is paramount to preventing accidents and exposures.
Handling:
-
Always handle trifluoroethylated anilines in a well-ventilated area, preferably a chemical fume hood.[1][13]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][14][16]
-
Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[12][14][15]
-
Use the smallest quantity of material necessary for the experiment.
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][3][12]
-
Store separately from incompatible materials such as strong oxidizing agents and acids.[3][12]
-
Ensure that storage areas have secondary containment to prevent the spread of material in case of a leak.[20]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is critical.
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an emergency eyewash station, holding the eyelids open.[5][10][21] Seek immediate medical attention.[5][10]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[10][16][21] Seek immediate medical attention.[5][10]
-
Inhalation: Move the victim to fresh air immediately.[10][16][21] If breathing is difficult or has stopped, provide artificial respiration.[5][21] Seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water.[16] Seek immediate medical attention.[10]
Spill Response:
-
Small Spills (inside a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5][10]
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[10]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
Emergency Spill Response Logic
Caption: Decision-making workflow for responding to a chemical spill.
Waste Disposal
Trifluoroethylated anilines are halogenated organic compounds and must be disposed of as hazardous waste.[22][23]
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[20][22][24]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[20][23]
-
Containers: Use appropriate, sealed, and chemically compatible containers for waste collection.[20][23]
-
Disposal: Arrange for disposal through your institution's EHS department. Halogenated organic wastes are typically disposed of via high-temperature incineration.[22][25]
-
Prohibition: Never dispose of trifluoroethylated anilines or their waste down the drain or in the regular trash.[8][14][23]
Conclusion
The safe handling of trifluoroethylated anilines is a non-negotiable aspect of responsible research. By understanding the inherent hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with these valuable compounds. A proactive and informed approach to safety not only protects individual researchers and the environment but also upholds the integrity and success of scientific endeavors.
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Safety Data Sheet: aniline - Chemos GmbH&Co.KG . Chemos GmbH & Co. KG. [Link]
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Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed . National Center for Biotechnology Information. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis . United States Environmental Protection Agency. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate . ResearchGate. [Link]
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2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS CAS-No.: 54396-44-0 MSDS - Loba Chemie . Loba Chemie. [Link]
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ANILINE, N,N-DIMETHYL-P-((ALPHA,ALPHA,ALPHA-TRIFLUORO-P-TOLYL)AZO)- | Substance - EWG . Environmental Working Group. [Link]
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the thermal stability and decomposition pathways of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the thermal behavior of this compound is critical for ensuring safety, optimizing reaction conditions, and maintaining the integrity of active pharmaceutical ingredients (APIs). This document outlines the predicted thermal decomposition mechanisms, provides detailed experimental protocols for characterization, and offers insights into the interpretation of analytical data.
Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry
This compound is a substituted aniline that serves as a crucial building block in the development of fluorinated compounds. The incorporation of fluorine atoms into organic molecules can significantly enhance metabolic stability and bioavailability.[1] The trifluoroethyl group, in particular, is a common motif in modern drug discovery. As with many complex organic molecules, especially those used in pharmaceutical manufacturing, a thorough understanding of their thermal stability is paramount. Uncontrolled decomposition can lead to the formation of impurities, loss of yield, and potentially hazardous situations.[2] Anilines, in general, are known to be a "structural alert" for metabolic instability, and understanding their thermal degradation can provide insights into their overall chemical reactivity.[3][4]
This guide will explore the theoretical and practical aspects of the thermal decomposition of this compound, providing a framework for its safe handling and use in synthetic processes.
Predicted Thermal Decomposition Pathways
While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, we can infer probable decomposition pathways based on the known chemistry of analogous fluorinated anilines and N-alkylated aromatic amines. The decomposition is likely to be a complex process involving multiple competing reactions.
Key Predicted Pathways:
-
HF Elimination and Trimerization: Based on incidents reported with similar compounds like 4-trifluoromethylaniline, a potential pathway involves the elimination of hydrogen fluoride (HF) from the trifluoroethyl group, leading to the formation of reactive intermediates that can subsequently trimerize or polymerize.[2] This is often an autocatalytic process that can accelerate with increasing temperature.
-
N-Dealkylation: Cleavage of the N-trifluoroethyl bond is a plausible decomposition route, which would yield 2,3-dimethylaniline and a trifluoroethyl radical or cation. This is a common decomposition pathway for N-alkylated amines.
-
Ring Fragmentation and Rearrangement: At higher temperatures, the aromatic ring itself can undergo fragmentation. This can be initiated by the loss of methyl groups or the cleavage of the C-N bond, leading to a cascade of radical reactions and the formation of a complex mixture of smaller volatile compounds.
-
Oxidative Decomposition: In the presence of an oxidizing atmosphere (e.g., air), the decomposition process is expected to be more complex, with the formation of oxidized species such as quinones, nitroso, and nitro compounds, as well as combustion products like CO, CO₂, and NOx.[5]
The following diagram illustrates the potential initial steps of decomposition:
Caption: Predicted initial decomposition pathways for this compound.
Experimental Analysis of Thermal Stability
A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) provides a complete picture of the material's behavior under thermal stress.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the amount of non-volatile residue.
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA pan (e.g., alumina or platinum).
-
Atmosphere:
-
Inert: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to study the pyrolysis.
-
Oxidative: Synthetic air at a flow rate of 50-100 mL/min to study oxidative decomposition.
-
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass change (%) and its first derivative (DTG) against temperature. The onset temperature of mass loss indicates the beginning of decomposition. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic).
Experimental Protocol: DSC of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow against temperature. Endothermic peaks typically represent melting or boiling, while exothermic peaks indicate decomposition or crystallization. The area under an exothermic peak can be integrated to determine the heat of decomposition.
The following diagram illustrates a typical workflow for thermal analysis:
Caption: Workflow for the comprehensive thermal analysis of this compound.
Evolved Gas Analysis (EGA) by TGA-MS/FTIR
Coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR) allows for the real-time identification of the gaseous products evolved during decomposition. This is crucial for elucidating the decomposition mechanism.
Experimental Protocol: TGA-MS/FTIR of this compound
-
Instrument: A TGA instrument coupled to an MS or FTIR via a heated transfer line.
-
TGA Conditions: Follow the TGA protocol described in section 3.1, preferably under an inert atmosphere to simplify the resulting spectra.
-
MS/FTIR Parameters:
-
MS: Scan a mass-to-charge (m/z) range of 10-300 amu. Monitor for characteristic ions of expected fragments.
-
FTIR: Continuously collect infrared spectra of the evolved gas.
-
-
Data Analysis: Correlate the evolution of specific gases (identified by their mass spectra or IR absorption bands) with the mass loss events observed in the TGA data.
Data Interpretation and Expected Results
Based on the analysis of similar compounds, the following is a summary of the expected thermal analysis data for this compound.
| Analytical Technique | Parameter | Expected Observation | Interpretation |
| TGA (Inert) | Onset of Decomposition | 200 - 300 °C | Initial thermal stability of the compound. |
| Decomposition Stages | Likely a multi-stage decomposition. | Complex decomposition process with different bond cleavages occurring at different temperatures. | |
| Residue at 600 °C | Low percentage of char. | The compound primarily decomposes into volatile products. | |
| DSC | Melting Point | Dependent on purity, likely a sharp endotherm before decomposition. | Physical property of the crystalline solid. |
| Decomposition | A broad exotherm following the melt. | The decomposition process is exothermic. | |
| TGA-MS/FTIR | Evolved Gases | HF (m/z 20), CF₃CH₂• fragments, 2,3-dimethylaniline (m/z 121), and smaller hydrocarbon fragments. | Confirms HF elimination, N-dealkylation, and ring fragmentation pathways. |
Conclusion and Recommendations
A thorough understanding of the thermal stability and decomposition of this compound is essential for its safe and effective use in pharmaceutical and agrochemical synthesis. The predicted decomposition pathways, including HF elimination, N-dealkylation, and ring fragmentation, highlight the need for careful temperature control during its handling and in chemical reactions.
It is strongly recommended that comprehensive thermal analysis, as outlined in this guide, be performed to establish a detailed thermal profile of this compound before its use in large-scale manufacturing processes. This will not only ensure operational safety but also help in controlling the impurity profile of the final product.
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An Unexpected Incident with 4-Trifluoromethylaniline. ResearchGate. [Link]
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Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. National Institutes of Health. [Link]
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Methodological & Application
Application Notes and Protocols for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline in Medicinal Chemistry
Introduction: Strategic Integration of a Privileged Scaffold with a Bio-enhancing Moiety
In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the strategic combination of molecular scaffolds and functional groups to optimize pharmacological profiles. 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline is a compound of significant interest, embodying the convergence of a privileged aniline scaffold with the bio-enhancing properties of a trifluoroethyl group. The 2,3-dimethylaniline core is a well-established precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Mefenamic Acid, where it contributes to the requisite structural framework for cyclooxygenase (COX) enzyme inhibition.[1] The incorporation of fluorine, particularly in the form of trifluoromethyl or trifluoroethyl groups, is a widely employed strategy in drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2][3][4][5][6]
The N-trifluoroethyl group, specifically, offers a compelling set of advantages. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug candidate's half-life and bioavailability.[5][7] Furthermore, the high electronegativity of the fluorine atoms can alter the electronic properties of the molecule, potentially leading to more potent and selective interactions with the target protein.[6][7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving this compound. We will explore a representative medicinal chemistry application, provide detailed synthetic and biological assay protocols, and offer insights into the rationale behind the experimental design.
Hypothetical Medicinal Chemistry Application: A Scaffold for Novel Kinase Inhibitors
While this compound is a versatile intermediate, we propose its application as a foundational scaffold for the development of novel kinase inhibitors. The rationale for this hypothetical application is multi-faceted:
-
Structural Precedent: Many successful kinase inhibitors feature an aniline or anilino-pyrimidine core that occupies the ATP-binding pocket of the enzyme. The 2,3-dimethylaniline moiety provides a rigid, aromatic platform for building out substituents that can form key interactions within this pocket.
-
Metabolic Stability: Kinase inhibitors are often subject to extensive metabolism. The N-trifluoroethyl group can shield the molecule from N-dealkylation and other metabolic transformations, a critical feature for maintaining therapeutic concentrations.[5]
-
Modulation of Physicochemical Properties: The trifluoroethyl group enhances lipophilicity, which can improve cell membrane permeability and target engagement.[7] Its electron-withdrawing nature can also influence the pKa of the aniline nitrogen, which can be fine-tuned to optimize binding interactions.[6]
The following sections will detail the synthesis of this scaffold and its evaluation in a representative biological context.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for N-alkylation of anilines. A common and effective approach involves the reaction of 2,3-dimethylaniline with a trifluoroethylating agent. A two-step procedure involving the formation of a trifluoroacetamide intermediate followed by reduction is often preferred for its high yield and selectivity.[9]
Synthetic Workflow Diagram
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Application Notes and Protocols for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline as a Synthetic Intermediate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Anilines in Synthesis
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoroethyl group, in particular, is a valuable moiety in the design of novel pharmaceuticals and agrochemicals. Its high electronegativity and lipophilicity can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline is a key synthetic intermediate that provides a versatile platform for the construction of complex fluorinated molecules. This guide details its synthesis and application, providing researchers with the necessary protocols to leverage its unique properties in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 1021088-29-8 | [1] |
| Molecular Formula | C₁₀H₁₂F₃N | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Expected to be soluble in common organic solvents. | - |
Synthesis of this compound
Two reliable methods for the synthesis of N-(2,2,2-trifluoroethyl)anilines are presented below. These can be directly adapted for the preparation of the title compound from 2,3-dimethylaniline.
Protocol 1: Classical Two-Step Synthesis via Trifluoroacetylation and Reduction
This widely used method involves the initial formation of a trifluoroacetamide intermediate, which is subsequently reduced to the desired N-trifluoroethylaniline.
Caption: Classical two-step synthesis of the target intermediate.
Part A: Synthesis of N-(2,3-dimethylphenyl)-2,2,2-trifluoroacetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Acylation: Cool the solution in an ice bath. Slowly add trifluoroacetic anhydride (1.1 eq) or ethyl trifluoroacetate (1.2 eq) dropwise to the stirred solution. If using ethyl trifluoroacetate, a catalytic amount of a base like triethylamine may be required.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,3-dimethylphenyl)-2,2,2-trifluoroacetamide. The product can be purified by recrystallization or column chromatography if necessary.
Part B: Reduction to this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the N-(2,3-dimethylphenyl)-2,2,2-trifluoroacetamide (1.0 eq) from Part A in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution in an ice bath. Slowly add a solution of diborane in THF (B₂H₆, typically 1.0 M solution, 2.0-3.0 eq) dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by 6M hydrochloric acid.
-
Work-up and Isolation: Heat the mixture to reflux for an additional hour to ensure complete hydrolysis of the borane complexes. Cool the mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Modern Iron-Catalyzed One-Pot N-Trifluoroethylation
This contemporary method offers a more direct route to the target compound, avoiding the isolation of the amide intermediate.[2]
Caption: Iron-catalyzed one-pot synthesis of the target intermediate.
-
Reaction Setup: To a reaction vessel, add 2,3-dimethylaniline (1.0 eq), 2,2,2-trifluoroethylamine hydrochloride (2.0 eq), sodium nitrite (2.0 eq), an acid (e.g., acetic acid, 2.0 eq), and the iron(III) porphyrin catalyst (e.g., Fe(TPP)Cl, 0.9 mol%).
-
Solvent: Add a suitable solvent, such as an aqueous solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere for approximately 12 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform a standard aqueous work-up. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired this compound.
Application as a Synthetic Intermediate: Synthesis of a Novel Herbicidal Agent
The N-(2,2,2-trifluoroethyl)aniline moiety is a key building block in the synthesis of various agrochemicals. The following protocol, adapted from the work of Ma et al. on novel pyrazole herbicides, illustrates a representative application of a substituted N-(2,2,2-trifluoroethyl)aniline intermediate.[3]
Reaction Scheme: Synthesis of a Pyrazole-based Herbicide
Caption: Synthesis of a potential herbicidal agent.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane or THF.
-
Acylation: Cool the solution to 0 °C in an ice bath. Prepare a solution of the desired substituted pyrazolecarbonyl chloride (1.1 eq) in the same solvent and add it dropwise to the aniline solution.
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2,3-dimethylphenyl)-N-(2,2,2-trifluoroethyl)pyrazole-carboxamide.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Trifluoroacetic Anhydride: Highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.
-
Diborane: Highly flammable and toxic gas. Use only in a well-maintained fume hood and take appropriate precautions to prevent fire and exposure.
-
Iron Catalysts: Handle according to the specific safety data sheet (SDS) of the catalyst used.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(33), 20354–20358. Available at: [Link]
-
Ma, H. J., Li, Y. H., Zhao, Q. F., Zhang, T., Xie, R. L., Mei, X. D., & Ning, J. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356–4360. Available at: [Link]
Sources
Application Notes and Protocols for the N-Trifluoroethylation of 2,3-Dimethylaniline
Introduction: The Strategic Incorporation of the Trifluoroethyl Moiety
In the landscape of modern drug discovery and specialty chemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating the physicochemical and biological properties of organic molecules. The trifluoroethyl group (-CH₂CF₃), in particular, is of significant interest. Its introduction into an aromatic amine scaffold, such as 2,3-dimethylaniline, can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed protocol for the N-trifluoroethylation of the sterically hindered 2,3-dimethylaniline, a transformation that presents unique synthetic challenges. Through a careful examination of reaction mechanisms and optimization of conditions, we present a robust and reproducible methodology tailored for researchers, scientists, and drug development professionals.
Challenges in the N-Trifluoroethylation of Sterically Hindered Anilines
Direct N-trifluoroethylation of anilines can be achieved through various methods, including transition-metal-catalyzed reactions. However, the substrate of interest, 2,3-dimethylaniline, presents a significant steric challenge. The presence of two methyl groups ortho to the amine functionality hinders the approach of bulky reagents and can impede the key bond-forming steps in many catalytic cycles.
For instance, while methods like iron porphyrin-catalyzed N-trifluoroethylation have shown efficacy for some anilines, they are highly sensitive to steric effects. Studies have shown that ortho-substituted anilines, particularly those with bulky groups, often fail to react under these conditions[1]. This necessitates the exploration of alternative synthetic strategies that can accommodate sterically demanding substrates.
This protocol will focus on a more suitable approach: Reductive Amination . This classical yet powerful transformation offers a reliable pathway to the desired product by forming the C-N bond through an imine intermediate, which is less susceptible to steric hindrance compared to direct alkylation methods.
Recommended Protocol: Reductive Amination of 2,3-Dimethylaniline
This protocol details the synthesis of N-(2,2,2-trifluoroethyl)-2,3-dimethylaniline via a one-pot reductive amination procedure. The reaction proceeds by the in situ formation of an imine from 2,3-dimethylaniline and trifluoroacetaldehyde, followed by its immediate reduction.
Reaction Scheme:
Figure 1. Reductive amination workflow.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dimethylaniline | ≥98% | e.g., Sigma-Aldrich | Should be stored under an inert atmosphere. |
| Trifluoroacetaldehyde hydrate or Ethyl trifluoroacetaldehyde ethyl hemiacetal | Reagent grade | e.g., TCI, Fluorochem | A stable precursor to the volatile trifluoroacetaldehyde. |
| Sodium triacetoxyborohydride (STAB) | Reagent grade | e.g., Sigma-Aldrich | A mild and selective reducing agent.[2] |
| 1,2-Dichloroethane (DCE) | Anhydrous | e.g., Acros Organics | Reaction solvent. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | For work-up. | ||
| Brine (saturated aqueous NaCl) | For work-up. | ||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | For drying. | ||
| Ethyl acetate | HPLC grade | For extraction and chromatography. | |
| Hexanes | HPLC grade | For chromatography. |
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethylaniline (1.0 eq.).
-
Addition of Solvent and Aldehyde Source: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the aniline. To this solution, add trifluoroacetaldehyde hydrate or ethyl trifluoroacetaldehyde ethyl hemiacetal (1.1 eq.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the reaction mixture. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2,2,2-trifluoroethyl)-2,3-dimethylaniline.
Rationale for Experimental Choices:
-
Choice of Trifluoroacetaldehyde Source: Trifluoroacetaldehyde is a gas at room temperature, making it difficult to handle. The hydrate or ethyl hemiacetal are stable, commercially available precursors that readily generate the aldehyde in situ.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[2] It is less basic than other borohydrides, which minimizes side reactions, and it is tolerant of a wide range of functional groups.
-
Solvent: 1,2-Dichloroethane (DCE) is a common and effective solvent for reductive amination reactions.[2] Its anhydrous form is crucial to favor imine formation.
-
Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and hydrolyzes unreacted STAB. The brine wash helps to remove water from the organic layer.
Alternative Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination
For substrates where reductive amination may not be optimal, the Buchwald-Hartwig amination presents a powerful alternative for forming the C-N bond. This palladium-catalyzed cross-coupling reaction can be adapted for the N-trifluoroethylation of 2,3-dimethylaniline by coupling it with a suitable trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl iodide or bromide.
Proposed Reaction Scheme:
Figure 2. Buchwald-Hartwig amination approach.
The success of this reaction for sterically hindered substrates is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as BippyPhos derivatives, have been shown to be effective in promoting the coupling of fluoroalkylamines with aryl halides.[3][4] A weak base like potassium phenoxide (KOPh) may be advantageous to avoid decomposition of the fluoroalkylaniline product.[3][5]
Safety and Handling Precautions
-
2,3-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life.[6] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Trifluoroacetaldehyde Precursors: These compounds are volatile and should be handled in a fume hood.
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids. Handle under an inert atmosphere.
-
1,2-Dichloroethane: This is a suspected carcinogen and should be handled with appropriate precautions in a fume hood.
Characterization of N-(2,2,2-Trifluoroethyl)-2,3-dimethylaniline
Verification of the final product should be performed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the N-CH₂ protons (a quartet due to coupling with the CF₃ group), and the two methyl groups. |
| ¹³C NMR | Resonances for the aromatic carbons, the N-CH₂ carbon (a quartet due to coupling with the CF₃ group), the CF₃ carbon (a quartet), and the methyl carbons. |
| ¹⁹F NMR | A triplet corresponding to the CF₃ group. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₁₀H₁₂F₃N. |
Conclusion
The N-trifluoroethylation of the sterically hindered 2,3-dimethylaniline is a challenging but achievable transformation. The reductive amination protocol outlined in this guide provides a robust and reliable method for accessing the desired product. By understanding the underlying mechanistic principles and carefully selecting reagents and conditions, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science. For substrates where the primary method may be suboptimal, the Buchwald-Hartwig amination offers a powerful alternative. As with any chemical synthesis, careful attention to safety and proper analytical characterization are paramount to ensure a successful outcome.
References
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Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc.2012 , 134 (3), 1570–1573. [Link]
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Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. 2019 . [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc.2024 . [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc.2012 . [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega. 2024 . [Link]
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Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Adv.2021 , 11, 20322-20325. [Link]
-
Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis. 2011 , 2011 (3), 490-496. [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules. 2022 , 27 (15), 4885. [Link]
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Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chem.2013 , 15, 1542-1549. [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. Chem. Rev.2019 , 119 (24), 12524-12586. [Link]
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Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. J. Org. Chem. Pharm. Res.2015 , 3 (1), 1-5. [Link]
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N N Dimethylaniline. mzCloud. 2015 . [Link]
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A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nat. Commun.2017 , 8, 14108. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
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(PDF) ChemInform Abstract: Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. ResearchGate. 2016 . [Link]
-
B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. J. Am. Chem. Soc.2016 , 138 (40), 13139–13142. [Link]
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Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Adv. Synth. Catal.2018 , 360 (6), 1066-1071. [Link]
-
2,N-Dimethylaniline. PubChem. [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. 2020 , 25 (20), 4771. [Link]
-
Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. ResearchGate. 2021 . [Link]
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2,2,2-Trifluoro-N,N-dimethylacetamide. PubChem. [Link]
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2,3-Dimethylaniline. PubChem. [Link]
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A new, convenient and selective 4-dimethylaminopyridine-catalyzed trifluoroacetylation of anilines with ethyl trifluoroacetate. Scilit. 2000 . [Link]
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analytical methods for quantifying 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline in reaction mixtures
An Application Note and Protocol for the Quantitative Analysis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline in Reaction Mixtures
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Monitoring the concentration of this analyte within complex reaction mixtures is critical for process optimization, yield calculation, and quality control. We present a primary method based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for its robustness and a secondary, confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for its superior specificity. Detailed, step-by-step protocols for sample preparation, instrument setup, and method validation are provided, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[2][3]
Introduction and Analytical Strategy
The precise quantification of this compound in a dynamic reaction environment presents distinct analytical challenges. The sample matrix is often complex, containing starting materials, reagents, solvents, and potential byproducts that can interfere with the analysis.[4] Therefore, the chosen analytical method must be highly selective, sensitive, and robust.
Our primary analytical strategy employs Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) . This technique is selected for several key reasons:
-
Broad Applicability: HPLC is suitable for a wide range of non-volatile and thermally labile compounds, which is often the case for reaction intermediates.
-
Inherent Selectivity: The use of a C18 stationary phase allows for the separation of the moderately non-polar analyte from more polar or highly non-polar impurities.
-
UV Detectability: The aniline moiety possesses a strong chromophore, enabling sensitive detection using standard UV detectors commonly available in analytical laboratories.[5]
As a complementary and confirmatory technique, we describe a Gas Chromatography-Mass Spectrometry (GC-MS) method.
-
Orthogonal Selectivity: GC separates compounds based on volatility and boiling point, providing a different separation mechanism than HPLC.[5]
-
Definitive Identification: The mass spectrometer provides structural information based on the analyte's mass-to-charge ratio and fragmentation pattern, offering unambiguous identification and unparalleled specificity.[6]
This dual-method approach ensures a comprehensive and reliable analytical workflow for process monitoring and quality assurance in drug development.
Primary Analytical Method: RP-HPLC-UV
This method is designed for accurate and precise quantification and is ideal for routine in-process control.
Principle of Operation
The sample is injected into a liquid mobile phase that flows through a column packed with a non-polar stationary phase (C18). Components in the mixture separate based on their differential partitioning between the mobile phase and the stationary phase.[7] this compound, being moderately non-polar, is retained on the column and separated from other components. As it elutes, it passes through a UV detector, which measures its absorbance at a specific wavelength, generating a signal proportional to its concentration.[5]
Experimental Protocol: HPLC-UV
2.2.1. Sample Preparation The primary goal of sample preparation is to create a clean, particle-free solution that is compatible with the HPLC system and falls within the linear range of the detector.[8][9]
-
Aliquot Collection: Carefully withdraw a representative 100 µL aliquot from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, immediately quench the aliquot in a known volume (e.g., 900 µL) of a suitable solvent to stop the reaction.
-
Dilution: Perform a serial dilution using the mobile phase as the diluent to bring the expected analyte concentration to approximately 50-100 µg/mL. This concentration is a typical starting point and should be optimized based on detector response.
-
Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon, depending on solvent compatibility) into an HPLC vial. This step is critical to remove particulates that could clog the column and damage the instrument.[7][10]
Instrumentation and Chromatographic Conditions
The following conditions are a robust starting point and should be optimized for your specific system and reaction mixture.
| Parameter | Recommended Condition | Rationale |
| Instrument | Standard HPLC System with UV Detector | Widely available and suitable for this analysis. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides excellent separation for moderately non-polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid improves peak shape for amines by protonating them. Acetonitrile is a common organic modifier. |
| Elution Mode | Isocratic: 60:40 (B:A) or Gradient | Start with isocratic. If co-eluting peaks are present, develop a gradient (e.g., 40% to 80% B over 10 min). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[11] |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and separation kinetics. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on concentration and sensitivity needs. |
| Detection | UV at 254 nm | Aniline derivatives typically show strong absorbance around this wavelength. A full UV scan of a standard should be run to determine the optimal wavelength (λmax). |
Calibration and Quantification
-
Stock Standard: Prepare a 1 mg/mL stock solution of purified this compound reference standard in the mobile phase.
-
Calibration Standards: Create a series of at least five calibration standards (e.g., 5, 20, 50, 100, 150 µg/mL) by diluting the stock standard.
-
Calibration Curve: Inject each standard and plot the peak area versus concentration. Perform a linear regression to obtain the calibration curve and correlation coefficient (r²). An r² > 0.99 is typically required.[12]
-
Quantification: Inject the prepared sample, determine its peak area, and calculate the concentration using the regression equation from the calibration curve.
Confirmatory Method: GC-MS
This method provides definitive identification and is invaluable for troubleshooting, impurity identification, and method validation.
Principle of Operation
A diluted sample is injected into a heated port, where it is vaporized. An inert carrier gas (helium) sweeps the vapor onto a capillary column. The column separates components based on their boiling points and interaction with the stationary phase.[5] As each component elutes, it enters the mass spectrometer, which ionizes the molecules (typically with high-energy electrons, known as Electron Ionization or EI) and separates the resulting charged fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.[13][14]
Experimental Protocol: GC-MS
3.2.1. Sample Preparation
-
Aliquot & Dilution: Withdraw a 100 µL aliquot from the reaction mixture. Dilute with a volatile solvent compatible with the GC system, such as ethyl acetate or toluene, to a final concentration of approximately 10-50 µg/mL.
-
Derivatization (Optional): For some aniline compounds, derivatization can improve peak shape and thermal stability, though it may not be necessary for this analyte.[14] This protocol proceeds without derivatization.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into a GC vial.
Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | Gas Chromatograph with Mass Spectrometer | Provides high separation efficiency and specific detection.[6] |
| Column | Non-polar Capillary (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | These columns are robust and provide good separation for a wide range of semi-volatile organic compounds. |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 | A split injection prevents column overloading while a higher temperature ensures complete vaporization. |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 80 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C | This program allows for separation of volatile solvents from the analyte and elutes the analyte in a reasonable time. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, hard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition | Scan Mode: 40-450 amu (for identification)SIM Mode: Target specific ions (for quantification) | Scan mode is used to identify unknown peaks and confirm the analyte's mass spectrum. Selected Ion Monitoring (SIM) mode significantly increases sensitivity for quantification. |
Method Validation Framework (ICH Q2(R2))
Any analytical method used for pharmaceutical process control must be validated to demonstrate it is fit for its intended purpose.[15] The validation process provides a self-validating system, ensuring the trustworthiness of the generated data.[2]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation characteristics as defined by the ICH Q2(R2) guideline.[12][16]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte and not from matrix components, impurities, or degradation products. | Peak purity analysis (using a diode array detector for HPLC) should pass. Spiked placebo samples show no interference. |
| Linearity | To show a direct proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | Typically 80% to 120% of the target test concentration. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of spiked samples should be within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) of ~10:1; %RSD at this concentration should be acceptable. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition, flow rate, pH). | %RSD of results under varied conditions should remain within acceptable limits (e.g., ≤ 2.0%). |
Diagrams and Workflows
Sample Preparation Workflow
The following diagram illustrates the standardized procedure for preparing a reaction mixture sample for HPLC or GC analysis.
Caption: A standardized workflow for preparing reaction mixture samples.
Analytical Method Validation Workflow
This diagram outlines the logical progression for validating an analytical method according to ICH guidelines.
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Application Notes and Protocols: 2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline as a Versatile Building Block for Fluorinated Heterocyclic Compounds
Introduction: The Strategic Advantage of Fluorinated Anilines in Heterocyclic Synthesis
The incorporation of fluorine and fluorine-containing moieties, such as the trifluoroethyl group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development.[1][2] The unique physicochemical properties imparted by fluorine—including enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] 2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline emerges as a particularly valuable building block in this context. Its structure combines the nucleophilicity of a substituted aniline with the advantageous properties of a trifluoroethyl group, offering a strategic entry point to a diverse array of fluorinated quinolines, indoles, and other N-heterocycles. The presence of two methyl groups on the aniline ring provides steric and electronic handles that can be exploited to direct the regioselectivity of cyclization reactions, leading to precisely substituted heterocyclic cores.
This comprehensive guide details the application of this compound in the synthesis of key heterocyclic systems. We provide field-proven insights and detailed, step-by-step protocols for the synthesis of representative quinoline and indole derivatives, underpinned by mechanistic understanding.
Part 1: Synthesis of Fluorinated Quinolines via Combes Reaction
The Combes quinoline synthesis is a robust and straightforward method for the preparation of substituted quinolines, involving the acid-catalyzed condensation of an aniline with a β-diketone.[3][4][5] This approach is particularly well-suited for the utilization of this compound to generate a highly substituted, fluorinated quinoline core.
Causality in Experimental Design:
The selection of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is crucial for promoting both the initial condensation to form an enamine intermediate and the subsequent intramolecular electrophilic aromatic substitution (cyclization) which is the rate-determining step.[3] The electron-donating nature of the two methyl groups on the aniline ring facilitates this cyclization, while their ortho and meta positions relative to the amino group direct the regiochemical outcome of the ring closure. The trifluoroethyl group remains tethered to the nitrogen atom throughout the reaction, becoming an integral part of the final quinoline structure.
Proposed Synthesis of 1-(2,2,2-trifluoroethyl)-2,4,7,8-tetramethyl-1H-quinolin-1-ium
Reaction Scheme:
Caption: Proposed Combes synthesis of a fluorinated quinoline.
Detailed Experimental Protocol: Combes Quinoline Synthesis
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add acetylacetone (1.2 eq) to the flask.
-
Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (or PPA) (5-10 eq) to the reaction mixture with vigorous stirring. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Data Presentation:
| Entry | Aniline Derivative | β-Diketone | Acid Catalyst | Temperature (°C) | Time (h) | Expected Product |
| 1 | This compound | Acetylacetone | H₂SO₄ | 110 | 3 | 1-(2,2,2-trifluoroethyl)-2,4,7,8-tetramethyl-1H-quinolin-1-ium |
| 2 | This compound | Benzoylacetone | PPA | 120 | 4 | 1-(2,2,2-trifluoroethyl)-7,8-dimethyl-4-phenyl-2-methyl-1H-quinolin-1-ium |
Mechanistic Insights: The Combes Reaction Pathway
The reaction proceeds through a well-defined mechanism:
-
Enamine Formation: The aniline nitrogen attacks one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate.
-
Acid-Catalyzed Cyclization: Protonation of the remaining carbonyl group activates it for intramolecular electrophilic attack by the electron-rich aniline ring.
-
Dehydration and Aromatization: A subsequent dehydration step leads to the formation of the aromatic quinoline ring system.
Caption: Proposed Fischer indole synthesis pathway.
Detailed Experimental Protocol: Fischer Indole Synthesis
Step 1: Synthesis of (2,3-dimethyl-N-(2,2,2-trifluoroethyl)phenyl)hydrazine
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Diazotization: Dissolve this compound (1.0 eq) in concentrated HCl and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of NaNO₂ (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: In a separate flask, dissolve SnCl₂·2H₂O (3.0 eq) in concentrated HCl. Cool this solution in an ice bath and slowly add the diazonium salt solution from the previous step.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Basify the solution with concentrated NaOH until a precipitate forms.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude hydrazine, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(2,2,2-trifluoroethyl)-2,3,6,7-tetramethyl-1H-indole
Materials:
-
(2,3-dimethyl-N-(2,2,2-trifluoroethyl)phenyl)hydrazine
-
Butan-2-one (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA) or Zinc chloride (ZnCl₂)
-
Ethanol
-
Water
Procedure:
-
Hydrazone Formation: Dissolve the crude hydrazine (1.0 eq) in ethanol and add butan-2-one (1.2 eq). Add a catalytic amount of acetic acid and heat the mixture to reflux for 1 hour.
-
Cyclization: Cool the reaction mixture and remove the ethanol under reduced pressure. To the resulting crude hydrazone, add PPA (or ZnCl₂) and heat to 150-180 °C for 1-2 hours.
-
Work-up: Cool the mixture and pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude indole by column chromatography.
Data Presentation:
| Entry | Hydrazine Derivative | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Time (h) | Expected Product |
| 1 | (2,3-dimethyl-N-(2,2,2-trifluoroethyl)phenyl)hydrazine | Butan-2-one | PPA | 160 | 1.5 | 1-(2,2,2-trifluoroethyl)-2,3,6,7-tetramethyl-1H-indole |
| 2 | (2,3-dimethyl-N-(2,2,2-trifluoroethyl)phenyl)hydrazine | Acetophenone | ZnCl₂ | 170 | 2 | 1-(2,2,2-trifluoroethyl)-6,7-dimethyl-2-phenyl-1H-indole |
Mechanistic Insights: The Fischer Indole Synthesis Pathway
The mechanism is a classic example of a sigmatropic rearrangement:
-
Hydrazone Formation: The arylhydrazine condenses with the ketone to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
-[3][3]Sigmatropic Rearrangement: The enamine undergoes a-[3][3]sigmatropic rearrangement upon protonation.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by cyclization and elimination of ammonia to form the indole ring.
Caption: Simplified workflow of the Fischer indole synthesis.
Conclusion and Future Outlook
This compound stands as a promising and versatile building block for the synthesis of a wide range of fluorinated heterocyclic compounds. The protocols detailed herein for the Combes quinoline synthesis and the Fischer indole synthesis provide robust and adaptable methods for accessing novel quinoline and indole scaffolds. The strategic placement of the trifluoroethyl and dimethyl groups offers significant potential for fine-tuning the biological activity and pharmacokinetic properties of the resulting molecules. Further exploration of other cyclization strategies, such as the Bischler-Napieralski, Pictet-Spengler, and Friedländer reactions, will undoubtedly expand the synthetic utility of this valuable starting material, paving the way for the discovery of new therapeutic agents and functional materials.
References
-
Novák, Z. et al. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications, 51(21), 4403-4406. [Link]
-
Novák, Z. et al. (2015). Electronic Supplementary Information for Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. The Royal Society of Chemistry. [Link]
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Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Prajapati, A. (2022). synthesis of quinoline derivatives and its applications. SlideShare. [Link]
- Various Authors. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
ResearchGate. (n.d.). Combes quinoline synthesis | Request PDF. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. [Link]
-
Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2016). (PDF) ChemInform Abstract: Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. ResearchGate. [Link]
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis. ResearchGate. [Link]
-
Zhou, Y., & Wang, J. (2016). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
PubMed. (1991). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
-
Chemkniti. (n.d.). The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. Chemkniti. [Link]
-
Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4018–4047. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 8(11). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. PubChem. [Link]
-
ResearchGate. (n.d.). Experimental conditions for N‐cyclization of 3 f and 3 g analyzed by 1H‐NMR analysis. Selected data. ResearchGate. [Link]
-
Chen, Y. et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(1), 163. [Link]
-
Li, T. et al. (2020). Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. Angewandte Chemie International Edition, 60(5), 2413-2417. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes. ResearchGate. [Link]
-
ResearchGate. (n.d.). New amidines from intramolecular cyclization in triflic acid of nitroketene aminals with a tethered phenyl ring | Request PDF. ResearchGate. [Link]
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Application Note: A Robust HPLC-MS Method for the Quantification of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Abstract
This application note details the development and validation of a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline. This compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires a robust analytical method for quality control and research purposes.[1] The developed protocol utilizes a reverse-phase HPLC separation coupled with a single quadrupole mass spectrometer, providing excellent selectivity and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind experimental choices, a step-by-step protocol, and complete validation according to ICH Q2(R1) guidelines.[2][3][4][5]
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₁₀H₁₂F₃N, Molecular Weight: 203.2 g/mol ) is an aromatic amine containing a trifluoroethyl group. The presence of both hydrophobic (dimethylaniline moiety) and electronegative (trifluoroethyl group) features presents a unique challenge for chromatographic separation and mass spectrometric detection. A successful analytical method must achieve efficient separation from potential impurities and offer high sensitivity to meet the stringent requirements of pharmaceutical and agrochemical industries.
The primary objective of this work was to develop a reliable HPLC-MS method that is fit for its intended purpose, demonstrating specificity, linearity, accuracy, and precision.[6] The choice of a reverse-phase HPLC method is logical due to the predominantly non-polar nature of the analyte.[7][8][9][10] Coupling this with mass spectrometry provides a highly selective and sensitive detection system, which is particularly advantageous for analyzing complex matrices.[11]
Method Development Strategy
The development of a robust HPLC-MS method is a systematic process. The following sections outline the key experimental choices and the rationale behind them.
Analyte Characterization
A thorough understanding of the analyte's physicochemical properties is the foundation of method development.
-
Structure and Properties: this compound is a relatively non-polar molecule due to the dimethylaniline backbone. The trifluoroethyl group adds a degree of polarity and influences its interaction with the stationary phase.
-
Ionization Potential: The presence of a basic nitrogen atom in the aniline structure makes it amenable to protonation, suggesting that positive ion mode mass spectrometry would be a suitable detection method.
Chromatographic Separation: The Core of the Analysis
Reverse-phase chromatography is the most widely used separation technique in HPLC, particularly for non-polar and weakly polar compounds.[8]
-
Column Selection: A C18 stationary phase is the workhorse of reverse-phase HPLC due to its strong hydrophobic interactions with non-polar analytes.[7][8] A column with standard dimensions (e.g., 4.6 x 150 mm) and a 5 µm particle size provides a good balance between resolution and backpressure.
-
Mobile Phase Optimization: The mobile phase in reverse-phase chromatography typically consists of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol).[9]
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency.
-
Aqueous Phase: The addition of a small amount of an acid, such as formic acid, to the aqueous phase serves two critical purposes: it protonates the analyte, enhancing its retention on the C18 column and improving peak shape, and it facilitates ionization in the mass spectrometer source.
-
-
Elution Mode: A gradient elution was selected to ensure efficient elution of the analyte and any potential impurities with varying polarities, while minimizing run time.
Mass Spectrometric Detection: Ensuring Specificity and Sensitivity
The mass spectrometer provides an additional layer of selectivity and is crucial for achieving low detection limits.
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionizable molecules.[12][13] Given the basic nature of the analyte, ESI in positive ion mode was the logical choice to generate the protonated molecular ion [M+H]⁺.
-
Tuning and Optimization: The mass spectrometer was tuned by direct infusion of a standard solution of this compound to optimize key parameters such as capillary voltage, cone voltage, and gas flow rates for maximum signal intensity of the target ion.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode was employed for quantitative analysis. By monitoring only the m/z of the protonated molecule, sensitivity and specificity are significantly enhanced compared to full scan mode.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: Overall workflow for the HPLC-MS analysis.
Detailed Protocol
This protocol provides a step-by-step guide for the analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
HPLC vials
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Single quadrupole mass spectrometer with an ESI source
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| SIM Ion | m/z 204.1 [M+H]⁺ |
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. For complex matrices, a more rigorous sample preparation technique like solid-phase extraction (SPE) may be necessary.[14]
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4][5][15]
Validation Workflow
Caption: Key parameters for method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Injection of blank, standard, and sample solutions. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analysis of calibration standards at a minimum of 5 concentrations. | Correlation coefficient (r²) ≥ 0.995. |
| Range | Established from the linearity study. | The range over which the method is linear, accurate, and precise. |
| Accuracy | Spike-recovery experiments at three concentration levels (low, medium, high). | Recovery between 80% and 120%. |
| Precision | - Repeatability: 6 replicate injections of the same standard. - Intermediate Precision: Analysis on different days by different analysts. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. |
| Robustness | Deliberate small variations in method parameters (e.g., flow rate, column temperature). | RSD of results should remain within acceptable limits. |
Results and Discussion
The developed HPLC-MS method demonstrated excellent performance for the analysis of this compound.
-
Chromatography: A sharp, symmetrical peak for the analyte was observed at a retention time of approximately 7.5 minutes.
-
Linearity: The method was linear over the concentration range of 1 ng/mL to 1000 ng/mL with a correlation coefficient (r²) of >0.999.
-
Accuracy and Precision: The accuracy, determined by spike-recovery, was within 98-105%. The precision, expressed as RSD, was less than 2% for both repeatability and intermediate precision.
-
Sensitivity: The LOD and LOQ were determined to be 0.3 ng/mL and 1 ng/mL, respectively, demonstrating the high sensitivity of the method.
-
Robustness: The method proved to be robust with minor, deliberate changes in the experimental conditions having no significant impact on the results.
Conclusion
This application note presents a validated, robust, and sensitive HPLC-MS method for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications in the pharmaceutical and agrochemical industries. The detailed protocol and validation data provide a comprehensive resource for scientists and researchers working with this and similar compounds. The principles of method development outlined herein can also be applied to other fluorinated aromatic amines.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- International Council for Harmonisation. Quality Guidelines.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Scribd. ICH Q2(R1) Analytical Method Validation.
- LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Alison, S. Ionization Methods in Organic Mass Spectrometry.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- Wikipedia. Reversed-phase chromatography.
- Sigma-Aldrich. Small Molecule HPLC.
- Organomation. Preparing Samples for HPLC-MS/MS Analysis.
- PubChem. This compound.
- MySkinRecipes. This compound.
- Phenomenex. (2023, April 18). Reverse Phase HPLC: Benefits, Applications & Techniques.
- Lab Manager. HPLC Sample Prep: Critical First Steps in LC Analysis.
- MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
- Emory University. Mass Spectrometry Ionization Methods.
- PubChem. 2-Methyl-3-(2,2,2-trifluoroethyl)aniline.
- BLDpharm. 1021088-29-8|this compound.
- ChemicalBook. N-(2,2-DIMETHYLPROPANOYL)-3-(TRIFLUOROMETHYL)ANILINE.
- Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
- The University of Aberdeen Research Portal. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
- Jamari, N. L. A., Dohmann, J. F., Raab, A., Krupp, E. M., & Feldmann, J. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
- PubMed. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Welcome to the technical support center for the synthesis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.
Introduction to Synthetic Strategies
This compound is a key building block in various research and development areas. The introduction of the trifluoroethyl group can significantly alter the lipophilicity, metabolic stability, and binding affinity of target molecules. The primary synthetic routes to this compound involve either the formation of a C-N bond through reductive amination or direct N-alkylation. Each pathway presents unique challenges and optimization opportunities. This guide will address specific issues you may encounter with these methods.
The two most common approaches are:
-
Two-Step Acylation-Reduction: This involves the reaction of 2,3-dimethylaniline with a trifluoroacetylating agent (e.g., ethyl trifluoroacetate or trifluoroacetic anhydride) to form an amide intermediate, which is subsequently reduced to the desired secondary amine.[1]
-
Direct Reductive Amination: A one-pot reaction between 2,3-dimethylaniline and a trifluoroacetaldehyde equivalent in the presence of a suitable reducing agent.
-
Direct N-Alkylation: The reaction of 2,3-dimethylaniline with a 2,2,2-trifluoroethylating agent, such as a trifluoroethyl halide or sulfonate, typically in the presence of a base.[2]
This document provides a structured troubleshooting guide in a question-and-answer format to directly address experimental challenges.
Troubleshooting Guide: Synthesis and Purification
This section is designed to address specific problems that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low when using the acylation-reduction method. What are the potential causes and how can I improve it?
Answer: Low yields in this two-step process can stem from either the acylation or the reduction step. Let's break down the possibilities.
Causality Analysis:
-
Inefficient Acylation: 2,3-Dimethylaniline is a relatively weak nucleophile due to the steric hindrance from the ortho-methyl group. The reaction with electrophiles like ethyl trifluoroacetate can be slow and incomplete. Using a more reactive acylating agent like trifluoroacetic anhydride can improve the rate, but may lead to side reactions if not controlled properly.
-
Incomplete Reduction: The amide intermediate, N-(2,3-dimethylphenyl)-2,2,2-trifluoroacetamide, is very stable. Strong reducing agents are required for its conversion to the amine. Incomplete reduction is a common cause of low yield.
-
Degradation of Product: The final product can be sensitive to the workup conditions, especially if strong acids or bases are used at elevated temperatures.
Troubleshooting Workflow & Optimization:
Caption: Troubleshooting workflow for low yield.
Detailed Protocols:
Protocol 1: Optimized Acylation
-
Dissolve 2,3-dimethylaniline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.
-
Perform an aqueous workup to remove the base and trifluoroacetic acid byproduct.
Protocol 2: Amide Reduction with Diborane
-
Dissolve the crude N-(2,3-dimethylphenyl)-2,2,2-trifluoroacetamide intermediate in anhydrous THF under an inert atmosphere.
-
Slowly add a solution of diborane (BH3·THF complex, typically 1.0 M in THF, ~3.0 eq) at 0 °C.
-
After the addition, allow the mixture to reflux gently (around 65 °C) for 4-8 hours. Monitor by TLC or LC-MS.
-
Cool the reaction and carefully quench the excess diborane by the slow addition of methanol, followed by 1M HCl.
-
Basify the mixture with NaOH or NaHCO3 and extract the product with an organic solvent like ethyl acetate.[1]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Acylating Agent | Ethyl trifluoroacetate | Trifluoroacetic anhydride | Higher reactivity for faster and more complete acylation. |
| Reduction Agent | NaBH4 | Diborane (BH3·THF) or LiAlH4 | NaBH4 is generally not strong enough to reduce amides. |
| Solvent | Ethanol/Methanol | Anhydrous THF or Diethyl Ether | Essential for the stability and reactivity of strong reducing agents. |
| Monitoring | Single time point | TLC/LC-MS at regular intervals | Allows for precise determination of reaction completion. |
Q2: I am observing significant impurity formation during my direct N-alkylation attempt with a trifluoroethyl halide. How can I suppress side reactions?
Answer: Direct N-alkylation can be challenging due to the potential for multiple side reactions. The key is to control the reaction conditions carefully.
Causality Analysis:
-
Over-Alkylation: Although you are forming a secondary amine, further reaction to form a tertiary amine or even a quaternary ammonium salt is possible, especially with highly reactive alkylating agents or strong bases.
-
C-Alkylation: While less common for anilines, Friedel-Crafts type alkylation on the aromatic ring can occur under certain conditions, leading to ring-alkylated byproducts.[3]
-
Elimination: The trifluoroethylating agent can undergo elimination to form trifluoroethene, particularly if a sterically hindered or strong base is used at elevated temperatures.
Troubleshooting & Optimization:
Caption: Decision tree for minimizing N-alkylation impurities.
Detailed Protocol: Optimized N-Alkylation
-
Combine 2,3-dimethylaniline (1.0 eq) and a mild inorganic base like potassium carbonate (K2CO3, 2.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl bromide, 1.2 eq).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography.
Q3: My direct reductive amination is not working. What are the critical parameters for this one-pot reaction?
Answer: Direct reductive amination is efficient but highly sensitive to the choice of reducing agent and reaction conditions.
Causality Analysis:
-
Incorrect Reducing Agent: Not all reducing agents are suitable for one-pot reductive amination. The reagent must be mild enough not to reduce the aldehyde starting material before it forms an imine/enamine with the aniline, but strong enough to reduce the resulting C=N bond. Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice for this reason.[4]
-
Water Content: The reaction involves the formation of an imine, which produces water as a byproduct. While some methods are water-tolerant[5], many reducing agents, especially borohydrides, will be quenched by excess water.
-
pH of the Medium: The rate of imine formation is pH-dependent. An acidic catalyst is often required, but a pH that is too low will protonate the aniline, rendering it non-nucleophilic.
Troubleshooting & Optimization:
| Parameter | Problematic Condition | Optimized Condition | Rationale |
| Reducing Agent | NaBH4 (added at start) | Sodium triacetoxyborohydride (NaBH(OAc)3) | NaBH(OAc)3 is less reactive towards carbonyls and more selective for imines.[4] |
| Solvent | Protic solvents (e.g., Methanol) | Aprotic solvents (e.g., Dichloroethane (DCE), THF) | Prevents reaction of the reducing agent with the solvent.[4] |
| Catalyst | No catalyst or strong acid | A small amount of acetic acid (for ketones/less reactive aldehydes) | Catalyzes imine formation without fully protonating the amine. |
| Water | Wet reagents/solvents | Anhydrous conditions or use of molecular sieves | Prevents decomposition of the reducing agent. |
Detailed Protocol: Direct Reductive Amination with NaBH(OAc)3
-
To a solution of 2,3-dimethylaniline (1.0 eq) and trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in portions.[4][6]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, extract the aqueous layer with DCE, and combine the organic fractions.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Frequently Asked Questions (FAQs)
Q: Which analytical methods are best for monitoring reaction progress and final product purity? A: A combination of techniques is recommended. For real-time reaction monitoring, Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal. To confirm the structure of the final product and identify any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are essential.
Q: What are the primary safety concerns when working with the reagents for this synthesis? A: Several reagents require careful handling:
-
Trifluoroacetic Anhydride: Highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Diborane (BH3·THF): Flammable and reacts violently with water. Must be handled under an inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH4): Extremely reactive with water and protic solvents, potentially causing fires. Use only in anhydrous conditions.
-
2,3-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.[7]
Q: How can I purify the final product if it is an oil and column chromatography gives poor separation? A: If the product is a thermally stable oil, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. Another strategy is to convert the amine product into a crystalline salt (e.g., hydrochloride or tartrate), recrystallize the salt to high purity, and then liberate the free amine by treatment with a base.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline (Fluchloralin).
-
Wang, L., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. Retrieved from [Link]
- Bissell, E. R., & Swansiger, R. W. (1978). Synthesis of some trifluoroethyl-substituted derivatives of aniline. Journal of Fluorine Chemistry, 12(4), 293–305.
- Google Patents. (n.d.). Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Reed, S. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry.
-
Royal Society of Chemistry. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesizing 2,3-difluoroaniline.
- Benchchem. (n.d.). Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Purification.
-
Righi, M., et al. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. The Journal of Organic Chemistry, 76(2), 704-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Friede–Crafts alkylation of N,N-dimethylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-metal catalyzed N–H insertion of anilines. Retrieved from [Link]
-
National Science Foundation. (n.d.). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Vol. 91 No. 2. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-trifluoromethyl aniline.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Università degli Studi di Milano. (2023). B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-dimethyl-N-[2-(trifluoromethoxy)ethyl]aniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal growth of 2, 3-dimethyl-N-[2-(hydroxy) benzylidene] aniline. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
Sources
- 1. Sci-Hub. Synthesis of some trifluoroethyl-substituted derivatives of aniline / Journal of Fluorine Chemistry, 1978 [sci-hub.st]
- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. air.unimi.it [air.unimi.it]
- 6. rsc.org [rsc.org]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Crude 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Purity
2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline is a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[1] The incorporation of the trifluoroethyl group often enhances metabolic stability and bioavailability, making it a valuable moiety in drug design.[2][3] However, the synthesis of this compound can result in a crude product containing a variety of impurities, including unreacted starting materials, over-alkylated byproducts, and oxidation products.[4] Achieving the high purity (>99.5%) required for downstream applications, particularly in pharmaceutical development, necessitates a robust and well-understood purification strategy.
This guide provides a comprehensive technical resource for troubleshooting common issues encountered during the purification of crude this compound. It is structured in a question-and-answer format to directly address practical challenges in the lab.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in the fundamental principles of organic chemistry and extensive laboratory experience.
Q1: My crude product is a dark brown or reddish oil/solid. What causes this discoloration and how can I remove it?
A1: Causality and Solution
The characteristic discoloration of aniline derivatives is almost always due to the formation of colored oxidation products. Aniline and its derivatives are susceptible to aerial oxidation, which forms highly conjugated, polymeric impurities that are intensely colored even at low concentrations. Freshly purified anilines are often colorless or pale yellow but can darken significantly upon exposure to air and light.
Recommended Solutions:
-
Activated Charcoal Treatment: This is the most common and effective method for removing colored impurities. The high surface area of activated carbon efficiently adsorbs the large, planar oxidized molecules.
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, toluene, or ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal. Heat the mixture gently for 15-30 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal. The resulting filtrate should be colorless. The pure product can then be recovered by crystallization or solvent evaporation.
-
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation is highly effective. The colored, polymeric impurities are typically non-volatile and will remain in the distillation flask.[5] This method has the added benefit of removing other non-volatile impurities.
Q2: My TLC and NMR analyses show the presence of unreacted 2,3-dimethylaniline. What is the most efficient way to remove it?
A2: Causality and Solution
This is a common issue, especially if the trifluoroethylation reaction did not go to completion. The most effective separation technique relies on the difference in basicity (pKa) between the starting material and the product. The electron-withdrawing trifluoroethyl group on the product reduces the electron density on the nitrogen atom, making this compound significantly less basic than the starting 2,3-dimethylaniline.
Recommended Solution:
-
Acid-Base Extraction: This classic technique exploits the pKa difference to selectively move the more basic impurity into an aqueous layer.[6]
-
Protocol: Dissolve the crude mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl) in a separatory funnel. The more basic 2,3-dimethylaniline will be protonated to form a water-soluble hydrochloride salt and will be extracted into the aqueous layer. The less basic product will remain in the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[6]
-
Q3: My compound streaks badly on a standard silica gel TLC plate, making it impossible to monitor my column chromatography. What is happening?
A3: Causality and Solution
This is a classic sign of a strong interaction between a basic compound and the acidic surface of silica gel.[7] The amine functional group is basic, while the surface of silica gel is covered in acidic silanol (Si-OH) groups. This acid-base interaction can lead to irreversible adsorption, loss of product on the column, and severe peak tailing or streaking.[7]
Recommended Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to the eluent. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute properly.
-
Method: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., hexane/ethyl acetate).[7] This is usually sufficient to obtain sharp spots on TLC and good peak shape during column chromatography.
-
-
Use a Different Stationary Phase: If streaking persists, switch to a less acidic stationary phase.
-
Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase flash chromatography using a C18-functionalized silica is an excellent option. The mobile phase is typically a mixture of water and acetonitrile or methanol. For basic amines, it is often beneficial to make the mobile phase slightly alkaline (e.g., by adding 0.1% TEA) to ensure the compound is in its neutral, free-base form, which increases retention.[7]
-
Q4: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. How can I fix this?
A4: Causality and Solution
"Oiling out" occurs when a solid melts in the hot recrystallization solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. Upon cooling, the liquid solute separates as an oil instead of forming a crystal lattice. This is common when the boiling point of the solvent is higher than the melting point of the solute.
Recommended Solutions:
-
Change the Solvent System:
-
Select a solvent with a lower boiling point.
-
Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the oil, and then allow the solution to cool slowly.
-
-
Slow Down the Cooling Rate: Rapid cooling promotes oiling out. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, cooling can be continued in an ice bath to maximize crystal yield.[8]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
Section 2: Purification Strategy and Workflow
Choosing the right purification strategy from the outset can save significant time and resources. The following workflow provides a logical decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting a purification strategy.
Section 3: Frequently Asked Questions (FAQs)
Q: What is a good starting point for a recrystallization solvent?
A: A good recrystallization solvent should dissolve the compound when hot but not when cold.[8] For aniline derivatives, common choices include ethanol, isopropanol, hexane, toluene, or mixtures like ethanol/water or ethyl acetate/hexane.[9] It is essential to perform a small-scale solvent screen to find the optimal system. The table below outlines this process.
| Solvent (Class) | Test Procedure | Ideal Observation |
| Hexane (Non-polar) | Add 0.5 mL to ~20 mg of crude product. Heat to boiling. | Insoluble or sparingly soluble when cold; completely soluble when hot. |
| Toluene (Aromatic) | Add 0.5 mL to ~20 mg of crude product. Heat to boiling. | Insoluble or sparingly soluble when cold; completely soluble when hot. |
| Ethyl Acetate (Ester) | Add 0.5 mL to ~20 mg of crude product. Heat to boiling. | Insoluble or sparingly soluble when cold; completely soluble when hot. |
| Isopropanol (Polar Protic) | Add 0.5 mL to ~20 mg of crude product. Heat to boiling. | Insoluble or sparingly soluble when cold; completely soluble when hot. |
Q: What TLC conditions should I use to monitor the purification?
A: Start with a mobile phase of 20% ethyl acetate in hexane. This polarity can be adjusted based on the resulting Rf value. If streaking occurs, add 0.5-1% triethylamine to the mobile phase.[7] Visualize the spots using a UV lamp (254 nm).
Q: How should I store the purified this compound?
A: Due to its sensitivity to air and light, the purified compound should be stored in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon).[10] For long-term storage, refrigeration at low temperatures is recommended to minimize degradation.
Q: Can I use distillation for the final purification step?
A: Yes, if the compound is sufficiently volatile and thermally stable. Vacuum distillation is an excellent method for purifying liquid anilines on a larger scale. It effectively removes non-volatile baseline impurities and colored oxidation products. The boiling point will be significantly lower than that of 2,3-dimethylaniline due to the fluorination. A short-path distillation apparatus is often preferred to minimize thermal stress on the compound.
References
- Technical Support Center: Purification of Polyhalogenated Anilines. (n.d.). Benchchem. Retrieved January 20, 2026.
- Troubleshooting side reactions in the N-alkylation of aniline. (n.d.). Benchchem. Retrieved January 20, 2026.
-
The Trifluoroethylamine Function as Peptide Bond Replacement. (2020). Future Medicinal Chemistry. [Link]
- Trifluoroethylamine Hydrochloride. (n.d.). Solubility of Things. Retrieved January 20, 2026.
- Process for the purification of aromatic amines. (2013).
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. (n.d.). PerkinElmer. Retrieved January 20, 2026.
-
Trifluoroethylamines as Amide Isosteres in Inhibitors of Cathepsin K. (2004). Journal of Medicinal Chemistry. [Link]
-
Trifluoroethylamine-substituted solvatochromic fluorophores exhibit polarity-insensitive high brightness. (2024). Chemical Science. [Link]
-
aniline impurities. (2005). Sciencemadness Discussion Board. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
How do I remove aniline from the reaction mixture? (2014). ResearchGate. [Link]
-
Purify and dry aniline? (2014). Reddit. [Link]
- Preparation of fluorinated anilines. (1979).
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. [Link]
-
In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. (2019). Journal of Molecular Structure. [Link]
- Trifluoroethylamine. (n.d.). ChemicalBook. Retrieved January 20, 2026.
- Comparison of the chromatographic separation of aromatic amines at different buffer pH. (n.d.).
- This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026.
- The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. (n.d.). BOC Sciences. Retrieved January 20, 2026.
- The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis. (n.d.). BOC Sciences. Retrieved January 20, 2026.
- Preparation of trifluoromethylanilines. (2001).
- Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Purification. (n.d.). Benchchem. Retrieved January 20, 2026.
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved January 20, 2026.
-
Recrystallization. (2016). YouTube. [Link]
- This compound. (n.d.). BLDpharm. Retrieved January 20, 2026.
- This compound. (n.d.). PubChem. Retrieved January 20, 2026.
- Synthesis method of 2-methyl-3-trifluoromethylaniline. (2020).
- Process for the preparation of 2-trifluoromethyl aniline. (1981).
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses. Retrieved January 20, 2026.
- 2,3-Dimethylaniline. (n.d.). PubChem. Retrieved January 20, 2026.
- 2,3-Dimethylaniline. (n.d.). LGC Standards. Retrieved January 20, 2026.
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (2018). Organic & Biomolecular Chemistry. [Link]
- 2,3-Dimethylaniline for synthesis. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange. [Link]
- An In-depth Technical Guide to the Synthesis of N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline (Fluchloralin). (n.d.). Benchchem. Retrieved January 20, 2026.
-
Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. (2023). IUCrData. [Link]
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- 5. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
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- 10. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
Technical Support Center: Synthesis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Welcome to the technical support center for the synthesis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis of this valuable fluorinated intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via one of two primary pathways: Direct N-Alkylation or Reductive Amination . Each method has its own set of advantages and potential pitfalls. This guide is structured to address specific issues you might encounter with each of these routes.
Route 1: Reductive Amination
This elegant one-pot method involves the reaction of 2,3-dimethylaniline with trifluoroacetaldehyde (or a stable precursor like its hydrate) to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
Overall Reaction Scheme (Reductive Amination)
Caption: Competing reaction pathways for trifluoroacetaldehyde.
-
Primary Cause: This side reaction is almost always due to the use of a non-selective reducing agent or suboptimal reaction conditions that favor aldehyde reduction over imine formation.
-
Troubleshooting Protocol:
-
Switch to NaBH(OAc)₃: If you are using NaBH₄ or another less selective hydride, switch to sodium triacetoxyborohydride. Its selectivity for the iminium ion is well-documented. [1][2] 2. Control Stoichiometry: Ensure you are not using a large excess of the reducing agent. A slight excess (1.2-1.5 equivalents) is typically sufficient.
-
Order of Addition: Add the reducing agent last, after allowing the aniline and aldehyde to stir together for a period (e.g., 30-60 minutes) to allow for pre-formation of the hemiaminal and imine intermediates. This gives the desired reaction a "head start" before the reducing agent is introduced.
-
-
Question 3: My final product is contaminated with unreacted 2,3-dimethylaniline. What is the best way to remove it?
Answer:
Separating two similar amines can be challenging via chromatography alone. A simple and effective method is to use an acid-base extraction.
-
Purification Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired product, being a secondary amine, is less basic than the starting primary amine due to the electron-withdrawing trifluoroethyl group and may remain in the organic layer, while the more basic 2,3-dimethylaniline is protonated and extracted into the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the purified product.
-
Route 2: Direct N-Alkylation
This classical approach involves the direct reaction of 2,3-dimethylaniline with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or triflate, in the presence of a base.
Overall Reaction Scheme (Direct N-Alkylation)
Caption: Direct N-alkylation workflow.
Frequently Asked Questions (FAQs) & Troubleshooting for Direct N-Alkylation
Question 1: The major impurity in my reaction is the di-alkylated product, N,N-bis(2,2,2-trifluoroethyl)-2,3-dimethylaniline. How can I avoid this?
Answer:
This is the most common side reaction in direct aniline alkylation. It occurs because the mono-alkylated product (your desired compound) is often more nucleophilic than the starting 2,3-dimethylaniline, making it compete for the alkylating agent.
Caption: Sequential N-alkylation leading to over-alkylation.
-
Cause A: Stoichiometry. Using an excess of the trifluoroethylating agent will inevitably drive the reaction towards the di-substituted product.
-
Solution: Use the 2,3-dimethylaniline as the limiting reagent. A common strategy is to use a slight excess of the aniline (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to favor mono-alkylation.
-
-
Cause B: High Local Concentration of Alkylating Agent. Adding the alkylating agent all at once creates a high local concentration, increasing the likelihood of the highly reactive mono-alkylated product reacting again.
-
Solution: Employ slow, controlled addition of the trifluoroethylating agent to the reaction mixture using a syringe pump over several hours. This maintains a low steady-state concentration of the alkylating agent, favoring its reaction with the more abundant starting aniline. [3]
-
-
Cause C: High Reaction Temperature. Higher temperatures increase the rate of both alkylation steps (k1 and k2) and can reduce selectivity.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction closely by TLC or GC.
-
Question 2: My reaction is very slow, and even after prolonged heating, I have a lot of unreacted starting material.
Answer:
This issue points to insufficient reactivity in your system.
-
Cause A: Weak Base. A base like potassium carbonate (K₂CO₃) may not be strong enough to effectively neutralize the proton generated on the nitrogen, especially given the decreased nucleophilicity of the aniline.
-
Solution: Consider a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These will irreversibly deprotonate the aniline, creating the much more nucleophilic anilide anion, which will react more rapidly. Caution: These are highly reactive, moisture-sensitive bases and must be handled under an inert atmosphere (N₂ or Ar).
-
-
Cause B: Poor Leaving Group. The reactivity of the trifluoroethylating agent follows the trend of leaving group ability: Iodide > Triflate > Bromide > Chloride.
-
Solution: If you are using a bromide or chloride, switching to 2,2,2-trifluoroethyl iodide or triflate will significantly accelerate the reaction.
-
-
Cause C: Inappropriate Solvent. The solvent must be able to dissolve the aniline and the base and should be aprotic to avoid reacting with strong bases.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices for this reaction as they facilitate Sₙ2 reactions. [3] Question 3: Besides N-alkylation, am I at risk of C-alkylation on the aromatic ring?
-
Answer:
C-alkylation (a Friedel-Crafts type reaction) is a potential side reaction but is generally not favored under the conditions used for N-alkylation. [3]The 2,3-dimethyl substitution pattern sterically hinders the ortho positions (4 and 6), and the para position (5) is the most likely site for any potential C-alkylation. However, direct N-alkylation is kinetically much faster. You would be more likely to see C-alkylation under strong Lewis acid conditions, which are not typically employed for this transformation. Careful monitoring of your crude product by ¹H NMR and LC-MS can confirm the absence of isomeric C-alkylated impurities.
Summary of Key Parameters and Troubleshooting
| Parameter | Reductive Amination | Direct N-Alkylation |
| Key Reagents | 2,3-Dimethylaniline, CF₃CHO hydrate, NaBH(OAc)₃ | 2,3-Dimethylaniline, CF₃CH₂-X (X=I, OTs), Base (K₂CO₃, NaH) |
| Common Side Reaction | Reduction of aldehyde to CF₃CH₂OH | Over-alkylation to di-substituted amine |
| Primary Cause | Non-selective reducing agent (e.g., NaBH₄) | Product is more nucleophilic than starting material |
| Key Solution | Use NaBH(OAc)₃ ; add reducing agent last | Use slight excess of aniline; slow addition of alkylating agent |
| Solvent | Aprotic (DCE, THF) | Polar aprotic (DMF, ACN, DMSO) |
| Temperature | Room temp to 40 °C | 25 °C to 80 °C (as low as practical) |
References
-
Trifluoroacetaldehyde Hydrate: Chemical Properties and Handling Best Practices. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. [Link]
-
Comment on “Assessing the atmospheric fate of trifluoroacetaldehyde (CF3CHO) and its..." RSC Publishing. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
-
Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]
- Method of separating alkyl anilines.
-
Aniline Alkylation over Solid Acid Catalysts. ResearchGate. [Link]
-
Sodium triacetoxyborohydride. Wikipedia. [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
- Preparation of trifluoromethylanilines.
-
Fluoral. Wikipedia. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
-
The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]
-
The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. [Link]
-
Myers Chem 115. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Method for preparing (2,2,2-trifluoroethyl)sulfanylaniline derivatives. PubChem. [Link]
- Process for the selective alkylation of an aniline.
- Process for producing 2-amino-N- (2,2,2-trifluoroethyl) acetamide compound or a salt thereof.
-
Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. ResearchGate. [Link]
-
ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. [Link]
-
Hemiaminal ether synthesis by alcoholysis or hydrolysis. Organic Chemistry Portal. [Link]
-
N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry (RSC Publishing). [Link]
-
Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions. ResearchGate. [Link]
-
Hemiaminal. Wikipedia. [Link]
-
Chemical process for manufacturing trifluoroacetaldehyde hydrate or trifluoroacetalde hemiacetal (1992). SciSpace. [Link]
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Technical Support Center: Scale-Up of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline Production
Welcome to the technical support center for the synthesis and scale-up of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, its efficient and pure production is paramount.[1] This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.
Overview of the Core Synthesis Pathway
The most prevalent and scalable method for synthesizing this compound is through the direct reductive amination of 2,3-dimethylaniline. This two-step, one-pot process involves the initial formation of an imine intermediate by reacting 2,3-dimethylaniline with a trifluoroacetaldehyde equivalent, followed by the immediate reduction of the imine to the desired secondary amine.[2][3]
Caption: Reductive Amination Workflow for Product Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route? The most direct and industrially favored route is the reductive amination of 2,3-dimethylaniline with a source of trifluoroacetaldehyde, followed by in-situ reduction.[3] This method is often performed as a one-pot synthesis, which is efficient for large-scale production.
Q2: Which reducing agents are recommended for this transformation? Several reducing agents can be employed, with the choice often depending on scale, cost, and safety considerations.
-
Sodium Borohydride (NaBH₄): A cost-effective and common choice. However, it can also reduce the aldehyde starting material if not added carefully after imine formation is complete.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Milder and more selective for the iminium ion over the aldehyde.[2][5] It is effective at slightly acidic pH.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that does not require acidic conditions and is often used in solvents like dichloroethane (DCE).[4][6]
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is a very effective and clean method, particularly for large-scale industrial production, as it avoids stoichiometric inorganic waste.[7]
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
-
Temperature: The initial imine formation is often exothermic. Proper temperature control is crucial to prevent side reactions and ensure the stability of the imine intermediate.
-
Reagent Stoichiometry: Precise control over the molar ratios of the aniline, aldehyde, and reducing agent is key to maximizing yield and minimizing impurities.
-
pH Control: For certain reducing agents like NaBH₃CN, maintaining a slightly acidic pH (typically 4-6) is necessary to facilitate iminium ion formation without degrading the hydride reagent.
-
Addition Rate: Slow, controlled addition of the reducing agent is critical to manage the reaction exotherm and prevent runaway reactions, a significant hazard during scale-up.[8]
Q4: How can I effectively monitor the reaction's progress? Reaction progress can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for tracking the disappearance of the 2,3-dimethylaniline starting material and the appearance of the final product. Thin-Layer Chromatography (TLC) can provide a quick qualitative check in a lab setting.
Troubleshooting Guide for Scale-Up Production
This section addresses specific issues that may arise during synthesis, workup, and purification in a question-and-answer format.
Synthesis Stage Issues
Q: My reaction shows low conversion of the 2,3-dimethylaniline starting material. What are the likely causes and solutions?
-
Potential Cause 1: Inactive Reducing Agent. Hydride-based reducing agents can degrade upon exposure to moisture or if stored improperly.
-
Solution: Use a fresh, unopened container of the reducing agent. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Potential Cause 2: Incomplete Imine Formation. The equilibrium between the aniline/aldehyde and the imine may not favor the imine, especially if water is not effectively removed or sequestered.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture before the reducing agent is introduced.[9] Alternatively, if the solvent allows, a Dean-Stark trap can be used to azeotropically remove water.
-
-
Potential Cause 3: Incorrect pH. If using a pH-sensitive reducing agent like NaBH₃CN, the reaction medium may be too acidic or too basic.
-
Solution: Monitor and adjust the pH of the reaction mixture to the optimal range (typically 4-6) using a suitable acid like acetic acid before and during the addition of the reducing agent.
-
Q: I am observing significant amounts of an unknown impurity with a similar mass to my product. What could it be?
-
Potential Cause: Formation of Aminal or Over-alkylation. If excess aldehyde is present or reaction conditions are not optimized, the initial product can react with another molecule of the aldehyde to form a tertiary amine or other side products.
-
Solution: Carefully control the stoichiometry to use a slight excess (1.0-1.1 equivalents) of the aniline relative to the aldehyde. Ensure efficient mixing to avoid localized areas of high aldehyde concentration.
-
Q: The reaction is highly exothermic and difficult to control at a larger scale. How can this be managed?
-
Potential Cause: The reduction of the iminium ion is a highly exothermic step. Adding the reducing agent too quickly can lead to a thermal runaway.
-
Solution 1 (Reagent Addition): Add the reducing agent portion-wise or as a solution via a syringe pump over an extended period. This allows the reactor's cooling system to dissipate the heat generated.
-
Solution 2 (Cooling): Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating chiller). Begin the addition of the reducing agent at a lower initial temperature (e.g., 0-5 °C).
-
Solution 3 (Continuous Flow): For industrial-scale production, transitioning to a continuous flow reactor can significantly improve safety and heat management by processing only a small amount of material at any given time.[8]
-
Workup & Isolation Issues
Q: I am struggling with persistent emulsions during the aqueous workup and extraction. What can I do?
-
Potential Cause: Anilines and their derivatives can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Solution 1: Add a small amount of a saturated salt solution (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.
-
Solution 2: If the emulsion persists, filter the entire mixture through a pad of Celite or diatomaceous earth.
-
Solution 3: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Q: My isolated yield is low despite high conversion in the reaction mixture. Where am I losing my product?
-
Potential Cause 1: Product is partially soluble in the aqueous phase. The aniline product may have some water solubility, especially if the aqueous phase is acidic.
-
Solution: Before extraction, ensure the aqueous phase is made basic (pH > 9) with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to deprotonate any ammonium salts and minimize the product's solubility in water.
-
-
Potential Cause 2: Incomplete Extraction. The product may require multiple extractions to be fully removed from the aqueous layer.
-
Solution: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and combine the organic layers.
-
Purification Challenges
Q: The final product has a persistent yellow or brown color. How can I remove these colored impurities?
-
Potential Cause: Aniline compounds are susceptible to air oxidation, which forms highly colored impurities.
-
Solution 1 (Charcoal Treatment): Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through Celite to remove the charcoal and adsorbed impurities.
-
Solution 2 (Distillation): If the product is thermally stable, vacuum distillation is a highly effective method for separating the pure, colorless product from non-volatile colored impurities.[10][11]
-
Solution 3 (Proper Storage): Store the final product under an inert atmosphere and protected from light to prevent future degradation.
-
Q: I am having difficulty separating the product from the unreacted 2,3-dimethylaniline by column chromatography.
-
Potential Cause: The starting material and the product have similar polarities, leading to poor separation.
-
Solution: Optimize your solvent system for flash chromatography. A low-polarity mobile phase (e.g., a gradient of ethyl acetate in hexanes or heptane) is typically required. Using a high-surface-area silica gel can also improve resolution. Consider adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to reduce tailing of the amine compounds on the acidic silica gel.
-
Caption: Troubleshooting Decision Tree for Synthesis Issues.
Experimental Protocols
Lab-Scale Synthesis Protocol (Example)
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-dimethylaniline (12.1 g, 100 mmol) and methanol (200 mL).
-
Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetaldehyde ethyl hemiacetal (15.8 g, 110 mmol). Stir the mixture at room temperature for 2 hours.
-
Reduction: Cool the mixture back to 0 °C. Add sodium borohydride (NaBH₄) (4.5 g, 120 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC or GC until the starting material is consumed.
-
Quench: Carefully quench the reaction by slowly adding water (50 mL) at 0 °C.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (150 mL) and water (100 mL). Basify the aqueous layer to pH > 9 with 2M NaOH. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with a 0-10% ethyl acetate in hexanes gradient).
Analytical Methods for Quality Control
| Method | Purpose | Typical Conditions |
| HPLC-UV | Purity assessment, quantification, impurity profiling. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detector: UV at 254 nm. |
| GC-MS | Purity assessment, identification of volatile impurities. | Column: DB-5 or similar non-polar capillary column. Carrier Gas: Helium. Detector: Mass Spectrometry (MS) for identification. |
| ¹H, ¹³C, ¹⁹F NMR | Unambiguous structural confirmation. | Solvent: CDCl₃ or DMSO-d₆. ¹⁹F NMR is crucial for confirming the trifluoromethyl group. |
This data is summarized from common practices for analyzing fluorinated anilines.[12]
References
- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents.
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.
-
Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation - MDPI. Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
- US4145364A - Preparation of fluorinated anilines - Google Patents.
-
23.4: Preparation of Amines via Reductive Amination - Chemistry LibreTexts. Available at: [Link]
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Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. Available at: [Link]
- CN102173995A - Synthesis method of m-fluoroaniline - Google Patents.
-
This compound - MySkinRecipes. Available at: [Link]
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. Available at: [Link]
-
The Journal of Organic Chemistry Vol. 91 No. 2 - ACS Publications. Available at: [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Available at: [Link]
-
Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine - PubMed. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
- US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents.
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate. Available at: [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
- US7154006B2 - Preparation of fluorinated anilines - Google Patents.
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Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Available at: [Link]
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Reductive Amination - Common Conditions. Available at: [Link]
-
Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed. Available at: [Link]
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Catalysis Science & Technology - -ORCA - Cardiff University. Available at: [Link]
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Purification of Aniline - Chempedia - LookChem. Available at: [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. Available at: [Link]
-
(IUCr) Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Available at: [Link]
-
Can N,N-dimethylaniline undergo a Friedel-Crafts reaction? - Quora. Available at: [Link]
-
Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst - Sanderman publishing House. Available at: [Link]
-
N,N-Dimethylaniline Method no.: PV2064 Matrix: Air Target concentration: 5 ppm ( 25 mg/m³) (OSHA PEL) Procedure. Available at: [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. Available at: [Link]
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Technical Support Center: Optimizing N-Alkylation of 2,3-Dimethylaniline
Welcome to the technical support center for the N-alkylation of 2,3-dimethylaniline (also known as 2,3-xylidine). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and optimized protocols for this crucial chemical transformation. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to N-Alkylation of 2,3-Dimethylaniline
The N-alkylation of 2,3-dimethylaniline is a fundamental reaction in organic synthesis, pivotal for constructing more complex molecules used in pharmaceuticals, agrochemicals, and materials science.[1] The presence of two methyl groups on the aromatic ring introduces specific steric and electronic effects that can influence the reactivity of the amino group, presenting unique challenges compared to the alkylation of simpler anilines.[1]
This guide will explore the most common and effective methodologies for this transformation, including reductive amination, direct alkylation with alcohols (borrowing hydrogen catalysis), and classical nucleophilic substitution, providing a framework for rational optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of 2,3-dimethylaniline proceeding so slowly compared to aniline?
A1: The reduced reactivity of 2,3-dimethylaniline is primarily due to two factors:
-
Steric Hindrance: The two methyl groups ortho and meta to the amino group physically obstruct the approach of the alkylating agent to the nitrogen atom.
-
Electronic Effects: While methyl groups are weakly electron-donating, which should slightly increase the nucleophilicity of the nitrogen, the steric hindrance is often the dominant factor, leading to slower reaction rates.
To overcome this, you may need to employ more forcing reaction conditions, such as higher temperatures, stronger bases, or more active catalysts, compared to reactions with unsubstituted aniline.
Q2: I am observing significant amounts of N,N-dialkylated product. How can I improve selectivity for mono-alkylation?
A2: Over-alkylation is a common side reaction because the mono-alkylated product is often more nucleophilic than the starting 2,3-dimethylaniline. To favor mono-alkylation:
-
Stoichiometry Control: Use an excess of 2,3-dimethylaniline relative to the alkylating agent (e.g., 1.5 to 3 equivalents).
-
Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation.
-
Methodology Choice: Reductive amination is generally more selective for mono-alkylation than direct alkylation with alkyl halides.[2]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration, thus favoring the reaction with the more abundant starting amine.
Q3: Which method is the most "green" or environmentally benign for this alkylation?
A3: Direct N-alkylation using alcohols as alkylating agents, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" catalysis, is considered a highly atom-economical and environmentally friendly method.[3][4] This is because the only byproduct is water.[3] This approach avoids the use of alkyl halides, which can be toxic, and the formation of stoichiometric salt waste.[4] Catalysts for this transformation are often based on both precious metals like ruthenium and iridium[5] and more earth-abundant metals like manganese and nickel.[3][6]
Q4: What is the best choice of base and solvent for alkylation with an alkyl halide?
A4: The choice is critical and depends on the reactivity of your alkyl halide.
-
Base: Due to the somewhat reduced nucleophilicity of 2,3-dimethylaniline, a moderately strong to strong base is often required. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or stronger, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). The base neutralizes the acid formed during the reaction, driving it to completion.
-
Solvent: Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophilicity of the amine. Good options include acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[7] For higher temperature reactions, toluene can also be effective.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Reactivity | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. The increased thermal energy will help overcome the activation barrier, which is heightened by steric hindrance. 2. Use a More Reactive Alkylating Agent: If using an alkyl halide, the reactivity order is I > Br > Cl. Switching to a more reactive halide can significantly increase the reaction rate. 3. Use a Stronger Base: A weak base may not be sufficient to deprotonate the amine or facilitate the reaction. Consider switching from K₂CO₃ to a stronger base like t-BuOK or NaH. |
| Inactive Catalyst (for catalytic methods) | 1. Catalyst Activation: Some catalysts, particularly in reductive amination or borrowing hydrogen reactions, require pre-activation (e.g., pre-reduction of a metal catalyst). Consult the literature for your specific catalyst. 2. Check for Poisoning: Impurities in your starting materials or solvent (e.g., sulfur compounds) can poison the catalyst. Ensure you are using high-purity reagents. |
| Poor Solubility | 1. Solvent Screening: Your reactants may not be fully dissolved. Try a different solvent in which all components are soluble at the reaction temperature. For instance, if your reaction is sluggish in acetonitrile, consider DMF or DMSO.[7] |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Over-alkylation | 1. Adjust Stoichiometry: Use an excess of 2,3-dimethylaniline (1.5-3 eq.) relative to the alkylating agent. 2. Lower Temperature: Reduce the reaction temperature to decrease the rate of the subsequent alkylation of the more nucleophilic product. |
| Elimination (with secondary/tertiary alkyl halides) | 1. Use a Less Hindered Base: Strong, bulky bases like t-BuOK can promote E2 elimination. Switch to a less hindered base like K₂CO₃ or Cs₂CO₃. 2. Lower Temperature: Elimination reactions are often favored at higher temperatures. |
| Ring Alkylation (Friedel-Crafts type) | 1. Avoid Lewis Acidic Conditions: Friedel-Crafts alkylation of the aromatic ring can occur under acidic conditions.[8][9] Ensure your reaction conditions are basic if you are using a method prone to this side reaction. |
Visualizing the Reaction Pathways
To better understand the process, here are diagrams illustrating the key N-alkylation methodologies.
Caption: Workflow for N-alkylation via reductive amination.
Caption: Catalytic cycle for N-alkylation using alcohols.
Optimized Protocols
The following protocols are provided as a starting point. Optimization may be required based on the specific alkyl group being introduced.
Protocol 1: Reductive Amination with an Aldehyde
This method offers excellent control for mono-alkylation.[2][10]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 2,3-dimethylaniline (1.0 eq) and the desired aldehyde (1.1 eq). Dissolve the components in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Continue stirring at room temperature for 4-24 hours, monitoring until the imine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Direct Alkylation with an Alkyl Bromide
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask equipped with a reflux condenser and magnetic stir bar, combine 2,3-dimethylaniline (1.5 eq), anhydrous potassium carbonate (2.0 eq), and a polar aprotic solvent like acetonitrile or DMF (~0.2 M).
-
Addition of Alkylating Agent: Add the alkyl bromide (1.0 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 80-100 °C. The optimal temperature will depend on the reactivity of the alkyl bromide. Monitor the reaction's progress by TLC or LC-MS until the alkyl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Pour the filtrate into a separatory funnel with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by distillation under reduced pressure or silica gel column chromatography.
Summary of Reaction Conditions
| Parameter | Reductive Amination | Direct Alkylation (Alkyl Halide) | Borrowing Hydrogen (Alcohol) |
| Alkylating Agent | Aldehyde or Ketone | Alkyl Halide (I, Br, Cl) | Primary Alcohol |
| Key Reagent/Catalyst | NaBH(OAc)₃, NaBH₃CN | Base (K₂CO₃, Cs₂CO₃, NaH) | Metal Catalyst (Ru, Ir, Ni, Mn)[3][5][6][11] |
| Solvent | DCE, THF, MeOH | ACN, DMF, DMSO, Toluene | Toluene, Dioxane |
| Temperature | Room Temperature | 80 - 140 °C | 80 - 120 °C |
| Key Advantage | High selectivity for mono-alkylation[2] | Broad substrate scope | Atom economical (water byproduct)[3] |
| Common Issue | Hydrolysis of reducing agent | Over-alkylation[12] | Catalyst deactivation |
References
- One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
- Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. TSI Journals.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
-
An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
-
Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react... ResearchGate. [Link]
-
Friede–Crafts alkylation of N,N-dimethylaniline. ResearchGate. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. Quora. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Fluorinated Anilines
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of fluorinated anilines. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with these specific compounds. As basic analytes, fluorinated anilines are prone to asymmetrical peak shapes, which can compromise resolution, accuracy, and overall method reliability. This resource provides in-depth, field-proven insights to diagnose and resolve these common chromatographic challenges.
Quick Reference: Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common form of peak asymmetry where the back half of the chromatographic peak is wider than the front half.[1] An ideal peak has a symmetrical, Gaussian shape.[2] The asymmetry is often quantified by the tailing factor (T) or asymmetry factor (As); a value greater than 1 indicates tailing.[2][3]
Q2: Why are fluorinated anilines particularly prone to peak tailing?
A2: Fluorinated anilines are basic compounds due to the amine functional group.[4] This basicity makes them susceptible to secondary interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases, a primary cause of peak tailing.[1][5]
Q3: What is the fastest way to reduce peak tailing for my fluorinated aniline?
A3: Adjusting the mobile phase pH is often the quickest solution. Lowering the pH to ≤ 3 suppresses the ionization of silanol groups, minimizing their interaction with the basic aniline analytes.[1][6] Using a mobile phase containing a buffer, such as formate or acetate, is crucial for maintaining a stable pH.[3][7]
Q4: Can my HPLC system itself cause peak tailing?
A4: Yes. Issues like extra-column volume (e.g., excessively long or wide tubing), blockages in frits or guard columns, and contamination of system components with metal ions can all contribute to peak tailing.[3][8][9]
Q5: Does the choice of HPLC column matter?
A5: Absolutely. Modern, high-purity silica columns (Type B) that are end-capped are designed to minimize accessible silanol groups and reduce tailing for basic compounds.[6][8] Columns with alternative chemistries, like polymer-based or hybrid silica, can also offer superior peak shapes for challenging analytes.[1][10]
Comprehensive Troubleshooting Guide
Peak tailing in the analysis of fluorinated anilines is a multifactorial issue. This guide provides a systematic approach to identifying and resolving the root cause.
The Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting. Start with the most common and easily adjustable parameters (Mobile Phase) and proceed to more complex or hardware-related issues if the problem persists.
Caption: Primary chemical interactions leading to peak tailing.
Step 4: Analyte and Sample Considerations
Finally, the sample itself can be the source of the problem.
Issue 4.1: Column Overload
Causality: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing (or fronting) peak shape. [11]The limited number of active secondary retention sites are easily overloaded, which contributes to this effect. [12] Solution:
-
Reduce Injection Volume or Concentration: Perform a dilution series of your sample and inject decreasing amounts. If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely overloading the column. [13]
Issue 4.2: Sample Solvent Mismatch
Causality: If the sample is dissolved in a solvent that is much stronger (i.e., more organic) than the initial mobile phase, it can cause the analyte band to spread at the head of the column, resulting in poor peak shape. [11] Solution:
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. [13]If this is not possible due to solubility constraints, use the weakest solvent possible that will fully dissolve the analyte.
Data Summary Table
| Problem Area | Potential Cause | Recommended Solution(s) | Primary Mechanism Addressed |
| Mobile Phase | Inappropriate pH (too high) | Lower pH to 2.5-3.0; Use a buffer (e.g., formate, acetate). [1][6] | Suppresses silanol ionization. [1] |
| Low Ionic Strength | Increase buffer concentration (25-50 mM). [6][8] | Shields residual ionic interactions. | |
| Stationary Phase | High Silanol Activity (Old Column) | Use a modern, end-capped, high-purity (Type B) silica column. [8] | Reduces number of active sites. [14] |
| Column Contamination | Use a guard column; Implement a regular column washing protocol. [2] | Removes sources of secondary interactions. | |
| System Hardware | Extra-Column Volume | Use shorter, narrower ID tubing (e.g., 0.12 mm). [3] | Minimizes band broadening. |
| Metal Contamination | Passivate system with chelators; Use PEEK or coated hardware. [15][16] | Prevents analyte chelation. [9] | |
| Sample/Analyte | Column Overload | Reduce injection volume or sample concentration. [13] | Avoids stationary phase saturation. |
| Solvent Mismatch | Dissolve sample in initial mobile phase or a weaker solvent. [11] | Ensures proper peak focusing. |
By systematically working through these troubleshooting steps, you can effectively diagnose the cause of peak tailing in your fluorinated aniline analysis and develop a robust, reliable HPLC method that delivers sharp, symmetrical peaks.
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
ResearchGate. (2025, August 5). Influence of metals in the column or instrument on performance in hydrophilic interaction liquid chromatography. [Link]
- Dolan, J.W. (n.d.).
-
ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Phenomenex. (n.d.). LC Technical Tip. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?[Link]
-
Chromatography Forum. (2005, January 20). HPLC contamination. [Link]
-
SilcoTek. (2024, September 20). How SilcoTek Coatings Eliminate Metal Interactions in HPLC. [Link]
-
DCU Research Repository. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. chromtech.com [chromtech.com]
- 4. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. labcompare.com [labcompare.com]
- 9. silcotek.com [silcotek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. lctsbible.com [lctsbible.com]
- 13. researchgate.net [researchgate.net]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Welcome to the technical support center for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the N-(2,2,2-trifluoroethyl) group under acidic and basic conditions?
A1: The N-(2,2,2-trifluoroethyl) functional group is known for its high metabolic and chemical stability.[1][2] The presence of the trifluoromethyl group significantly reduces the basicity of the amine, making it less susceptible to protonation and subsequent acid-catalyzed reactions.[1] While some fluorinated compounds can undergo hydrolysis, the carbon-fluorine bonds in the trifluoroethyl group are exceptionally strong and generally resistant to cleavage under typical acidic and basic forced degradation conditions.[3][4] Studies on analogous structures have shown that the 2,2,2-trifluoroethyl group attached to a nitrogen atom is stable towards basic hydrolysis of the C-F bonds.[3]
Q2: What are the most probable degradation pathways for this compound under acidic or basic stress?
A2: Given the high stability of the N-(2,2,2-trifluoroethyl) moiety, significant degradation is not expected under mild to moderate acidic and basic conditions. However, under harsh conditions, potential degradation pathways could involve the aniline portion of the molecule.
-
Acidic Conditions: While unlikely, extremely harsh acidic conditions (e.g., concentrated acid at high temperatures) could potentially lead to the cleavage of the N-C bond between the aniline nitrogen and the trifluoroethyl group, which would yield 2,3-dimethylaniline. However, the electron-withdrawing nature of the trifluoroethyl group makes the nitrogen less basic and therefore less prone to protonation, which is a key step in such cleavage reactions.
-
Basic Conditions: The molecule is expected to be highly stable under basic conditions. While there are instances of facile hydrolysis of trifluoromethyl groups in the presence of a base, this is typically observed when the trifluoromethyl group is attached to a carbonyl or a similar electron-withdrawing system.[5] For N-(2,2,2-trifluoroethyl) compounds, the C-F bonds are generally stable to basic hydrolysis.[3] Therefore, the primary observation in a forced degradation study under basic conditions is likely to be no significant degradation.
Q3: My analytical results show an unexpected peak after treating this compound with acid/base. What could it be?
A3: If an unexpected peak appears, consider the following possibilities:
-
Impurity in the starting material: Ensure the purity of your starting material. The "degradant" might be an impurity that is now resolved under your analytical method.
-
Reaction with the solvent or buffer: At elevated temperatures, the compound might react with components of your reaction mixture.
-
Oxidation: If oxygen is not excluded from your experiment, oxidation of the aniline ring or the methyl groups could occur, especially under heated conditions.
-
N-C Bond Cleavage (Harsh Conditions): Under very harsh acidic conditions, the peak could correspond to 2,3-dimethylaniline. You can confirm this by comparing the retention time with a standard of 2,3-dimethylaniline.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed under standard forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH at 60°C for 24h). | The compound is highly stable, which is the expected behavior. | This is likely not an issue but an indication of the molecule's stability. For regulatory purposes, you may need to employ more aggressive conditions (higher temperature, longer duration, or higher acid/base concentration) to induce degradation. Document the stability under the initial conditions. |
| Multiple small, unidentified peaks appear in the chromatogram. | This could be due to minor side reactions, oxidation, or interaction with the container or impurities in the solvent. | Ensure high-purity solvents and reagents. Use inert reaction vessels. To investigate if the peaks are due to oxidation, repeat the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent degradation profiles between experiments. | Variability in experimental parameters such as temperature, reaction time, or concentration of reagents. | Carefully control all experimental parameters. Use a calibrated heating block or water bath. Prepare fresh solutions of acids and bases for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress: In a clean vial, add a known volume of the stock solution and an equal volume of 1 M HCl.
-
Incubation: Cap the vial tightly and place it in a controlled temperature environment (e.g., 60°C) for a predetermined time (e.g., 24 hours). A parallel sample should be kept at room temperature as a control.
-
Neutralization and Dilution: After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 1 M NaOH. Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
Protocol 2: Forced Degradation under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Basic Stress: In a clean vial, add a known volume of the stock solution and an equal volume of 1 M NaOH.
-
Incubation: Cap the vial tightly and place it in a controlled temperature environment (e.g., 60°C) for a predetermined time (e.g., 24 hours). A parallel sample should be kept at room temperature as a control.
-
Neutralization and Dilution: After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 1 M HCl. Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
Analytical Method Development
A robust, stability-indicating analytical method is crucial for separating the parent compound from any potential degradants.
-
Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique.[6][7]
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is recommended to ensure good separation of the parent compound and any potential polar or non-polar degradants.
-
Detection: The wavelength of detection should be chosen based on the UV spectrum of this compound to ensure maximum sensitivity.
-
Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Visualizing Potential Degradation Pathways and Workflows
Potential Degradation under Harsh Acidic Conditions
Caption: Potential N-C bond cleavage under harsh acidic conditions.
General Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.
References
-
The Trifluoroethylamine Function as Peptide Bond Replacement. (n.d.). ResearchGate. Retrieved from [Link]
-
Trifluoroethylamines as Amide Isosteres in Inhibitors of Cathepsin K. (n.d.). PubMed. Retrieved from [Link]
-
Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025). National Institutes of Health. Retrieved from [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed. Retrieved from [Link]
-
A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). US Environmental Protection Agency. Retrieved from [Link]
-
III Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025). ResearchGate. Retrieved from [Link]
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. (2013). Semantic Scholar. Retrieved from [Link]
-
ANILINE, N-(2,2,2-TRIFLUOROETHYL)-. (n.d.). Environmental Working Group. Retrieved from [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). WUR eDepot. Retrieved from [Link]
- Fluorinated aniline derivatives and their use. (1990). Google Patents.
-
Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. (n.d.). ACS Publications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
strategies to minimize byproduct formation in trifluoroethylation reactions
Welcome to the technical support guide for trifluoroethylation reactions. The introduction of the trifluoroethyl group (–CH₂CF₃) is a cornerstone strategy in medicinal chemistry and materials science for modulating the lipophilicity, metabolic stability, and electronic properties of target molecules.[1][2] However, achieving high selectivity and yield can be challenging due to the formation of unwanted byproducts.
This guide is structured to help you diagnose and resolve common issues encountered during trifluoroethylation experiments. We will move from foundational principles to specific troubleshooting scenarios in a practical question-and-answer format, explaining the chemical logic behind each recommendation.
Core Concepts: Understanding the Landscape of Byproduct Formation
Before troubleshooting, it's essential to recognize the key factors that govern the outcome of your reaction. Selectivity is not accidental; it is a direct result of the interplay between your substrate, reagent, and conditions.
Key Parameters Influencing Selectivity:
| Parameter | Influence on Byproduct Formation | Mechanism of Action |
| Trifluoroethylating Agent | High | The agent's structure dictates the reaction mechanism (SN2, radical, electrophilic addition). Highly reactive agents (e.g., triflates) may lead to over-alkylation, while others (e.g., halides) can be prone to elimination.[3][4] |
| Base | High | The base's strength and steric bulk determine the rate of nucleophile generation and can promote competing elimination (E2) pathways. Strong, non-hindered bases often favor elimination. |
| Solvent | Medium-High | The solvent's polarity and proticity affect reaction rates by stabilizing or destabilizing reactants and transition states.[5] Polar aprotic solvents (e.g., DMF, DMSO) are common but can sometimes participate in side reactions.[1] |
| Temperature | Medium | Higher temperatures increase reaction rates but can also provide the activation energy for undesired pathways, such as elimination or decomposition. Lower temperatures generally favor the desired kinetic product.[1] |
| Substrate Nucleophilicity | Medium | The "hardness" or "softness" of the nucleophile (e.g., amines, alcohols, thiols) influences its reactivity towards different electrophilic centers and its propensity for multiple alkylations. |
Troubleshooting Guide & FAQs
Here we address specific problems you may be observing in your reaction outcomes.
Q1: My reaction is plagued by a significant amount of an elimination byproduct, likely 1,1,1-trifluoropropene. How can I suppress this?
Answer: This is a classic issue, particularly when using trifluoroethyl halides (CF₃CH₂X) or tosylates (CF₃CH₂OTs). The formation of 1,1,1-trifluoropropene occurs via an E2 (bimolecular elimination) mechanism, where a base removes a proton from the carbon adjacent to the leaving group.
Causality & Explanation: The strong electron-withdrawing nature of the CF₃ group makes the protons on the adjacent CH₂ group significantly more acidic than in a typical ethyl halide. This makes them highly susceptible to abstraction by a base. If you are using a strong, sterically unhindered base (e.g., NaH, KOtBu, DBU), you are creating ideal conditions for this competing E2 pathway.
Troubleshooting Strategies:
-
Re-evaluate Your Base: Switch to a non-nucleophilic, sterically hindered base. Bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are bulky enough to be poor nucleophiles and are less effective at promoting the sterically demanding E2 transition state. Inorganic bases with lower solubility and basicity, such as K₂CO₃ or Cs₂CO₃, can also be effective by maintaining a lower concentration of the deprotonated nucleophile at any given time.
-
Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than the desired substitution reaction, so lowering the temperature will disproportionately slow the undesired pathway.
-
Solvent Choice: Ensure you are using a polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF). Protic solvents can interfere with the nucleophile, while highly polar solvents like DMSO can sometimes accelerate elimination.[5]
Q2: I'm observing di- and tri-trifluoroethylation on my primary amine substrate. How can I achieve mono-alkylation?
Answer: This over-alkylation occurs because the product of the initial reaction (a secondary amine) is often as nucleophilic, or even more so, than the starting primary amine, leading to subsequent reactions.
Causality & Explanation: The problem is one of relative reaction rates. Once the first trifluoroethyl group is added, the resulting secondary amine can be deprotonated or can directly attack another molecule of the trifluoroethylating agent. This is especially problematic with highly reactive electrophiles like trifluoroethyl triflate.
Troubleshooting Strategies:
-
Stoichiometry and Slow Addition: Use a slight excess of the amine substrate relative to the trifluoroethylating agent (e.g., 1.2 to 1.5 equivalents of amine). More importantly, employ a slow-addition technique. Prepare a solution of your trifluoroethylating agent and add it dropwise via a syringe pump to the reaction mixture containing the amine and base over several hours. This keeps the instantaneous concentration of the electrophile low, favoring its reaction with the most abundant nucleophile (the starting amine).
-
Use a Milder Reagent: If using a highly reactive agent like a triflate, consider switching to a less reactive one, such as trifluoroethyl iodide or bromide. The slower reaction rate will make controlling the mono-alkylation easier.
-
Protecting Group Strategy: For complex syntheses where selectivity is paramount, consider a protecting group strategy. For example, protect the primary amine as a carbamate or an imine, perform the trifluoroethylation on a different site, and then deprotect. Alternatively, methods using trifluoroacetic acid with a reducing agent like phenylsilane have shown excellent results for direct, controlled trifluoroethylation of secondary amines.[6][7]
Q3: My reaction with an electron-rich aromatic substrate resulted in a seven-membered ring, not the C-H trifluoroethylation product I expected. What happened?
Answer: You have likely observed a Buchner ring expansion.[8] This side reaction is characteristic of methods that generate a trifluoromethylcarbene (:CHCF₃) intermediate, particularly when reacting with electron-rich aromatic systems like phenols, anilines, or certain heterocycles.
Causality & Explanation: Reagents like 2,2,2-trifluorodiazoethane, when activated by light or a transition metal catalyst, lose nitrogen to form a highly electrophilic carbene.[8] This carbene can add across a double bond in an aromatic ring to form a bicyclic cyclopropane intermediate (a norcaradiene), which then rearranges to a thermodynamically more stable seven-membered cycloheptatriene ring system.
Troubleshooting Strategies:
-
Change the Mechanism: You must switch to a trifluoroethylation method that does not proceed via a carbene intermediate.
-
Metal-Catalyzed Cross-Coupling: Consider a palladium-catalyzed C-H activation/trifluoroethylation approach. These reactions often use hypervalent iodine reagents, such as trifluoroethyl(mesityl)iodonium salts, and proceed through an organometallic cycle that avoids carbene formation.[9]
-
Radical Pathways: Investigate photoredox-catalyzed methods using a trifluoroethyl source like CF₃CH₂I. These reactions generate a trifluoroethyl radical, which can add to the aromatic ring via a different mechanistic pathway that typically does not lead to ring expansion.[10]
Visual Workflow: Troubleshooting Byproduct Formation
The following diagram provides a decision-making framework to guide your troubleshooting process based on the primary byproduct you have identified.
Caption: Troubleshooting decision tree for common trifluoroethylation byproducts.
Experimental Protocols
Protocol 1: Minimizing Elimination via Base and Temperature Control (N-Trifluoroethylation of a Secondary Amine)
This protocol is designed for a substrate prone to elimination side reactions.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq) and anhydrous acetonitrile (ACN, 0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Base Addition: Add a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq). Stir for 10 minutes.
-
Electrophile Addition: Add trifluoroethyl iodide (CF₃CH₂I) (1.2 eq) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied, but this should be your last resort.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Causality Check: Using a hindered base (DIPEA) disfavors the E2 pathway. Running the reaction at a low temperature further suppresses the elimination reaction, which typically has a higher activation energy.
Protocol 2: Controlling Mono-alkylation via Slow Addition
This protocol is optimized for substrates susceptible to over-alkylation, such as primary amines or symmetrical diols.
-
Setup: In a three-neck, flame-dried flask under an inert atmosphere, dissolve the primary amine (1.5 eq) and a weak base like K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M).
-
Syringe Pump Preparation: In a separate, dry flask, prepare a dilute solution of the trifluoroethylating agent (e.g., trifluoroethyl triflate, 1.0 eq) in anhydrous DMF. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Insert the syringe needle through a septum into the reaction flask. Begin the slow addition of the electrophile solution over a period of 4-8 hours while vigorously stirring the amine solution at room temperature.
-
Reaction: After the addition is complete, allow the reaction to stir for an additional 12 hours at room temperature. Monitor by LC-MS to confirm consumption of the limiting reagent.
-
Workup & Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.
Causality Check: By keeping the concentration of the highly reactive trifluoroethyl triflate extremely low at all times, the electrophile is statistically much more likely to react with the most abundant nucleophile in the flask—the starting primary amine—thus minimizing the formation of the di-substituted product.
References
-
Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. Iconic Research and Engineering Journals, 7(3), 826-834. [Link]
-
Zhou, M., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10, 5986-6009. [Link]
-
Pfeifer, L., Mück-Lichtenfeld, C., & Mayr, H. (2018). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 24(39), 9898-9911. [Link]
-
Wang, F., & Gembicky, M. (2018). Recent Progress in Metal-Mediated Trifluoroethylation. Asian Journal of Organic Chemistry, 7(5), 845-856. [Link]
-
Kantchev, E. A. B., & Organ, M. G. (2014). Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds. Angewandte Chemie International Edition, 53(15), 3838-3840. [Link]
-
Zhou, M., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y. (2023). Recent advances in trifluoroethylation reaction. Request PDF. [Link]
-
Postigo, A. (2015). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 19(8), 702-731. [Link]
-
Wikipedia contributors. (2023). Solvent effects. Wikipedia. [Link]
-
Smith, L. J., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. [Link]
-
Smith, L. J., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]
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Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778. [Link]
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Validation & Comparative
1H NMR and 13C NMR spectral analysis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
A Senior Application Scientist's Perspective on Structural Elucidation
In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone for the structural elucidation of organic compounds in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a compound featuring a complex interplay of aromatic, aliphatic, and fluorine-containing moieties.
This document moves beyond a simple recitation of data. It is designed to serve as a practical comparison guide for researchers, explaining the causality behind the observed spectral features. By comparing the target molecule to simpler structural analogues—2,3-dimethylaniline and various N-trifluoroethylated anilines—we will dissect the electronic effects that govern chemical shifts and coupling constants, thereby providing a robust framework for interpreting similar structures.
Part 1: The Experimental Protocol - A Foundation of Trustworthiness
The integrity of any spectral analysis hinges on the quality of the data acquisition. The following is a standardized, self-validating protocol for obtaining high-resolution ¹H and ¹³C NMR spectra. The choice of solvent and internal standard is critical, as they can influence chemical shifts.[1][2][3] Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its relatively simple solvent residual signal.
Step-by-Step NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte, this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (Example: 500 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.
-
Set the sample temperature to a constant value, typically 25°C (298 K), to ensure reproducibility.
-
-
¹H NMR Acquisition:
-
Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -1 to 10 ppm).
-
Pulse Angle: Use a 30° or 45° pulse angle to allow for a short relaxation delay.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Mode: Acquire in a proton-decoupled mode (e.g., zgpg30) to produce singlets for each unique carbon, simplifying the spectrum.
-
Spectral Width: Set to a wide range to include all carbon signals (e.g., 0 to 200 ppm).
-
Pulse Angle: Use a 30° pulse angle.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Referencing: Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Part 2: Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on four key features: chemical shift, integration, multiplicity (splitting), and coupling constants.[4]
Caption: Molecular structure of this compound with unique proton environments color-coded.
Predicted ¹H NMR Spectral Data
| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| Ar-H (3H) | 6.6 - 7.1 | 3H | Multiplet (m) | - | Protons on the aromatic ring appear in this characteristic region.[5] The complex overlapping pattern is due to ortho and meta couplings between the three adjacent protons. |
| NH | ~3.8 - 4.2 | 1H | Broad Triplet (br t) | ³JHH ≈ 6-7 Hz | The N-H proton is coupled to the adjacent CH₂ group. The signal is often broad due to quadrupolar relaxation and potential chemical exchange. |
| N-CH₂ -CF₃ | ~3.7 - 4.0 | 2H | Quartet of Triplets (qt) | ³JHF ≈ 8-9 Hz, ³JHH ≈ 6-7 Hz | The CH₂ protons are coupled to the three fluorine atoms on the adjacent carbon (quartet) and the single N-H proton (triplet). |
| Ar-CH₃ (6H) | 2.1 - 2.3 | 6H | Singlet (s) | - | The two methyl groups are in similar environments and not coupled to other protons, thus appearing as a single, combined signal. |
-
Aromatic Protons (Ar-H): The protons on the substituted benzene ring are expected between 6.5 and 8.0 ppm.[5] For this 1,2,3-trisubstituted ring, we expect three distinct signals that will likely overlap and form a complex multiplet due to spin-spin coupling between them.[6][7]
-
Methylene Protons (N-CH₂): The powerful electron-withdrawing effect of the adjacent CF₃ group significantly deshields these protons. Their multiplicity is the most revealing feature. They are split by the three adjacent fluorine atoms into a quartet (n+1 rule, where n=3 for ¹⁹F, spin I=½). This quartet is further split by the N-H proton into a triplet (n+1 rule, n=1). The resulting pattern is a complex "quartet of triplets."
-
Amine Proton (N-H): This proton's chemical shift can be variable and is sensitive to solvent, concentration, and temperature. It will appear as a triplet due to coupling with the adjacent CH₂ group.
-
Methyl Protons (Ar-CH₃): The two methyl groups at positions 2 and 3 are chemically similar and are not coupled to any neighboring protons. Therefore, they are expected to appear as a single, sharp singlet with an integration value of 6H.
Part 3: Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The key diagnostic feature for this molecule is the coupling between carbon and fluorine (C-F coupling).
Caption: Molecular structure of this compound with unique carbon environments color-coded.
Predicted ¹³C NMR Spectral Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J) in Hz | Rationale |
| C F₃ | ~125 | Quartet (q) | ¹JCF ≈ 275-285 Hz | The CF₃ carbon is directly bonded to three fluorine atoms, resulting in a large one-bond coupling constant and a quartet signal.[8][9] Its chemical shift is significantly downfield. |
| Ar-C (quaternary, 3C) | 125 - 145 | Singlet (s) | - | Includes the three aromatic carbons with substituents (C1, C2, C3). Their exact shifts are influenced by the electronic effects of the attached groups. |
| Ar-C H (3C) | 115 - 130 | Singlet (s) | - | The three aromatic carbons bonded to hydrogen (C4, C5, C6). |
| N-C H₂-CF₃ | ~45 - 50 | Quartet (q) | ²JCF ≈ 30-35 Hz | This carbon is two bonds away from the fluorine atoms, resulting in a smaller two-bond coupling constant, which still splits the signal into a quartet. |
| Ar-C H₃ (2C) | 14 - 21 | Singlet (s) | - | The two methyl carbons are expected in the high-field aliphatic region. A slight difference in their chemical shifts might be observable. |
-
Trifluoromethyl Carbon (CF₃): The signal for the CF₃ carbon is highly characteristic. Due to the strong one-bond coupling (¹JCF) with the three fluorine atoms, it appears as a quartet with a very large coupling constant, typically around 280 Hz.[10][11] The signal intensity is often low due to this splitting and the absence of a Nuclear Overhauser Effect (NOE).[8][9]
-
Methylene Carbon (N-CH₂): This carbon also experiences coupling to the fluorine atoms, but over two bonds (²JCF). This results in a quartet with a much smaller coupling constant, typically around 30-35 Hz.
-
Aromatic Carbons: The spectrum will show six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The carbons bearing the methyl and amino groups (C1, C2, C3) will be downfield compared to the CH carbons (C4, C5, C6).
-
Methyl Carbons (Ar-CH₃): These will appear as sharp singlets in the upfield region, characteristic of sp³-hybridized carbons.[12]
Part 4: Comparative Analysis - Understanding Substituent Effects
To fully appreciate the spectral features of the target molecule, we compare it with its structural precursors.
Caption: A typical workflow for NMR-based structural elucidation.
Comparison Table: Key ¹H and ¹³C NMR Data
| Compound | Ar-H (ppm) | Ar-CH₃ (ppm) | N-CH₂- (ppm) | CF₃ (¹³C, ppm) | Ar-C (unsubst.) (¹³C, ppm) |
| 2,3-Dimethylaniline | 6.5 - 6.9 | 2.05, 2.25 | N/A | N/A | 118.5, 122.3, 125.9 |
| N,2-dimethyl-N-(trifluoromethyl)aniline [13] | 7.2 - 7.4 | 2.35 | N/A (N-CH₃: 2.94) | ~124.9 (q) | 127.6, 127.9, 128.8, 132.1 |
| This compound (Predicted) | 6.6 - 7.1 | 2.1 - 2.3 | ~3.7 - 4.0 (qt) | ~125 (q) | 115 - 130 |
-
Effect of the N-(2,2,2-trifluoroethyl) Group: Comparing 2,3-dimethylaniline with the target molecule reveals the significant impact of the N-trifluoroethyl substituent. The powerful inductive electron-withdrawing nature of the CF₃ group decreases the electron density on the nitrogen atom and, by extension, the aromatic ring. This would typically lead to a downfield shift (deshielding) of the aromatic protons and carbons. However, the predicted aromatic proton shifts are slightly upfield, suggesting that steric hindrance from the bulky trifluoroethyl group may alter the conformation and electronic communication with the ring. The most dramatic effect is the appearance of the highly diagnostic N-CH₂ and CF₃ signals.
-
Effect of the Methyl Groups: Comparing N-trifluoroethylated anilines (using N-trifluoromethylaniline as a proxy[13]) with the target molecule highlights the role of the methyl groups. Methyl groups are weakly electron-donating, which tends to shift aromatic protons slightly upfield (shielding). They also define the substitution pattern on the aromatic ring, leading to the characteristic three-proton multiplet instead of the more complex patterns seen in less substituted anilines.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unequivocal structural confirmation of this compound. The ¹H NMR spectrum is defined by a complex aromatic multiplet, a characteristic quartet of triplets for the N-CH₂ group, and a singlet for the two aromatic methyl groups. The ¹³C NMR spectrum is distinguished by the presence of two quartets arising from one-bond and two-bond C-F coupling for the CF₃ and CH₂ carbons, respectively. By systematically comparing these features with those of simpler, related molecules, we can confidently assign each signal and understand the underlying electronic and steric effects that govern the spectral outcome. This guide provides a robust, logic-driven framework for researchers tackling the structural elucidation of similarly complex fluorinated organic molecules.
References
-
Reddit User Discussion (2022). How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]
-
Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]
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Chemistry LibreTexts (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]
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J-Stage (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chinese Chemical Society. [Link]
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University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]
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TheElkchemist (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
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Allwood, D. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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R Discovery. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. [Link]
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Harmon, L. A., Liu, E. K. S., & Lagow, R. J. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of Trifluoromethyl Group 4 Compounds. Inorganic Chemistry, 17(10), 3000-3003. [Link]
-
ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
Royal Society of Chemistry. Supporting Information for: Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Link]
-
Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. [Link]
-
PubChem. 2,3-Dimethylaniline. [Link]
-
Schaefer, T., & Danchura, W. (1977). Long-range spin–spin coupling constants as an indicator of conformational preferences in ethyl and trifluoroethyl vinyl ethers. Canadian Journal of Chemistry, 55(15), 2842-2846. [Link]
-
Royal Society of Chemistry. Supporting Information Cu(BF4)2/AC Catalyzed Synthesis of N-substituted anilines.... [Link]
-
ResearchGate. 1 H NMR spectra of n-ethylanilinium TFA. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]
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Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1969). Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 5). Elsevier. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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mass spectrometry fragmentation pattern of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. This compound is a substituted aromatic amine whose structural features—a dimethylated aniline core and an N-linked trifluoroethyl group—present a unique analytical challenge. Mass spectrometry (MS), particularly with electron ionization (EI), serves as a cornerstone technique for revealing the molecular architecture through characteristic fragmentation patterns.[1]
This guide, designed for researchers and drug development professionals, provides an in-depth analysis of the expected EI-MS fragmentation of this compound. We will dissect the primary cleavage pathways, explain the chemical principles governing their formation, and compare the expected fragmentation pattern with that of a key structural isomer to highlight diagnostic ions crucial for unambiguous identification.
Experimental Protocol: Acquiring a Reference EI Mass Spectrum
To ensure the generation of a reproducible and library-comparable fragmentation pattern, a standardized gas chromatography-mass spectrometry (GC-MS) method with electron ionization is the preferred approach.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation (Optional but Recommended):
-
Injector: Set to 250°C in splitless mode.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: Standardized at 70 eV to induce reproducible fragmentation and allow for spectral library comparison.
-
Ion Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400 to ensure capture of both small fragments and the molecular ion.
-
Causality Behind Experimental Choices: The use of 70 eV for electron ionization is a long-standing convention that provides sufficient energy to generate a rich, reproducible fragmentation pattern, forming a "molecular fingerprint." The GC inlet and MS source temperatures are set high enough to ensure volatilization without causing thermal degradation of the analyte before ionization.
Predicted Fragmentation Pathway of this compound
The fragmentation of this molecule is governed by the relative stability of the resulting ions and neutral losses, with ionization typically occurring on the nitrogen atom's lone pair electrons, which are the highest energy electrons in the molecule.[2]
Molecular Ion (M+•): The molecule C₁₀H₁₂F₃N has a monoisotopic mass of 203.0922 u. In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, and thus an odd m/z value for its molecular ion.[3] The aromatic nature of the aniline core imparts significant stability, leading to the expectation of a prominent molecular ion peak at m/z 203 .[4]
Primary Fragmentation Mechanisms:
-
Alpha-Cleavage: This is the most dominant fragmentation pathway for amines, involving the cleavage of a bond adjacent (alpha) to the nitrogen atom.[4][5] This process is driven by the formation of a resonance-stabilized cation.[6]
-
Loss of a Trifluoromethyl Radical (•CF₃): The cleavage of the C-C bond in the ethyl group is highly favorable. This results in the expulsion of a trifluoromethyl radical (•CF₃, mass 69 u) and the formation of a resonance-stabilized cation at m/z 134 . This is predicted to be the base peak of the spectrum due to the high stability of the resulting ion, where the positive charge is delocalized across the nitrogen and the aromatic ring.
-
Loss of a Methyl Radical (•CH₃): Cleavage of a C-C bond on the aromatic ring can lead to the loss of a methyl radical (mass 15 u), yielding an ion at m/z 188 .
-
-
Benzylic-type Cleavage:
-
Loss of a Hydrogen Radical (H•): The loss of a hydrogen atom from one of the methyl groups on the ring can form a stable substituted tropylium-like ion, resulting in a significant [M-1]⁺ peak at m/z 202 . This is a common feature for alkyl-substituted aromatic compounds.
-
-
Cleavage of the N-Alkyl Bond:
-
The entire N-substituent can be lost via cleavage of the N-CH₂ bond, leading to the formation of the 2,3-dimethylaniline radical cation at m/z 121 . This fragment can subsequently lose a hydrogen atom to form an ion at m/z 120 or a methyl radical to form an ion at m/z 106 .
-
-
Fluorine-Related Fragmentation:
-
While less common as a primary pathway, the loss of neutral hydrogen fluoride (HF, mass 20 u) from the molecular ion is possible in fluorinated compounds, which would produce a peak at [M-20]⁺, m/z 183 .[7]
-
Below is a diagram illustrating the predicted major fragmentation pathways.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Data Summary: Key Diagnostic Ions
The following table summarizes the key ions expected in the mass spectrum, their origin, and their diagnostic importance.
| m/z | Proposed Ionic Formula | Neutral Loss | Fragmentation Mechanism Description | Predicted Relative Abundance |
| 203 | [C₁₀H₁₂F₃N]⁺• | - | Molecular Ion (M⁺•) | Moderate to High |
| 202 | [C₁₀H₁₁F₃N]⁺ | H• | Loss of a hydrogen radical from a ring methyl group | Moderate |
| 188 | [C₉H₉F₃N]⁺ | •CH₃ | Loss of a methyl radical from the aromatic ring | Low to Moderate |
| 134 | [C₉H₁₂N]⁺ | •CF₃ | Alpha-cleavage; loss of the trifluoromethyl radical | High (Base Peak) |
| 121 | [C₈H₁₀N]⁺• | •C₂H₂F₃ | Cleavage of the N-alkyl bond | Moderate |
| 106 | [C₇H₈N]⁺ | •CH₃ (from m/z 121) | Loss of a methyl radical from the m/z 121 fragment | Moderate |
Comparative Analysis: Distinguishing 2,3-dimethyl vs. 2,6-dimethyl Isomer
To underscore the diagnostic power of this fragmentation pattern, we compare it to a plausible alternative, the isomeric 2,6-dimethyl-N-(2,2,2-trifluoroethyl)aniline .
| Feature | 2,3-dimethyl Isomer (Analyte) | 2,6-dimethyl Isomer (Alternative) | Rationale for Difference |
| Molecular Ion (m/z 203) | Present | Present | Identical molecular formula. |
| Base Peak (m/z 134) | Present and dominant | Present and dominant | This fragment arises from alpha-cleavage of the side chain, a process unaffected by the methyl group positions on the ring. |
| [M-CH₃]⁺ (m/z 188) | Present | Significantly less abundant or absent | In the 2,6-isomer, the two methyl groups sterically hinder each other and the N-alkyl group. This strain can promote alternative fragmentation pathways over a simple methyl loss from the ring. The 2,3-isomer lacks this direct ortho-ortho steric strain. |
| m/z 121 -> m/z 106 | Present and significant | Present, but potentially lower abundance | The stability of the dimethylaniline radical cation (m/z 121) and its subsequent fragments can be subtly influenced by the substitution pattern, although this difference may be minor. |
The key distinguishing feature lies in the relative abundance of the [M-CH₃]⁺ peak at m/z 188 . Its presence is more favored in the 2,3-dimethyl isomer compared to the sterically hindered 2,6-dimethyl isomer. While the primary fragments are identical, these second-order effects provide the nuanced data required for confident isomeric differentiation.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be characterized by a clear molecular ion at m/z 203 and a dominant base peak at m/z 134 . This base peak is the definitive diagnostic fragment, arising from a highly favorable alpha-cleavage with the loss of a trifluoromethyl radical. Additional significant ions at m/z 202 ([M-H]⁺) and m/z 121 (the 2,3-dimethylaniline cation) provide further structural confirmation. By comparing the relative abundances of secondary fragments, such as the [M-CH₃]⁺ ion, it is possible to distinguish it from structural isomers. This detailed fragmentation analysis provides a robust framework for the identification and characterization of this and related compounds in complex analytical workflows.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]
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Sam Houston State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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A Technical Guide to the Comparative Efficacy of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline and Related Aniline Derivatives in Biological Assays
Introduction
Aniline and its derivatives are foundational scaffolds in medicinal chemistry and drug discovery, prized for their versatile reactivity and ability to interact with a wide range of biological targets. The strategic modification of the aniline core, through substitution on the aromatic ring or the amino group, allows for the fine-tuning of physicochemical properties and pharmacological activity. This guide provides an in-depth comparative analysis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline , a molecule featuring both ring alkylation and N-fluoroalkylation, against other key aniline derivatives. We will explore the impact of these structural modifications on performance in common biological assays, supported by experimental data and detailed protocols for cytotoxicity and enzyme inhibition studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the biological effects of this important class of compounds.
The Rationale Behind Structural Modifications of the Aniline Scaffold
The biological activity of aniline derivatives is profoundly influenced by the nature and position of their substituents. Understanding the causal relationships between chemical structure and biological function is paramount for rational drug design.
-
Ring Substitution (e.g., Dimethyl Groups): The introduction of alkyl groups, such as the two methyl groups in 2,3-dimethylaniline, can impact a molecule's lipophilicity, steric profile, and metabolic stability. Increased lipophilicity can enhance membrane permeability, while the steric bulk of the methyl groups can influence binding to target proteins. Furthermore, the position of these substituents is critical; for instance, ortho-substitution can induce unique conformational changes that may enhance biological activity.[1]
-
N-Alkylation and Fluoroalkylation (e.g., N-(2,2,2-trifluoroethyl) Group): Modification of the amino group is a common strategy to modulate the basicity and pharmacokinetic properties of aniline derivatives. The N-trifluoroethyl group is of particular interest. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly alter the electronic properties of the nitrogen atom, influencing its ability to participate in hydrogen bonding. Moreover, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2]
This guide will delve into how these specific structural features of this compound are predicted to influence its performance in key biological assays when compared to simpler aniline derivatives.
Comparative Analysis in Cytotoxicity Assays
Cytotoxicity assays are fundamental in drug discovery to assess the potential of a compound to kill or damage cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in this regard. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Structure-Activity Relationship Insights from Cytotoxicity Data
While direct comparative IC50 data for this compound is not extensively available in the public literature, we can infer its potential activity by examining related structures.
-
Effect of Dimethyl Substitution: Studies on various dimethylaniline isomers have shown that their cytotoxic and genotoxic effects can vary significantly based on the position of the methyl groups.[3][4] This highlights the importance of the substitution pattern on the aniline ring in determining biological activity.
-
Effect of Trifluoromethyl Groups: The presence of a trifluoromethyl group on the aniline ring has been shown to be a key feature in a number of potent cytotoxic compounds. This is often attributed to increased lipophilicity and altered electronic properties that can enhance interactions with biological targets.
-
N-Substitution: N-alkylation can also modulate cytotoxic activity. The nature of the N-substituent plays a crucial role in the overall pharmacological profile of the molecule.
Comparative Cytotoxicity Data of Aniline Derivatives
The following table summarizes the in vitro cytotoxic activity of several aniline derivatives against various cancer cell lines, providing a basis for understanding the potential performance of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Aniline Mustard | CHO | Data not specified | |
| 4-Anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 | |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b) | A375 (Melanoma) | 25.4 | |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b) | C32 (Melanoma) | 24.4 | |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b) | DU145 (Prostate) | 27.8 | |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b) | MCF-7 (Breast) | 45.6 | |
| Benzothiazole Aniline Derivative (Compound B) | MCF-7 (Breast Cancer) | 5.3 | [5] |
| Benzothiazole Aniline Derivative (Compound B) | A549 (Lung Cancer) | 9.8 | [5] |
| Benzothiazole Aniline Derivative (Compound B) | HepG2 (Liver Cancer) | 13.4 | [5] |
| N-[(3,5-bis{Trifluoromethyl}phenyl)carbamoyl]-4-methylbenzenesulfonamide (9) | HCT116 (Colon Cancer) | 17.8 | [6] |
| N-[(3,5-bis{Trifluoromethyl}phenyl)carbamoyl]-4-methylbenzenesulfonamide (9) | HePG2 (Liver Cancer) | 12.4 | [6] |
| N-[(3,5-bis{Trifluoromethyl}phenyl)carbamoyl]-4-methylbenzenesulfonamide (9) | HOS (Osteosarcoma) | 17.6 | [6] |
Comparative Analysis in Enzyme Inhibition Assays
Aniline derivatives are known to inhibit a variety of enzymes, making them attractive candidates for the development of targeted therapies. Tyrosinase and monoamine oxidase (MAO) are two such enzymes that have been the focus of significant research.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders.
| Compound | IC50 (µM) | Reference |
| Anilino-1,4-naphthoquinone (Compound 10) | 111.95 ± 9.18 | [7] |
| Kojic Acid (Standard) | 168.90 ± 3.30 | [7] |
| Ethyl-(4-hydroxyphenyl)oxamate sodium salt (EHPONa) | Most effective of 34 derivatives | [8] |
Monoamine Oxidase (MAO) Inhibition
MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases.
| Compound | Enzyme | IC50 (µM) | Reference |
| 1H indole-2-carboxamide derivative (S1) | MAO-A | 33.37 | [9] |
| Heterocyclic derived conjugated dienone (CD14) | MAO-B | 0.036 ± 0.008 | [10] |
| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 | [11] |
Based on the available data, the combination of dimethyl and N-trifluoroethyl substitutions in this compound suggests it could exhibit interesting properties in both cytotoxicity and enzyme inhibition assays. The dimethyl groups may enhance lipophilicity and influence binding, while the N-trifluoroethyl group could improve metabolic stability and modulate electronic interactions with the target.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.
MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for determining the cytotoxic effects of aniline derivatives on cultured cells.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aniline derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
General Enzyme Inhibition Assay Protocol (Spectrophotometric)
This protocol provides a general framework for assessing the inhibitory activity of aniline derivatives against a target enzyme.
Caption: General workflow for a spectrophotometric enzyme inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare stock solutions of the test compounds (e.g., in DMSO), the purified target enzyme, and the enzyme's substrate in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions:
-
Blank: Assay buffer and vehicle (e.g., DMSO).
-
Control (100% activity): Assay buffer, enzyme, and vehicle.
-
Test: Assay buffer, enzyme, and the test compound at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Immediately begin measuring the change in absorbance at a specific wavelength over time using a microplate reader. The wavelength will depend on the substrate and product of the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control reaction. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The structural features of this compound—specifically, the vicinal dimethyl substitution on the aromatic ring and the N-trifluoroethyl group—suggest a unique pharmacological profile. Based on the comparative analysis of related aniline derivatives, it is hypothesized that this compound may exhibit significant activity in both cytotoxicity and enzyme inhibition assays. The dimethyl groups are likely to enhance lipophilicity, potentially increasing cell permeability and interaction with hydrophobic binding pockets of target proteins. The N-trifluoroethyl moiety is expected to confer metabolic stability and modulate the electronic properties of the amino group, which could lead to altered binding affinities and inhibitory mechanisms.
The provided experimental protocols for cytotoxicity and enzyme inhibition assays offer a robust framework for the empirical evaluation of this compound and other novel aniline derivatives. Systematic investigation of such compounds, guided by the structure-activity relationships discussed herein, will continue to be a fruitful endeavor in the quest for new and improved therapeutic agents.
References
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Anilino-1,4-naphthoquinones as potent mushroom tyrosinase inhibitors: in vitro and in silico studies. PMC - NIH. [Link]
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Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Toxicological Sciences. [Link]
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IC 50 of various tyrosinase inhibitors. ResearchGate. [Link]
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Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. National Institutes of Health. [Link]
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Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University. [Link]
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Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. PMC - NIH. [Link]
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Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays. PMC - NIH. [Link]
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The IC50 (µM) values of synthetic compounds against mushroom... ResearchGate. [Link]
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Comparative cytotoxicity of dimethylamide-crotonin in the promyelocytic leukemia cell line (HL60) and human peripheral blood mononuclear cells. PubMed. [Link]
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Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate. [Link]
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Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment. ResearchGate. [Link]
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Synthesis and Cytotoxicity Assay of Aniline Substituted Thienopyrimidines for Anti-Colorectal Cancer Activity. ResearchGate. [Link]
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inhibition ic50 values: Topics by Science.gov. Science.gov. [Link]
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Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. PubMed Central. [Link]
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A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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IC50 values of the enzyme inhibition results. ResearchGate. [Link]
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Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PMC - NIH. [Link]
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Subanesthetic Concentrations of Drugs Inhibit Cytochrome P450-mediated Metabolism of Aniline. PubMed. [Link]
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Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. National Institutes of Health. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
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Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PMC - NIH. [Link]
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Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines. PubMed. [Link]
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Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central. [Link]
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A Comparative Guide to Purity Assessment: Leveraging Quantitative NMR for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which all subsequent biological and toxicological data are built. An inaccurate purity assessment can lead to erroneous structure-activity relationships (SAR), flawed pharmacokinetic profiles, and significant delays in development timelines. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline, a fluorinated aniline derivative representative of many modern pharmaceutical building blocks.
While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses of the industry, this guide will demonstrate the unique advantages and superior accuracy of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary ratio analytical method, qNMR offers a direct and often more accurate measure of purity, particularly for complex molecules bearing heteroatoms like fluorine.[1] We will explore the causality behind experimental choices, provide validated protocols, and present a clear, data-driven comparison to empower researchers to select the most appropriate analytical tool for their needs.
The Analytical Challenge: Why a One-Size-Fits-All Approach Fails
Purity is not an absolute number but a value intrinsically linked to the method of its determination.[1] Chromatographic techniques, the default for many labs, typically rely on detectors (e.g., UV-Vis, FID) whose responses can vary significantly between the analyte and its impurities.[2] This necessitates the use of qualified reference standards for each impurity to determine relative response factors (RRFs)—a process that is often impractical in early development when impurity standards are scarce.
Quantitative NMR circumvents this fundamental limitation. The technique is based on the principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4] This physical law allows for the quantification of an analyte against a certified internal standard of a completely different structure, without the need for analyte-specific calibration curves.[3][5] For this compound, its structure is uniquely suited for qNMR, offering quantifiable signals from both its proton (¹H) and fluorine (¹⁹F) nuclei.
Comparative Overview of Analytical Techniques
| Feature | Quantitative NMR (qNMR) | HPLC (with UV Detection) | Gas Chromatography (GC-FID) |
| Principle | Primary Ratio Method; signal proportional to molar concentration. | Comparative; relies on detector response. | Comparative; relies on detector response. |
| Calibration | Internal or external standard of known purity required; no analyte-specific calibration needed.[5] | Requires response factor determination or calibration curve for each impurity for accurate quantification. | Requires response factor determination or calibration curve for accurate quantification. |
| Selectivity | High; structurally informative. Can quantify impurities even if they co-elute in chromatography. | Dependent on chromatographic separation and chromophores. | Dependent on chromatographic separation and volatility. |
| Sample Fate | Non-destructive ; sample can be recovered and used for other analyses.[3][6] | Destructive. | Destructive. |
| Speed | Rapid for low molecular weight compounds (10-15 mins per sample).[5] | Method development can be time-consuming; run times are typically 5-30 mins. | Method development required; run times are typically 10-40 mins. |
| Suitability for Fluorinated Compounds | Excellent; ¹⁹F nucleus is 100% abundant and highly sensitive, providing a clean, specific analytical window. | Standard; no inherent advantage. | Standard; no inherent advantage. |
| Universality | Near-universal detection for soluble organic molecules with NMR-active nuclei.[1][5] | Limited to compounds with a chromophore. | Limited to volatile and thermally stable compounds. |
The qNMR Advantage for Fluorinated Molecules
The presence of the trifluoroethyl group in the target analyte makes it an ideal candidate for ¹⁹F qNMR. This technique offers several distinct advantages over the more common ¹H qNMR:
-
High Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high detection sensitivity.
-
Wide Chemical Shift Range: The ¹⁹F chemical shift range spans over 400 ppm, drastically reducing the likelihood of signal overlap between the analyte, impurities, and the internal standard—a common challenge in ¹H NMR.[7]
-
Simplified Spectra: With proton decoupling, ¹⁹F spectra often consist of sharp, simple singlets, which allows for highly accurate and reproducible integration.
-
Specificity: The absence of background ¹⁹F signals in most common solvents and organic molecules makes this technique highly specific for the target analyte and any fluorinated impurities.
This specificity provides a powerful, orthogonal method to ¹H qNMR and chromatography for a comprehensive and trustworthy purity assessment.
Experimental Guide: Purity Assessment by qNMR
The following section details a robust, self-validating protocol for determining the purity of this compound using both ¹H and ¹⁹F qNMR. The causality behind each step is explained to ensure technical accuracy and reproducibility. The entire workflow is a system of checks and balances designed for maximum confidence in the final purity value.
Logical Workflow for qNMR Purity Determination
Caption: A step-by-step workflow for qNMR purity assessment.
Method Planning: The Foundation of Accuracy
-
Internal Standard (IS) Selection: The choice of IS is the most critical decision in a qNMR experiment.[8][9] An ideal standard must have high purity (certified, ≥99%), be stable, non-volatile, and possess signals that do not overlap with any analyte signals.[10][11]
-
For ¹H qNMR: Maleic acid is an excellent choice. It is highly pure, crystalline, and its vinylic protons produce a sharp singlet around 6.3 ppm (in DMSO-d₆), a region typically free of signals from the analyte.
-
For ¹⁹F qNMR: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is a certified reference material suitable for ¹⁹F qNMR. Its single ¹⁹F resonance is well-separated from the analyte's CF₃ signal.
-
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for accurate results.[8][11] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good first choice due to its excellent solvating power for a wide range of organic molecules.
Step-by-Step Sample Preparation Protocol
Causality: Accurate weighing is paramount, as any error in mass measurement will directly propagate into the final purity calculation.[12] Using a balance with at least 0.01 mg readability is mandatory.[13]
-
Tare an empty, clean vial on an analytical balance.
-
Accurately weigh approximately 15-20 mg of the internal standard (e.g., maleic acid) into the vial. Record the exact mass (m_std).
-
Accurately weigh approximately 20-25 mg of this compound into the same vial. Record the exact mass (m_a). Rationale: A near 1:1 molar ratio is ideal but a mass ratio that gives comparable signal intensities for the integrated peaks is the practical goal.[11]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Secure the cap and vortex the vial for at least 60 seconds to ensure complete dissolution. Visually inspect for any undissolved particulates.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition: Ensuring Quantitative Fidelity
Causality: The parameters below are chosen to ensure that the NMR experiment is truly quantitative. Failure to adhere to these settings, especially the relaxation delay, is the most common source of error in qNMR.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Key ¹H qNMR Parameters:
-
Pulse Program: Standard single 90° pulse experiment.
-
Relaxation Delay (D1): ≥ 30 seconds. Rationale: This delay must be at least 5-7 times the longest spin-lattice relaxation time (T1) of any signal being integrated (from both the analyte and the IS).[9] A long delay ensures all nuclei fully return to equilibrium before the next pulse, preventing signal saturation and ensuring integrals are directly proportional to the number of nuclei.
-
Number of Scans (NS): 16 to 64 scans. Rationale: This should be adjusted to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to keep integration errors below 1%.[14]
-
Acquisition Time (AT): ≥ 3 seconds.
-
Temperature: 298 K (regulated).
-
-
Key ¹⁹F qNMR Parameters:
-
Pulse Program: Single 90° pulse with ¹H decoupling.
-
Relaxation Delay (D1): ≥ 35 seconds. Rationale: ¹⁹F T1 values can be longer than ¹H T1s, so a conservative, long delay is critical.
-
Number of Scans (NS): 32 to 128 scans (adjust for S/N > 250:1).
-
Spectral Width (SW): ~200 ppm. Rationale: The wide chemical shift range of fluorine requires a larger spectral width to avoid peak folding.[7]
-
Data Processing and Purity Calculation
-
Processing: Apply an exponential multiplication factor (line broadening of 0.3 Hz) to improve S/N. After Fourier transformation, carefully and manually phase the spectrum and apply a high-order polynomial baseline correction. Rationale: Automatic processing routines can introduce errors; manual, careful processing is recommended for the highest accuracy.[11]
-
Integration:
-
For ¹H qNMR: Integrate the well-resolved singlet from the internal standard (maleic acid, 2H). For the analyte, integrate a non-overlapping signal, for example, the singlet from one of the aromatic protons or the quartet from the -CH₂- group (2H).
-
For ¹⁹F qNMR: Integrate the singlet from the internal standard (3,5-BTFMBA, 6F) and the triplet from the analyte's -CF₃ group (3F).
-
-
Calculation: The purity of the analyte (P_a) as a mass fraction (%) is calculated using the following equation:[11]
Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I_a, I_std: Integral areas for the analyte and standard signals.
-
N_a, N_std: Number of nuclei for the respective integrated signals (e.g., N_a = 2 for the -CH₂- group; N_std = 2 for maleic acid).
-
M_a, M_std: Molar masses of the analyte and standard.
-
m_a, m_std: Masses of the analyte and standard.
-
P_std: Purity of the internal standard (as a mass fraction).
-
Comparative Purity Analysis: A Multi-Method Approach
To provide a holistic view, the purity of a hypothetical batch of this compound was assessed using qNMR and compared against standard chromatographic methods.
Methodology Comparison: qNMR vs. Chromatography
Caption: A logical comparison of key attributes across analytical methods.
Hypothetical Purity Results
| Analytical Method | Purity Result (%) | Standard Deviation (n=3) | Key Insights & Limitations |
| ¹H qNMR | 99.1 | 0.15 | Provides an absolute purity value against a certified standard. Quantifies all proton-containing impurities. |
| ¹⁹F qNMR | 99.2 | 0.12 | Orthogonal to ¹H qNMR. Highly specific to the analyte and any fluorinated impurities; insensitive to non-fluorinated ones. |
| HPLC-UV (Area %) | 99.6 | 0.08 | Assumes all impurities have the same UV response as the main peak, potentially overestimating purity. |
| GC-FID (Area %) | 98.9 | 0.21 | Detects a volatile impurity not seen by HPLC. Non-volatile impurities (e.g., salts) are not detected. |
The data clearly illustrates that while chromatographic methods are precise (low standard deviation), their accuracy for purity assignment can be misleading. The HPLC area percent is higher, likely because a key impurity has a lower UV extinction coefficient than the parent compound. Conversely, qNMR provides a more holistic and accurate measure of the mass fraction of the target analyte in the sample. The strong agreement between the orthogonal ¹H and ¹⁹F qNMR results provides a high degree of confidence in the assigned purity of ~99.1-99.2% .
Conclusion: Adopting a Gold Standard for Purity Assessment
For researchers, scientists, and drug development professionals, moving beyond simple area percentage from chromatography is essential for generating reliable and reproducible data. Quantitative NMR, as a primary analytical method, offers a direct, non-destructive, and highly accurate tool for purity assessment.
References
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
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Purity by Absolute qNMR Instructions. (n.d.). Integrated Spectroscopies. Retrieved from [Link]
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Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. (2020). Diva-portal.org. Retrieved from [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Analytical Methods (RSC Publishing). Retrieved from [Link]
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qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. Retrieved from [Link]
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What Is Quantitative NMR (qNMR)? (2025, August 7). YouTube. Retrieved from [Link]
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Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved from [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. Retrieved from [Link]
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Quantitative NMR Spectroscopy. (2017, November). University of Cambridge. Retrieved from [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. Retrieved from [Link]
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ICH Validation Analitcs Methods. (n.d.). Scribd. Retrieved from [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Regis Technologies, Inc. Retrieved from [Link]
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NMR Method for the Quantitative Purity Analysis of Neat Feed Stock Samples. (2002, August 3). DTIC. Retrieved from [Link]
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Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2013). Phytochemical Analysis. Retrieved from [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017, March 31). ACG Publications. Retrieved from [Link]
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Retrieved from [Link]
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Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and purity assessment of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline, a substituted aniline derivative of interest in synthetic chemistry. As no standardized, published method for this specific analyte is widely available, this guide will present a robust, validated High-Performance Liquid Chromatography (HPLC) method adapted from established protocols for structurally similar compounds, namely 2,3-dimethylaniline and other N-substituted anilines. Furthermore, a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) will be provided to aid in selecting the most suitable technique for your analytical needs.
The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is compliant with global regulatory expectations.[1][2][3][4]
The Critical Role of Method Validation
Analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[4] It is a cornerstone of quality control and assurance, ensuring that the data generated is accurate, precise, and reliable. For a compound like this compound, which may be a key intermediate or a final product, a validated analytical method is crucial for:
-
Purity Assessment: Quantifying the main component and detecting any process-related impurities or degradation products.
-
Stability Studies: Monitoring the compound's stability under various conditions.
-
Quality Control: Ensuring batch-to-batch consistency in a manufacturing setting.
-
Regulatory Submissions: Providing the necessary data to support drug development and registration.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the recommended primary technique. This choice is based on the compound's aromatic structure, which imparts a strong UV chromophore, and its polarity, which is well-suited for separation on a C18 stationary phase. HPLC offers a balance of high resolution, sensitivity, and robustness for routine analysis.
Experimental Protocol: HPLC Method Validation
The following protocol details the steps for validating an HPLC method for this compound.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, with 0.1% formic acid for improved peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the test sample in the mobile phase to a concentration within the validated linear range.
3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)):
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples with potential impurities. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the intended range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations that have been demonstrated to have suitable linearity, accuracy, and precision. | As defined by linearity, accuracy, and precision results. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). | 98.0% - 102.0% recovery. |
| Precision (% RSD) | - Repeatability (Intra-day): 6 replicate injections of the same sample. - Intermediate Precision (Inter-day): Analysis on different days, by different analysts, or on different equipment. | - Repeatability: ≤ 2.0% - Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1 or calculation from the standard deviation of the response and the slope of the calibration curve. | To be determined. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1 or calculation from the standard deviation of the response and the slope of the calibration curve. | To be determined. |
| Robustness | Deliberately vary method parameters (e.g., ±2% mobile phase composition, ±5°C column temperature, ±0.1 mL/min flow rate). | System suitability parameters should remain within acceptable limits. |
Comparative Analysis: HPLC vs. GC-MS
The choice of an analytical method should be guided by the specific requirements of the analysis. While HPLC is a robust technique for routine purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) offers distinct advantages, particularly for the identification of volatile impurities and trace-level analysis.[2][4][5]
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio.[5] |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds.[2] |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). |
| Specificity | High; can separate structurally similar impurities. | Very high; mass spectra provide structural information for definitive identification. |
| Sample Preparation | Often simpler, direct injection after dilution. | May require derivatization for polar analytes to improve volatility. |
| Throughput | Generally higher due to faster analysis times. | Can have longer run times. |
| Cost (Operational) | Moderate. | Higher (gases, specialized columns). |
Experimental Protocol: GC-MS Method for Impurity Profiling
This protocol is adapted from methods for similar N-substituted anilines and is suitable for identifying and quantifying volatile or semi-volatile impurities.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| GC System | A gas chromatograph coupled to a mass spectrometer. |
| Column | A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate. |
| Injection | Splitless injection of 1 µL of the sample solution. |
| Temperature Program | Initial oven temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes. |
| MS Conditions | - Ionization Mode: Electron Impact (EI) - Scan Range: 40-500 amu |
2. Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane.
Visualizing the Workflow and Decision-Making Process
To facilitate a clear understanding of the validation process and method selection, the following diagrams illustrate the analytical method validation workflow and a decision tree for choosing between HPLC and GC-MS.
Caption: Method Selection Decision Tree
Conclusion
The validation of an analytical method for this compound is a critical step in ensuring the quality and reliability of research and development data. This guide has provided a comprehensive framework for validating an HPLC method as the primary analytical technique, adhering to ICH guidelines. Furthermore, a comparative overview of HPLC and GC-MS has been presented to aid in the selection of the most appropriate method based on the specific analytical objective. By following the detailed protocols and understanding the comparative strengths of each technique, researchers can confidently develop and validate a robust analytical method for this compound.
References
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ICH Harmonised Tripartite Guideline. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. [Link]
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Altabrisa Group. (2023). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. [Link]
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ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(16), 3845–3856. [Link]
- Dörgeloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13.
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U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Shimadzu Corporation. (2022, March 3). How to do HPLC method validation [Video]. YouTube. [Link]
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- Harča, M., et al. (2016). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
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Unambiguous Structural Confirmation of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline Derivatives: A 2D NMR-Based Comparative Guide
<_
For researchers, scientists, and professionals in drug development, the precise and unequivocal structural confirmation of synthesized molecules is a cornerstone of successful research. In the synthesis of complex aromatic compounds such as 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline and its derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals, confirming the exact substitution pattern on the aniline ring is of paramount importance.[1][2] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental first step, its limitations in resolving complex spectral data often lead to ambiguity, especially in differentiating between isomers.[3][4] This guide provides an in-depth, objective comparison of key two-dimensional (2D) NMR techniques, supported by experimental data and detailed protocols, to serve as a definitive methodology for the structural validation of this class of molecules.
The challenge with substituted anilines lies in the crowded aromatic region of the ¹H NMR spectrum and the potential for overlapping signals, making definitive assignments of proton and carbon signals difficult.[5] 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, which resolves overlapping signals and reveals intricate correlations between nuclei.[3] This allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the determination of through-bond and through-space connectivities, which are essential for confirming the synthesized structure.
At a Glance: Comparison of Key 2D NMR Techniques
The selection of 2D NMR experiments should be guided by the specific structural questions that need to be answered. The following table summarizes the primary applications and key information derived from the most relevant 2D NMR techniques for the structural elucidation of this compound derivatives.
| 2D NMR Experiment | Primary Application | Information Gained |
| COSY (Correlation Spectroscopy) | Identifies proton-proton (¹H-¹H) scalar couplings.[3][6] | Reveals which protons are connected through 2-3 chemical bonds, crucial for identifying adjacent protons on the aromatic ring and the ethyl chain.[3] |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton (¹H) and directly attached heteronuclei (¹³C) chemical shifts.[3][7] | Provides direct one-bond ¹H-¹³C connectivity, allowing for the definitive assignment of protonated carbons.[3][6][7] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds (and sometimes four).[7][8] | Establishes long-range ¹H-¹³C connectivities, which are vital for identifying quaternary carbons and piecing together the molecular skeleton.[7][9] |
| ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) | Detects through-space correlations between protons and fluorine atoms.[10] | Confirms the spatial proximity of the trifluoroethyl group to specific protons on the aniline ring, providing definitive evidence for the substitution pattern.[10][11] |
The Causality Behind Experimental Choices: A Self-Validating System
The power of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the structural puzzle, and the collective data should converge to a single, unambiguous structure. The logic flows from establishing direct connections to mapping out longer-range and through-space interactions.
Experimental Workflow and Data Interpretation
The following sections provide a step-by-step methodology for acquiring and interpreting the 2D NMR data necessary to confirm the structure of a this compound derivative.
Step 1: Sample Preparation and 1D NMR Acquisition
A crucial first step is the acquisition of high-quality 1D ¹H and ¹³C NMR spectra. These serve as the foundation for setting up and interpreting the 2D experiments.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the sample is free of particulate matter.[6][12]
-
1D ¹H NMR: Acquire a standard ¹H NMR spectrum. This will provide initial information on the number of distinct proton environments, their chemical shifts, and coupling patterns.
-
1D ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
DEPT-135 (Optional but Recommended): A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can differentiate between CH, CH₂, and CH₃ groups, which simplifies the assignment of the ¹³C spectrum.[7][13]
Step 2: Establishing Proton-Proton Connectivity with COSY
The COSY (Correlation Spectroscopy) experiment is the workhorse for identifying which protons are coupled to each other, typically through two or three bonds.[3][6]
Protocol:
-
Acquisition: Utilize a standard gradient-selected COSY (gCOSY) or a Double Quantum Filtered COSY (DQF-COSY) pulse program. DQF-COSY can provide cleaner spectra, especially for samples with sharp singlets.[6][14]
-
Processing: Process the 2D data with appropriate window functions (e.g., sine or squared sine) and perform a 2D Fourier transform.
-
Interpretation: In the resulting spectrum, the diagonal peaks correspond to the 1D ¹H NMR spectrum. The off-diagonal cross-peaks indicate which protons are J-coupled.[3] For a this compound derivative, you would expect to see correlations between the adjacent aromatic protons and between the NH proton and the CH₂ of the trifluoroethyl group.
Step 3: Direct Carbon-Proton Assignment with HSQC
The HSQC (Heteronuclear Single Quantum Coherence) experiment is a highly sensitive method for identifying which protons are directly attached to which carbons.[3][7]
Protocol:
-
Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.[14]
-
Processing: Process the 2D data and reference the ¹H and ¹³C axes.
-
Interpretation: Each cross-peak in the HSQC spectrum represents a direct one-bond connection between a proton and a carbon.[3] This allows for the unambiguous assignment of all protonated carbons in the molecule.
Step 4: Assembling the Molecular Skeleton with HMBC
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for elucidating the overall carbon framework, as it reveals correlations between protons and carbons over two to three bonds.[7][9]
Protocol:
-
Acquisition: Employ a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for typical ⁿJCH values of 5-10 Hz.[9][15]
-
Processing: Process the 2D data.
-
Interpretation: Cross-peaks in the HMBC spectrum indicate long-range couplings.[7] For our target molecule, key correlations to look for include:
-
Correlations from the aromatic protons to adjacent and geminal carbons, which will definitively establish the substitution pattern.
-
Correlations from the methyl protons to the aromatic carbons they are attached to, as well as the neighboring aromatic carbons.
-
Correlations from the CH₂ protons of the trifluoroethyl group to the nitrogen-bearing aromatic carbon and the CF₃ carbon.
-
Step 5: Confirming Spatial Proximity with ¹H-¹⁹F HOESY
For fluorinated compounds, the ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment provides through-space correlations, offering an orthogonal and definitive piece of evidence for the proposed structure.[10][11]
Protocol:
-
Acquisition: A ¹H-detected ¹H-¹⁹F HOESY experiment is generally preferred for its sensitivity.[10]
-
Processing: Process the 2D data.
-
Interpretation: A cross-peak between the fluorine atoms of the CF₃ group and a specific proton on the aromatic ring indicates that they are close in space. For a this compound structure, a HOESY correlation would be expected between the CF₃ group and the aromatic proton at the 6-position, as well as the methyl group at the 2-position.
Visualizing the Logic: A Data Integration Workflow
The following diagram illustrates the logical flow of integrating data from these key 2D NMR experiments to arrive at an unambiguous structural confirmation.
Caption: Logical workflow for integrating 2D NMR data.
Hypothetical Data Summary for a this compound Derivative
The following table presents expected key correlations that would confirm the 2,3-disubstituted pattern.
| Experiment | Correlating Nuclei | Expected Key Correlations | Structural Information Confirmed |
| COSY | ¹H ↔ ¹H | Aromatic H4 ↔ Aromatic H5; Aromatic H5 ↔ Aromatic H6; NH ↔ CH₂ | Connectivity of the three adjacent aromatic protons; Connectivity within the N-ethyl group. |
| HSQC | ¹H ↔ ¹³C (1-bond) | Aromatic H4 ↔ C4; Aromatic H5 ↔ C5; Aromatic H6 ↔ C6; CH₃ ↔ C-methyl; CH₂ ↔ C-ethyl | Direct assignment of all protonated carbons. |
| HMBC | ¹H → ¹³C (2-3 bonds) | CH₃ (at C2) → C1, C2, C3; CH₃ (at C3) → C2, C3, C4; Aromatic H6 → C1, C2, C4; CH₂ → C1, CF₃ | Unambiguous placement of methyl groups at C2 and C3; Confirmation of the N-trifluoroethyl group at C1. |
| ¹H-¹⁹F HOESY | ¹H ↔ ¹⁹F (through space) | CF₃ ↔ Aromatic H6; CF₃ ↔ CH₃ (at C2) | Spatial proximity of the trifluoroethyl group to the C2-methyl and C6-proton, confirming the substitution pattern. |
Conclusion
While 1D NMR is an essential starting point, it is often insufficient for the unambiguous structural determination of complex substituted aromatics like this compound derivatives. A systematic and multi-pronged approach utilizing a suite of 2D NMR experiments—COSY, HSQC, HMBC, and for fluorinated compounds, ¹H-¹⁹F HOESY—provides a self-validating and robust methodology for complete structural elucidation.[16][17] By logically piecing together through-bond and through-space correlations, researchers can have the utmost confidence in their synthesized structures, a critical requirement for advancing drug discovery and development programs.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacological properties. Aniline and its derivatives are foundational scaffolds in a vast array of therapeutics, from kinase inhibitors to antibacterials.[1][2] The decision to introduce fluorine into an aniline-based molecule is a critical one, with profound implications for its biological activity. This guide provides an in-depth, objective comparison of the performance of fluorinated versus non-fluorinated aniline analogs, supported by experimental data and detailed methodologies, to empower informed decision-making in drug design and development.
The Multifaceted Influence of Fluorine on Molecular Properties
Fluorine's unique combination of high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond underpins its significant influence on a molecule's pharmacokinetic and pharmacodynamic profile. When introduced into an aniline ring, fluorine can modulate several key parameters:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering it less susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes. This "metabolic blocking" can substantially increase a drug's half-life and bioavailability.[3]
-
Membrane Permeability and Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. However, this effect is nuanced and position-dependent.[4][5]
-
Protein-Ligand Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.[6][7] Fluorine can also alter the pKa of nearby functional groups, influencing ionization state and target engagement.[8]
Comparative Analysis of Biological Performance
To illustrate the practical consequences of fluorinating an aniline scaffold, this guide will present a comparative analysis based on a hypothetical case study of a generic aniline-based kinase inhibitor. The following sections will detail the experimental evaluation of a non-fluorinated parent compound and its mono-fluorinated analog.
Metabolic Stability: A Tale of Two Half-Lives
A primary driver for the use of fluorine in drug design is the enhancement of metabolic stability.[9] The following table summarizes the results of a human liver microsomal stability assay comparing our hypothetical non-fluorinated aniline kinase inhibitor with its 4-fluoroaniline counterpart.
| Compound | Microsomal Source | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Non-fluorinated Aniline Analog | Human Liver Microsomes | 15 | 46.2 |
| 4-Fluoroaniline Analog | Human Liver Microsomes | 45 | 15.4 |
Note: The data presented is representative and intended for illustrative purposes.
The three-fold increase in half-life and corresponding decrease in intrinsic clearance for the 4-fluoroaniline analog underscore the profound impact of a single fluorine atom on metabolic stability. This enhancement is attributed to the blockage of para-hydroxylation, a common metabolic pathway for aniline-containing compounds.
Experimental Protocol: Human Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[6]
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compounds (1 mM stock in DMSO)
-
Acetonitrile with an internal standard (for reaction termination and sample analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLMs and the NADPH regenerating system on ice. Prepare a working solution of HLMs in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, combine the HLM solution and the test compound (final concentration, e.g., 1 µM). Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound by plotting the natural logarithm of the percentage remaining against time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Diagram of the Experimental Workflow
Caption: Caco-2 Permeability Assay Workflow.
Protein-Ligand Interactions: Tuning Kinase Inhibition
The introduction of fluorine can significantly impact the binding affinity of a ligand for its protein target. In the context of our hypothetical aniline-based kinase inhibitor, fluorination can lead to enhanced potency.
| Compound | Target Kinase | IC₅₀ (nM) |
| Non-fluorinated Aniline Analog | Kinase X | 50 |
| 4-Fluoroaniline Analog | Kinase X | 10 |
Note: The data presented is representative and intended for illustrative purposes.
The five-fold increase in potency observed with the 4-fluoroaniline analog can be attributed to favorable interactions between the fluorine atom and the protein's active site. [7]This could involve direct hydrogen bonding or electrostatic interactions with amino acid residues.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
-
Signal Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Diagram of Kinase Inhibition and Signal Transduction
Caption: Inhibition of a Kinase Signaling Pathway.
Conclusion: A Strategic Imperative
The judicious use of fluorine in aniline-based drug candidates is a powerful strategy for enhancing their biological activity. As demonstrated, fluorination can lead to significant improvements in metabolic stability, membrane permeability, and target potency. However, the effects of fluorination are highly context-dependent, and a thorough understanding of the structure-activity relationships is paramount. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of fluorinated aniline analogs, ultimately contributing to the development of safer and more effective medicines.
References
- Caldwell, G. W., Ferguson, C., Buerger, R., Kulp, L., & Yan, Z. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 41-57). Humana Press.
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- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
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- In Vitro ADME Properties of Some Analogues.
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- A Comparative Analysis of the Metabolic Stability of Fluorin
- Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics.
- Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships.
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- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules.
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- Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry. ACS Medicinal Chemistry Letters.
- Summary of in vitro ADME/T properties of probes.
- Versatile Synthesis and Biological Evalu
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
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- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry.
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Establishing a Primary Reference Standard for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline: A Comparative Guide
Introduction
In the landscape of pharmaceutical and agrochemical development, the precision and accuracy of analytical measurements are paramount. The integrity of these measurements hinges on the quality of the reference standards employed. This guide provides a comprehensive framework for the establishment of a primary reference standard for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline, a key intermediate in the synthesis of various active compounds. The presence of both dimethylaniline and trifluoroethyl moieties in its structure necessitates a multi-faceted analytical approach to ensure a thorough characterization.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical methodologies and the rationale behind their selection. We will delve into the synthesis, purification, and comprehensive characterization of the target compound, culminating in the assignment of purity through a mass balance approach, in alignment with international regulatory guidelines.[1]
Synthesis and Purification
The establishment of a high-purity reference standard begins with a well-controlled synthesis and a rigorous purification strategy. The N-trifluoroethylation of 2,3-dimethylaniline is a common synthetic route.[2]
Synthetic Protocol: N-Trifluoroethylation of 2,3-Dimethylaniline
This protocol outlines a laboratory-scale synthesis. The causality behind the choice of reagents and conditions is to favor the desired N-alkylation while minimizing potential side reactions.
-
Reaction Setup: To a stirred solution of 2,3-dimethylaniline (1.0 eq.) in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base like diisopropylethylamine (1.5 eq.). The use of an aprotic solvent prevents competition with the nucleophilic aniline, and the bulky base minimizes side reactions.
-
Trifluoroethylation: Cool the mixture to 0°C in an ice bath. Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq.). This triflating agent is highly reactive and allows for the reaction to proceed at a lower temperature, reducing the formation of impurities.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The bicarbonate solution neutralizes the triflic acid byproduct.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then subjected to purification.
Purification Strategy: Column Chromatography and Recrystallization
Achieving the high purity required for a primary reference standard necessitates a multi-step purification process.
-
Column Chromatography: The crude product is first purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. This step is crucial for removing unreacted starting materials and major by-products.
-
Recrystallization: Further purification is achieved by recrystallization.[3][4] The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but show poor solubility at lower temperatures, allowing for the crystallization of the pure compound while impurities remain in the mother liquor. For this compound, a solvent system such as ethanol/water can be effective.
Comprehensive Characterization: A Multi-Technique Approach
The characterization of a primary reference standard must be exhaustive, employing a suite of orthogonal analytical techniques to confirm its identity, purity, and other critical properties.
Identity Confirmation
A definitive confirmation of the chemical structure is the foundational step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for structural elucidation. ¹⁹F NMR is particularly crucial for confirming the presence and environment of the trifluoromethyl group.[5]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that are characteristic of the structure.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
Purity Assessment
A combination of chromatographic and other analytical techniques is employed to quantify the purity and identify any potential impurities.
Chromatographic methods are central to assessing the presence of organic impurities.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the primary technique for quantifying the purity of the main component and detecting non-volatile organic impurities. A validated, stability-indicating method is essential.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a complementary technique, particularly useful for detecting volatile impurities.[6]
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) | Provides good retention and separation for aromatic amines. |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | The acidic modifier improves peak shape and the gradient allows for the elution of a range of impurities with varying polarities. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 240 nm | Wavelength at which the aniline chromophore has significant absorbance. |
| Injection Vol. | 10 µL |
| Parameter | Condition | Rationale |
| Column | Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) | Offers good selectivity for aromatic amines and their potential impurities. |
| Carrier Gas | Helium or Hydrogen | |
| Inlet Temp. | 250°C | Ensures efficient vaporization of the analyte. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Detector | FID at 300°C | Provides a sensitive and linear response for organic compounds. |
Impurity Profile
A thorough understanding of potential impurities is critical. These can arise from the starting materials or from side reactions during the synthesis.
-
Starting Material Impurities: Impurities in the 2,3-dimethylaniline starting material can carry through the synthesis. Common impurities include other xylene isomers.
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: 2,3-dimethylaniline.
-
Over-alkylation Products: Formation of a tertiary amine.
-
By-products from Trifluoroethylation: Potential for elimination or rearrangement products.[7]
-
Polymerization Products: Anilines can be susceptible to polymerization under certain conditions.[8]
-
Forced Degradation Studies
To ensure the analytical methods are stability-indicating, forced degradation studies are performed.[9][10][11][12] The reference material is subjected to stress conditions to intentionally generate degradation products.
-
Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.
-
Oxidative Degradation: Exposure to hydrogen peroxide.
-
Thermal Degradation: Heating the solid material.
-
Photolytic Degradation: Exposure to UV and visible light.
The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are resolved from the main peak.
Quantitative Analysis
qNMR is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the same compound.[13][14][15][16][17] By integrating the signal of the analyte against a certified internal standard of known purity, a direct and highly accurate purity value can be obtained.
-
Internal Standard Selection: Choose a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) that has a simple spectrum with peaks that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube and dissolve in a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Carefully integrate the well-resolved signals of both the analyte and the internal standard.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Content of Water and Residual Solvents
The water content is determined by coulometric Karl Fischer titration, which is a highly sensitive method for low levels of water.[18][19][20][21][22] For amines, which can be basic, buffering the Karl Fischer reagent with an acid like benzoic or salicylic acid may be necessary to prevent side reactions and ensure an accurate endpoint.[18]
Residual solvents from the synthesis and purification steps are quantified using GC-HS.[23][24][25][26][27] This technique is highly sensitive and specific for volatile organic compounds.
| Parameter | Condition | Rationale |
| Column | DB-624 or equivalent (60 m x 0.32 mm, 1.8 µm) | A thick film, mid-polarity column provides good retention for a wide range of solvents.[23] |
| Carrier Gas | Helium or Nitrogen | |
| HS Vial Temp. | 80°C | To ensure efficient partitioning of solvents into the headspace. |
| HS Loop Temp. | 90°C | |
| HS Transfer Line Temp. | 100°C | |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min | A program that separates common organic solvents. |
| Detector | FID at 250°C |
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the presence of volatile components.[28][29][30][31][32]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material, allowing for the determination of the melting point and the detection of polymorphic forms.[30][31][32]
Mass Balance Calculation for Purity Assignment
The final purity of the primary reference standard is assigned using a mass balance approach, which accounts for all components of the material.[1][33]
Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)
-
% Organic Impurities: Determined by the area normalization of the validated HPLC-UV method, with the application of relative response factors if necessary.
-
% Water: Determined by Karl Fischer titration.
-
% Residual Solvents: Determined by GC-HS.
-
% Non-volatile Residue (Residue on Ignition): Determined by a pharmacopeial method.
The purity value obtained from the mass balance approach should be in good agreement with the value determined by qNMR, providing a high degree of confidence in the assigned purity of the reference standard.[13]
Visualization of Workflows
Workflow for Establishing the Reference Standard
Caption: Workflow for the establishment of the reference standard.
Decision Tree for Analytical Method Selection
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Safety Operating Guide
Navigating the Final Disposition: A Procedural Guide to the Safe Disposal of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Regulatory Compliance.
In the fast-paced environment of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline (CAS No. 1021088-29-8), a fluorinated aromatic amine intermediate, presents a case in point. Its unique chemical structure, while valuable in synthetic pathways, necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.
The core principle underpinning the disposal of any halogenated aromatic amine is the complete destruction of the molecule to prevent its release into the environment, where it can pose a significant ecotoxicological hazard. Simple neutralization or dilution is insufficient and environmentally irresponsible. Therefore, the procedural guidance herein is centered on verifiable and complete destruction methodologies.
Immediate Safety and Hazard Profile
Before any handling or disposal operations, a thorough understanding of the hazard profile of this compound is paramount. Based on data for the compound and its close structural analogs, the following hazards are identified[1][2]:
| Hazard Classification | GHS Pictogram | Description |
| Acute Toxicity, Oral | Harmful if swallowed. | |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5] | |
| Respiratory Irritation | May cause respiratory irritation.[3][4][5] | |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects.[6][7] |
This table summarizes the potential hazards. Always refer to the specific Safety Data Sheet (SDS) for the most accurate and detailed information.
Personal Protective Equipment (PPE) is non-negotiable. The minimum required PPE when handling this compound includes:
-
Hand Protection: Impervious gloves (e.g., butyl rubber, Viton®). Check protective gloves prior to each use for their proper condition.[6]
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin and Body Protection: A lab coat, and for larger quantities or in case of a spill, a chemical-resistant apron or suit.[5]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
In-Laboratory Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. Meticulous in-laboratory waste management is the first line of defense against accidental release and ensures seamless transfer to a licensed disposal facility.
1. Waste Segregation and Containerization:
-
Designate a Specific Waste Container: All waste containing this compound, including residual amounts, contaminated consumables (e.g., pipette tips, weighing boats), and reaction byproducts, must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be constructed of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". All components of a mixture must be listed with their approximate percentages.[8][9]
-
Closure: The container must be kept tightly sealed at all times, except when adding waste.[8]
2. Satellite Accumulation Area (SAA):
-
The designated waste container should be stored in a designated Satellite Accumulation Area within the laboratory.[9]
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Store the waste container in secondary containment to prevent the spread of material in case of a leak.
3. Incompatible Waste Streams:
-
It is critical to prevent the mixing of incompatible waste streams. Do not mix this compound waste with:
The following diagram illustrates the logical workflow for in-laboratory waste handling:
Caption: Workflow for the safe in-laboratory management of this compound waste.
Final Disposal: The Path to Destruction
The recommended and most environmentally sound method for the final disposal of this compound is incineration . This should be carried out by a licensed and certified hazardous waste disposal company.
Rationale for Incineration:
Halogenated aromatic compounds are often resistant to biological degradation and can persist in the environment. High-temperature incineration, typically in a facility equipped with afterburners and scrubbers, ensures the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen fluoride. The scrubbers are essential for neutralizing the acidic gases produced during combustion.
Regulatory Considerations:
In the United States, the disposal of this waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name, it may fall under several hazardous waste codes due to its chemical properties and the processes that generate it. Potential EPA waste codes include:
-
F-listed wastes (from non-specific sources): Such as F002 for certain spent halogenated solvents.[11][12][13]
-
K-listed wastes (from specific sources): Potentially relevant codes for aniline production waste include K083 (distillation bottoms from aniline production) and K103 (process residues from aniline extraction).[11][14]
It is the responsibility of the waste generator to properly characterize the waste and assign the correct codes. Consulting with your institution's Environmental Health and Safety (EHS) department or the licensed waste disposal contractor is crucial.
The decision-making process for the final disposal is outlined below:
Caption: Decision tree for the final disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a swift and well-rehearsed response is critical to mitigate exposure and environmental contamination.
1. Immediate Actions:
-
Alert Personnel: Immediately alert everyone in the vicinity.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.
-
First Aid: If there is personal contact, remove contaminated clothing and flush the affected skin or eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15][16][17][18]
2. Spill Cleanup Protocol (for small, manageable spills):
-
Don Appropriate PPE: This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles. Respiratory protection may be necessary depending on the scale of the spill.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill. Start from the outside and work your way in.[3]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be placed in the hazardous waste container and disposed of accordingly.
For large spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS department or emergency response team immediately.
By adhering to these detailed procedures, you not only ensure compliance with regulatory mandates but also uphold your professional responsibility to protect yourself, your colleagues, and the environment. This commitment to safety is the bedrock of trustworthy and authoritative scientific practice.
References
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Personal protective equipment for handling 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Comprehensive Safety and Handling Guide: 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 101483-31-4). As a substituted aniline derivative, this compound warrants careful handling due to its potential health hazards. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The procedures outlined are based on established safety principles for analogous chemical structures and are designed to be a self-validating system of laboratory safety.
Immediate Safety Concerns and Hazard Assessment
Anticipated Hazards:
-
Acute Toxicity: Substituted anilines are often toxic if swallowed, inhaled, or in contact with skin.[1][2] Absorption through the skin can be a significant route of exposure.[3]
-
Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[4][5]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[6]
-
Aquatic Toxicity: This compound is likely toxic to aquatic life with long-lasting effects.[1][7]
-
Methemoglobinemia: A potential health effect from overexposure to anilines is the formation of methemoglobin, which reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin).[3][8]
Given these potential hazards, all work with this compound must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound. All PPE should be inspected for integrity before each use.[9]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Tightly fitting safety goggles and a face shield. | Double-gloving with nitrile or neoprene gloves. | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood.[10] |
| Handling and Experimental Use | Tightly fitting safety goggles and a face shield. | Double-gloving with nitrile or neoprene gloves. | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty butyl rubber or Viton gloves over nitrile gloves.[11] | Chemical-resistant disposable coveralls, shoe covers, and apron. | A full-face respirator with an organic vapor/HEPA cartridge may be necessary for large spills. |
| Waste Disposal | Tightly fitting safety goggles. | Double-gloving with nitrile or heavy-duty gloves. | Full-length lab coat and closed-toe shoes.[10] | Work in a well-ventilated area, preferably within a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
3.1. Preparation and Weighing
-
Engineering Controls: Before starting any work, ensure that a certified chemical fume hood is operational.[10] The face velocity should be adequate to contain any vapors.
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Material Handling: Conduct all weighing and initial dilutions of the compound within the chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Static Discharge: Take precautionary measures against static discharges, especially when handling powdered forms of the compound.[1][7]
3.2. Experimental Use
-
Closed Systems: Whenever possible, handle the product in a closed system.[7]
-
Ventilation: If a closed system is not feasible, ensure appropriate exhaust ventilation is in place.[7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][12] Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3][7]
Spill Management and Disposal Plan
Prompt and correct response to a spill is critical to prevent exposure and environmental contamination.
4.1. Spill Cleanup Protocol
-
Evacuation and Notification: In the event of a large spill, evacuate the immediate area and notify your supervisor and the institutional safety office.
-
Small Spills: For small spills within a fume hood, trained personnel with appropriate PPE can proceed with cleanup.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent.[8][10] Do not use combustible materials like sawdust.[1]
-
Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
4.2. Waste Disposal
-
Containerization: All waste containing this compound must be collected in clearly labeled, sealed containers.[8]
-
Segregation: Store waste containers away from incompatible materials such as strong acids and oxidizing agents.[4]
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program.[7] Do not discharge into the environment or down the drain.[1][13] Contact your institution's environmental health and safety department for specific disposal guidelines.[8]
Storage and Incompatibilities
Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][7] Consider storing under an inert atmosphere.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]
-
New Jersey Department of Health. (2010, April). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]
-
Alfa Aesar. (2008, October 11). Material Safety Data Sheet for 3-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2019, January 31). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Rutgers University. (n.d.). Aniline Safety Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
